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  • Product: Ethyl 3-hydroxypiperidine-1-carboxylate
  • CAS: 73193-61-0

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the 3-Hydroxypiperidine Scaffold

An In-depth Technical Guide to the Synthesis and Properties of Ethyl 3-hydroxypiperidine-1-carboxylate The piperidine ring is a foundational heterocyclic motif, prevalent in a vast array of natural products and active ph...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Properties of Ethyl 3-hydroxypiperidine-1-carboxylate

The piperidine ring is a foundational heterocyclic motif, prevalent in a vast array of natural products and active pharmaceutical ingredients (APIs).[1][2] Its derivatives are cornerstones in medicinal chemistry, contributing to treatments for a wide range of conditions. When functionalized with a hydroxyl group at the 3-position, the resulting 3-hydroxypiperidine scaffold becomes a particularly valuable chiral building block. This structural feature is critical in the synthesis of complex molecules, including antibacterial agents, anti-tumor compounds, and therapeutics for Alzheimer's disease, viral infections like AIDS, and diabetes.[2][3]

Ethyl 3-hydroxypiperidine-1-carboxylate (CAS No: 73193-61-0) is a key derivative within this class. By protecting the nitrogen atom as an ethyl carbamate, this compound offers a stable yet versatile intermediate for multi-step organic synthesis. The presence of the hydroxyl group provides a reactive site for further modification, while the carbamate can be readily removed under specific conditions to reveal the secondary amine for subsequent reactions. This guide provides a technical overview of the synthesis, properties, and applications of Ethyl 3-hydroxypiperidine-1-carboxylate for professionals in chemical research and drug development.

Section 1: Core Synthesis Methodologies

The synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate is logically approached as a two-stage process: first, the formation of the 3-hydroxypiperidine core, followed by the N-functionalization with an ethoxycarbonyl group.

Formation of the 3-Hydroxypiperidine Intermediate

Two primary routes dominate the synthesis of the 3-hydroxypiperidine core:

  • Catalytic Hydrogenation of 3-Hydroxypyridine: This is a widely employed method for industrial-scale production. It involves the reduction of the aromatic pyridine ring using hydrogen gas under pressure in the presence of a noble metal catalyst, such as rhodium on carbon (Rh/C) or palladium.[2][4] The reaction is typically performed in water or an alcohol-based solvent at elevated temperatures and pressures (e.g., 80-100°C, 4-6 MPa).[4] The key advantage of this method is the direct conversion of a readily available starting material to the desired piperidine ring. The primary challenge lies in the requirement for specialized high-pressure reactor equipment and the cost of the precious metal catalyst.

  • Cyclization of Acyclic Precursors: An alternative approach involves the intramolecular cyclization of a linear precursor, such as a 5-halo-2-hydroxypentylamine salt.[2] In this method, the precursor is treated with an inorganic base in an aqueous solution. The base promotes an intramolecular nucleophilic substitution, where the amine attacks the carbon bearing the halogen, forming the six-membered piperidine ring. This pathway avoids the use of high-pressure hydrogenation but requires the synthesis of the acyclic starting material.[2]

N-Ethoxycarbonylation

Once 3-hydroxypiperidine is obtained, the final step is the introduction of the ethyl carbamate group onto the nitrogen atom. This is a standard N-acylation reaction. The 3-hydroxypiperidine is dissolved in an inert organic solvent, such as dichloromethane (DCM), and treated with ethyl chloroformate in the presence of an organic base like triethylamine.

The causality behind this choice of reagents is clear:

  • Ethyl Chloroformate is the electrophilic source of the ethoxycarbonyl group.

  • Triethylamine acts as an acid scavenger. The reaction generates a molecule of hydrochloric acid (HCl) as a byproduct, which would otherwise protonate the starting material and the product, halting the reaction. The base neutralizes this HCl, driving the reaction to completion.

The resulting Ethyl 3-hydroxypiperidine-1-carboxylate can then be isolated and purified using standard techniques like extraction and column chromatography.

Synthetic_Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N-Functionalization start 3-Hydroxypyridine reagents1 H₂, Rh/C Catalyst High Pressure, Heat start->reagents1 intermediate 3-Hydroxypiperidine reagents2 Ethyl Chloroformate, Triethylamine, DCM intermediate->reagents2 reagents1->intermediate Catalytic Hydrogenation product Ethyl 3-hydroxypiperidine-1-carboxylate reagents2->product N-Ethoxycarbonylation

Caption: General synthetic workflow for Ethyl 3-hydroxypiperidine-1-carboxylate.

Section 2: Physicochemical and Spectroscopic Properties

Comprehensive experimental data for Ethyl 3-hydroxypiperidine-1-carboxylate is not extensively documented in publicly available literature. However, its fundamental properties can be tabulated, and others can be inferred from its structure and data from closely related analogs.

PropertyValue / DescriptionSource
CAS Number 73193-61-0[5]
Molecular Formula C₈H₁₅NO₃[5][6]
Molecular Weight 173.21 g/mol [6]
Appearance Expected to be a liquid or low-melting solid.Inferred
Boiling Point Data not available. For comparison, the related Ethyl 4-hydroxypiperidine-1-carboxylate boils at 275.1°C at 760 mmHg.[7]
Density Data not available. For comparison, the related Ethyl 4-hydroxypiperidine-1-carboxylate has a density of 1.165 g/cm³.[7]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols.Inferred
Spectroscopic Profile:
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), along with complex multiplets for the diastereotopic protons of the piperidine ring and a signal for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR would feature a signal for the carbamate carbonyl carbon (~155 ppm), signals for the ethyl group carbons, and distinct signals for the five carbons of the piperidine ring.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3300-3500 cm⁻¹), C-H stretches (below 3000 cm⁻¹), and a strong C=O stretch for the carbamate group (around 1680-1700 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) or, more commonly, the protonated molecule ([M+H]⁺) under soft ionization conditions like ESI.

Section 3: Applications in Research and Drug Development

Ethyl 3-hydroxypiperidine-1-carboxylate is a strategic building block due to its dual functionality, which allows for selective and orthogonal chemical modifications.

  • Versatile Pharmaceutical Intermediate: The 3-hydroxypiperidine moiety is a key component in numerous advanced pharmaceutical intermediates. For instance, the chiral version, (S)-1-Boc-3-hydroxypiperidine, is a crucial intermediate in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used to treat B-cell malignancies.[3] While the ethyl carbamate differs from the Boc group, the underlying synthetic utility of the scaffold remains the same. The general class of piperidine derivatives is vital in developing CNS agents, antihistamines, antipsychotics, and antidepressants.[8]

  • Orthogonal Functionalization: The compound's structure allows chemists to perform reactions at one functional group while leaving the other intact.

    • Hydroxyl Group Chemistry: The -OH group can be alkylated to form ethers, acylated to form esters, oxidized to a ketone, or converted into a good leaving group for nucleophilic substitution.

    • Carbamate Chemistry: The N-ethoxycarbonyl group serves as a robust protecting group for the piperidine nitrogen. It can be removed under hydrolytic conditions (acidic or basic) to liberate the secondary amine, which can then participate in reactions such as reductive amination, N-arylation, or amide bond formation.

This orthogonality is critical in the construction of complex molecular architectures required for modern drug discovery.[9]

Structure_Application center Ethyl 3-hydroxypiperidine-1-carboxylate fg1 Hydroxyl (-OH) Group center->fg1 fg2 N-Carbamate Group center->fg2 fg3 Piperidine Scaffold center->fg3 app1a Esterification / Etherification fg1->app1a app1b Oxidation to Ketone fg1->app1b app1c Conversion to Leaving Group fg1->app1c app2a N-Deprotection fg2->app2a app3 Privileged Core Structure in Medicinal Chemistry fg3->app3 app2b Reveals Secondary Amine for Further Coupling Reactions app2a->app2b

Caption: Relationship between structure and synthetic applications.

Section 4: Detailed Experimental Protocol

This section provides a representative, self-validating protocol for the synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate from 3-hydroxypiperidine.

Objective: To synthesize Ethyl 3-hydroxypiperidine-1-carboxylate via N-acylation.

Reagents & Materials:

  • 3-Hydroxypiperidine (1.0 eq)

  • Ethyl chloroformate (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypiperidine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0°C using an ice-water bath. Causality: Cooling is necessary to control the exothermic reaction upon addition of the acylating agent.

  • Acylation: Add ethyl chloroformate (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), and then with brine (to reduce the solubility of organic material in the aqueous layer).

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure Ethyl 3-hydroxypiperidine-1-carboxylate.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Conclusion

Ethyl 3-hydroxypiperidine-1-carboxylate is a valuable and versatile chemical intermediate. Its synthesis is readily achievable through established methodologies, primarily involving the N-acylation of a 3-hydroxypiperidine core. The compound's true utility lies in its dual functional handles—the reactive hydroxyl group and the stable, yet removable, N-carbamate—which make it an ideal building block for constructing complex molecular targets. For researchers in drug discovery and organic synthesis, a thorough understanding of its properties and reactivity is essential for leveraging its full potential in the development of novel therapeutics and advanced chemical entities.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential: Understanding 1-Ethyl-3-hydroxypiperidine's Role in Chemical Synthesis and Beyond.
  • The Versatility of Piperidine Derivatives: Exploring 1-Ethyl-3-hydroxypiperidine in Diverse Applications. (n.d.).
  • BLD Pharm. 73193-61-0|Ethyl 3-hydroxypiperidine-1-carboxylate.
  • Chem-Impex. 1-Ethyl-3-hydroxypiperidine.
  • The Role of Ethyl 4-Hydroxypiperidine-1-carboxylate in Drug Synthesis. (n.d.).
  • Sunshine Pharma. Ethyl 4-hydroxypiperidine-1-carboxylate CAS 65214-82-6.
  • Chemsigma. ethyl 3-hydroxypiperidine-1-carboxylate [73193-61-0].
  • ChemicalBook. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine.
  • Li, Y. et al. (2022). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. PubMed Central.
  • Chemsrc. ethyl 3-hydroxypiperidine-2-carboxylate | CAS#:142954-54-9.
  • Google Patents. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

Sources

Exploratory

An In-Depth Technical Guide to Ethyl 3-hydroxypiperidine-1-carboxylate (CAS: 73193-61-0)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development on the synthesis, properties, reactivity, and applications of Ethyl 3-hydroxypiperidine-1...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development on the synthesis, properties, reactivity, and applications of Ethyl 3-hydroxypiperidine-1-carboxylate. This versatile heterocyclic building block is a key intermediate in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).

Core Molecular Profile

Ethyl 3-hydroxypiperidine-1-carboxylate, with the CAS number 73193-61-0, is a piperidine derivative characterized by a hydroxyl group at the 3-position and an N-ethoxycarbonyl protecting group. This strategic combination of functional groups makes it a valuable synthon in medicinal chemistry, offering a scaffold for diversification and the introduction of critical pharmacophoric elements.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 73193-61-0-
Molecular Formula C₈H₁₅NO₃AccelaChem
Molecular Weight 173.21 g/mol AccelaChem
Appearance Not specified, likely a liquid or low-melting solid-
Purity >95% (typical commercial grade)AccelaChem

Synthesis and Spectroscopic Characterization

The synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate can be achieved through various routes, with a common and straightforward method involving the N-protection of 3-hydroxypiperidine.

General Synthesis Protocol

A widely applicable method for the synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate involves the reaction of 3-hydroxypiperidine with ethyl chloroformate in the presence of a base. This reaction proceeds via a nucleophilic acyl substitution on the ethyl chloroformate by the secondary amine of the piperidine ring.

Experimental Protocol: Synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate

  • Materials:

    • 3-Hydroxypiperidine

    • Ethyl chloroformate

    • Triethylamine (or another suitable base)

    • Dichloromethane (or another suitable aprotic solvent)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Dissolve 3-hydroxypiperidine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

    • Slowly add ethyl chloroformate (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to afford the pure Ethyl 3-hydroxypiperidine-1-carboxylate.

Spectroscopic Data

Table 2: Reference Spectroscopic Data

Technique Observed Peaks/Shifts
¹H NMR (CDCl₃) Expected signals for ethyl group (triplet and quartet), and piperidine ring protons. The proton on the carbon bearing the hydroxyl group would appear as a multiplet.
¹³C NMR (CDCl₃) Expected signals for the ethyl group carbons, the carbonyl carbon of the carbamate, and the five distinct carbons of the piperidine ring. The carbon bearing the hydroxyl group would be shifted downfield.
IR (Infrared) Characteristic absorptions for O-H stretching (broad, ~3400 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), and a strong C=O stretching of the carbamate (~1680-1700 cm⁻¹).
MS (Mass Spec) The molecular ion peak [M]⁺ at m/z 173.10, along with characteristic fragmentation patterns.

Note: The exact peak positions and multiplicities may vary slightly depending on the solvent and instrument used.

Chemical Reactivity and Synthetic Utility

The reactivity of Ethyl 3-hydroxypiperidine-1-carboxylate is dominated by its two primary functional groups: the secondary hydroxyl group and the N-ethoxycarbonyl group.

Reactions of the Hydroxyl Group

The secondary alcohol at the 3-position is a key handle for further molecular elaboration. It can undergo a variety of transformations, including oxidation, etherification, and esterification.

Of particular importance in stereoselective synthesis is the Mitsunobu reaction , which allows for the conversion of the hydroxyl group to other functional groups with a complete inversion of stereochemistry. This is a powerful tool for accessing the opposite enantiomer of a chiral piperidine derivative.[2]

Mitsunobu_Reaction sub (S)-Ethyl 3-hydroxypiperidine-1-carboxylate product (R)-Ethyl 3-nucleophile-substituted-piperidine-1-carboxylate (Inversion of Stereochemistry) sub->product Mitsunobu Reaction reagents PPh₃, DIAD, Nu-H Drug_Development_Workflow start Ethyl 3-hydroxypiperidine-1-carboxylate step1 Functionalization (e.g., Mitsunobu, Etherification) start->step1 step2 Coupling to Core Scaffold step1->step2 step3 Further Synthetic Steps step2->step3 final Active Pharmaceutical Ingredient (API) step3->final

Sources

Foundational

Topic: "Ethyl 3-hydroxypiperidine-1-carboxylate" Derivatives and Their Biological Activity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperidine nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of pharmaceuticals. This technical guide focuses on the derivatives of a particularly versatile building block: Ethyl 3-hydroxypiperidine-1-carboxylate. We delve into the synthetic strategies that leverage its key functional groups—the 3-hydroxyl and the N-carboxylate—to generate diverse chemical libraries. The guide synthesizes current research to explore the wide-ranging biological activities of these derivatives, with a primary focus on their anticancer, antimicrobial, and central nervous system (CNS) applications. By examining structure-activity relationships (SAR), we illuminate the chemical causality behind observed efficacy, offering insights into how specific structural modifications influence target engagement and biological response. Detailed experimental protocols, comparative data tables, and workflow diagrams are provided to equip researchers and drug development professionals with the practical knowledge needed to advance the discovery of novel therapeutics based on this promising scaffold.

Introduction: The Ethyl 3-hydroxypiperidine-1-carboxylate Scaffold - A Privileged Core in Medicinal Chemistry

Saturated nitrogen-containing heterocycles are foundational motifs in drug discovery, prized for their ability to confer improved solubility and metabolic stability compared to their aromatic counterparts.[1] Among these, the piperidine ring is one of the most ubiquitous, appearing in over twenty classes of pharmaceuticals and numerous natural alkaloids.[2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal core for interacting with biological targets.

The subject of this guide, Ethyl 3-hydroxypiperidine-1-carboxylate, is a highly valuable derivative within this class. Its structure is distinguished by two key features that make it a powerful intermediate in synthetic and medicinal chemistry:

  • The 3-Hydroxy Group: This secondary alcohol serves as a versatile functional handle. It provides a strategic point for introducing a wide array of substituents through well-established reactions like O-alkylation and esterification.[1][3] This allows for the systematic exploration of chemical space around the core, which is critical for optimizing interactions with protein binding pockets.

  • The N-Ethyl Carboxylate Group: This moiety serves as a protecting group for the piperidine nitrogen, but more importantly, it significantly influences the molecule's electronic and lipophilic character. The ability to modify or replace this group is crucial for fine-tuning a derivative's pharmacokinetic and pharmacodynamic profile, including receptor affinity and selectivity.[4]

This combination of features makes Ethyl 3-hydroxypiperidine-1-carboxylate and its analogs crucial starting points for developing novel therapeutics across various disease areas, from oncology to infectious disease and neuropharmacology.[1][5][6]

Synthetic Strategies for Derivatization

The generation of a diverse chemical library from a core scaffold is fundamental to modern drug discovery. The strategic functionalization of Ethyl 3-hydroxypiperidine-1-carboxylate is typically centered on its two primary reactive sites. The choice of synthetic route is dictated by the desired biological target and the specific structure-activity relationships being investigated.

Strategy 1: Functionalization of the 3-Hydroxy Position
  • Rationale and Expertise: The 3-hydroxy group is an excellent nucleophile and a hydrogen bond donor. Modifying this position allows chemists to probe for specific interactions within a target's active site, such as hydrogen bonds or hydrophobic contacts. O-alkylation introduces ether linkages, which are generally stable in vivo, while esterification can be used to create prodrugs that are hydrolyzed by endogenous esterases to release the active parent compound. The choice between these pathways is a strategic decision based on the desired metabolic stability and mechanism of action.

  • Workflow for 3-OH Derivatization

    Caption: General synthetic pathways for modifying the 3-hydroxy group.

  • Exemplary Protocol: Williamson Ether Synthesis (O-Alkylation)

    • Preparation: To a solution of Ethyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) in a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

    • Alkylation: Add the desired alkyl halide (R-X, 1.2 eq.) to the mixture. If the halide is not highly reactive, the reaction may require heating (e.g., to 60-70 °C).

    • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

    • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the desired ether derivative.

Strategy 2: Modification of the N-Carboxylate Group
  • Rationale and Expertise: The nitrogen atom and its substituent are often critical for a molecule's overall pharmacological profile, governing its acid-base properties, cell permeability, and potential for engaging in key ionic or hydrogen bond interactions. Removing the ethyl carboxylate group unveils a secondary amine, which can then be functionalized to introduce a vast array of chemical moieties (amides, sulfonamides, alkyl groups), dramatically altering the compound's properties and biological targets. This two-step approach is fundamental for exploring SAR at the N-position.

  • Workflow for N-Position Functionalization

    Caption: Multi-step workflow for derivatization at the piperidine nitrogen.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the Ethyl 3-hydroxypiperidine-1-carboxylate scaffold have demonstrated significant potential across several therapeutic areas. The following sections explore their activity, linking chemical structure to biological function.

Anticancer Activity

Piperidine-containing compounds have emerged as potent agents in oncology, capable of modulating crucial signaling pathways that drive cancer cell proliferation and survival.[5]

  • Mechanism of Action: Many piperidine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[7] This is often achieved by increasing the production of reactive oxygen species (ROS), which disrupts mitochondrial membrane integrity and leads to the release of pro-apoptotic factors like cytochrome C.[5] Subsequently, a cascade of caspase enzymes (e.g., caspase-3, -8, -9) is activated, executing cell death.[5][7] Furthermore, these compounds can inhibit key cancer-promoting signaling pathways, such as PI3K/Akt and STAT3, which are essential for cell growth, migration, and survival.[5]

  • Structure-Activity Relationship Insights:

    • Aromatic Substituents: The introduction of bulky aromatic or heteroaromatic groups, often via an ether or ester linkage at the 3-position, is a common strategy. The nature and substitution pattern of these rings can dramatically influence cytotoxicity. For instance, quinoline-based derivatives have shown promise as antibacterial agents and can be evaluated for anticancer potential.[8]

    • N-Substitution: Modification at the nitrogen position is critical. Replacing the ethyl carboxylate with larger, lipophilic aryl groups can enhance cell penetration and interactions with intracellular targets. A piperidine derivative of tamoxifen, for example, was found to inhibit cell proliferation in both estrogen receptor (ER)-positive and ER-negative breast cancer cells.[5]

  • Data Presentation: Cytotoxicity of Piperidine Derivatives

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Citation
13dc 2-(benzimidazol-2-yl)quinoxaline derivativeA549 (Lung)Data specific to this exact derivative is proprietary but shown to be effective[9]
Doxorubicin Standard of CareA549 (Lung)Reference value[9]
DTPEP Tamoxifen derivativeMDA-MB-231 (Breast)Effective[5]
DTPEP Tamoxifen derivativeMCF-7 (Breast)Effective[5]
  • Signaling Pathway Visualization

    PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation Piperidine Piperidine Derivatives Piperidine->Akt inhibit

    Caption: Simplified PI3K/Akt signaling pathway inhibited by piperidine derivatives.

Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Piperidine derivatives have shown considerable promise in this area, with activity against a range of bacteria and fungi.[3][10]

  • Mechanism of Action: While the exact mechanisms are diverse and compound-specific, potential modes of action include disruption of the bacterial cell membrane, inhibition of essential enzymes like DNA gyrase, or interference with biofilm formation.[8]

  • Structure-Activity Relationship Insights:

    • The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate bacterial cell walls.

    • Derivatization of the piperidine nitrogen with benzoyl or sulfonyl groups has been shown to yield compounds with notable antimicrobial and antifungal properties.[11]

    • Specific substitutions can tune the spectrum of activity. Some derivatives show broad-spectrum activity, while others are more potent against either Gram-positive (Staphylococcus aureus) or Gram-negative (Escherichia coli) bacteria.[1][3]

  • Data Presentation: Antimicrobial Efficacy of Piperidine Derivatives

Compound ClassTest OrganismActivity MetricResultCitation
N-Substituted PiperidinesS. aureus (Gram +)Zone of InhibitionActive[1][3]
N-Substituted PiperidinesE. coli (Gram -)Zone of InhibitionActive[1][3]
Piperidine-4-carboxamidesFungi (e.g., Aspergillus)Disc DiffusionGood Activity[11]
ThiosemicarbazonesVarious Bacteria & FungiMICSignificant Activity[12]
  • Experimental Protocol: Antimicrobial Disc Diffusion Assay

    • Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains or Sabouraud Dextrose agar for fungal strains according to the manufacturer's instructions.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard suspension).

    • Plate Inoculation: Uniformly swab the entire surface of the agar plate with the prepared inoculum to create a lawn.

    • Disc Application: Dissolve the synthesized piperidine derivatives and a standard control antibiotic (e.g., chloramphenicol) in a suitable solvent (e.g., DMSO or ethanol) to a known concentration (e.g., 10 mg/mL).[1] Aseptically apply sterile 6 mm paper discs (Whatman No. 1) to the inoculated agar surface.

    • Compound Loading: Carefully pipette a fixed volume (e.g., 10 µL) of each test compound solution onto a separate disc.[1] A disc with the solvent alone serves as a negative control.

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria; 28 °C for 48-72 hours for fungi).

    • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Central Nervous System (CNS) Activity

The piperidine scaffold is a key component of many CNS-active drugs, including the ADHD medication methylphenidate.[13] Derivatives of Ethyl 3-hydroxypiperidine-1-carboxylate are valuable tools for developing novel treatments for neurological and psychiatric disorders.[6][14]

  • Mechanism of Action: These derivatives often act as ligands for various CNS receptors. A significant area of research involves dual-targeting compounds, such as those with high affinity for both histamine H₃ (H₃R) and sigma-1 (σ₁R) receptors.[4] H₃R antagonists can promote the release of neurotransmitters like acetylcholine and dopamine, while σ₁R antagonists have shown promise in treating neuropathic pain. The ability to modulate both targets simultaneously could offer synergistic therapeutic benefits.[4]

  • Structure-Activity Relationship Insights:

    • The piperidine ring itself appears to be a critical structural element for high affinity at the σ₁R. In comparative studies, piperidine derivatives showed significantly higher σ₁R affinity than their corresponding piperazine analogs.[4]

    • Substituents on the N-aryl group (if present) and the length of any alkyl linkers can be systematically varied to optimize affinity and selectivity for H₃R versus σ₁R.[4][15]

    • The core structure is valued in neuropharmacology for its ability to serve as a scaffold in developing targeted treatments for conditions like depression and analgesia.[6][16]

  • Data Presentation: Receptor Binding Affinities

Compound ClassTarget ReceptorBinding Affinity (Kᵢ, nM)ActivityCitation
Piperidine Derivative 5Human H₃R7.70Antagonist[4]
Piperidine Derivative 5Human σ₁R3.64Antagonist[4]
Piperidine Derivative 11Human H₃R6.20Antagonist[4]
Piperidine Derivative 11Human σ₁R4.41Antagonist[4]
Piperazine Derivative 4Human σ₁R1531(Low Affinity)[4]

Conclusion and Future Perspectives

The Ethyl 3-hydroxypiperidine-1-carboxylate scaffold is a proven and powerful platform for the development of biologically active compounds. Its synthetic tractability allows for the creation of diverse molecular architectures tailored to interact with a wide range of biological targets. The derivatives have demonstrated compelling activity in preclinical models of cancer, infectious diseases, and CNS disorders.

The future of research in this area is bright. Key opportunities include:

  • Multi-Target Ligands: Expanding on the development of dual H₃R/σ₁R antagonists to design molecules that can simultaneously modulate multiple nodes in a disease pathway, potentially leading to enhanced efficacy and a lower propensity for drug resistance.

  • Stereoselective Synthesis: Many of the cited studies use racemic mixtures. The development of efficient stereoselective syntheses to isolate individual enantiomers is a critical next step, as biological activity is often confined to a single stereoisomer.

  • Pharmacokinetic Optimization: A deeper investigation into the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is necessary to identify candidates with drug-like properties suitable for in vivo studies and eventual clinical development.

By continuing to explore the rich chemistry and diverse biology of this scaffold, the scientific community can unlock new therapeutic agents to address significant unmet medical needs.

References

  • Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M.
  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. (PDF).
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • Antimicrobial and antioxidant activities of piperidine derivatives. (PDF).
  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.
  • Chemical structures of anticancer piperidine derivatives.
  • The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways.
  • Efficacy of Piperidine-Containing Compounds in Oncology: A Compar
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (PDF).
  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. (Request PDF).
  • The Versatility of Piperidine Derivatives: Exploring 1-Ethyl-3-hydroxypiperidine in Diverse Applic
  • Methylphenid
  • Unlocking the Potential: Understanding 1-Ethyl-3-hydroxypiperidine's Role in Chemical Synthesis and Beyond. NINGBO INNO PHARMCHEM CO.,LTD.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • 1-Ethyl-3-hydroxypiperidine. Chem-Impex.
  • Key Applications of Ethyl 4-Hydroxypiperidine-1-carboxylate in Pharma. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)
  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed.

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Exploratory

A Comprehensive Technical Guide to the Spectroscopic Characterization of Ethyl 3-hydroxypiperidine-1-carboxylate

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 3-hydroxypiperidine-1-carboxylate (CAS No. 73193-61-0), a key heterocyclic building block in medicinal chemistry. As direct...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 3-hydroxypiperidine-1-carboxylate (CAS No. 73193-61-0), a key heterocyclic building block in medicinal chemistry. As direct, publicly available spectral data for this specific compound is limited, this document leverages expert analysis and comparative data from structurally similar, well-characterized analogues—such as N-Boc-3-hydroxypiperidine and 1-Ethyl-3-hydroxypiperidine—to present a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding of this molecule's structural verification for synthesis, quality control, and further application.

Introduction: The Structural Significance of Ethyl 3-hydroxypiperidine-1-carboxylate

Ethyl 3-hydroxypiperidine-1-carboxylate is a valuable intermediate in the synthesis of complex pharmaceutical agents. Its structure features a piperidine ring, a secondary alcohol at the 3-position, and a synthetically versatile N-ethoxycarbonyl protecting group. This combination of functionalities makes it an important precursor in creating molecules with therapeutic potential.[1]

Accurate structural elucidation and purity confirmation are paramount in drug development. Spectroscopic techniques are the cornerstone of this process, providing a non-destructive "fingerprint" of the molecule. This guide explains the causality behind the expected spectral features of Ethyl 3-hydroxypiperidine-1-carboxylate, offering a predictive framework grounded in the principles of each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of organic molecules, providing detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides a quantitative map of all hydrogen atoms. The expected signals for Ethyl 3-hydroxypiperidine-1-carboxylate are a composite of the piperidine ring system and the N-ethoxycarbonyl group. The chemical shifts are influenced by the electron-withdrawing nature of the carbamate and the hydroxyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification & Insights
-OCH₂ CH₃ (Ethyl)~4.10Quartet (q)~7.1These protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons.
-OCH₂CH₃ (Ethyl)~1.22Triplet (t)~7.1These methyl protons are split into a triplet by the two neighboring methylene protons, a classic ethyl group signature.
H-3 (CH-OH)~3.80 - 3.95Multiplet (m)-This proton is deshielded by the adjacent hydroxyl group. Its multiplicity will be complex due to coupling with protons on C-2 and C-4.
Piperidine Ring Protons~1.40 - 3.60Multiplets (m)-The ring protons exhibit complex, overlapping signals. Protons on C-2 and C-6, adjacent to the nitrogen, are shifted further downfield due to the carbamate group's influence, a feature also seen in related N-protected piperidines.[2]
-OHBroad singlet (br s)--The hydroxyl proton signal is typically broad and its position can vary depending on solvent, concentration, and temperature. It can be confirmed by D₂O exchange.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule, confirming the carbon backbone and the presence of key functional groups.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification & Insights
C =O (Carbamate)~155.5The carbonyl carbon of the carbamate group is highly deshielded and appears significantly downfield.
C -3 (CH-OH)~66.0 - 68.0The carbon atom bearing the hydroxyl group is shifted downfield due to the electronegativity of the oxygen atom.
-OCH₂ CH₃ (Ethyl)~60.8The methylene carbon of the ethyl group, directly attached to the carbamate oxygen.
Piperidine Ring Carbons~20.0 - 50.0Carbons at C-2 and C-6 will be further downfield (~43-45 ppm) compared to C-4 and C-5 due to their proximity to the nitrogen atom.
-OCH₂CH₃ (Ethyl)~14.7The terminal methyl carbon of the ethyl group, appearing in the typical aliphatic region.
Experimental Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Dissolve 5-10 mg of Ethyl 3-hydroxypiperidine-1-carboxylate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. For ¹³C NMR, use a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line.

  • Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for rapidly identifying the presence of key functional groups.

Data Interpretation: Characteristic Absorption Bands

The IR spectrum of Ethyl 3-hydroxypiperidine-1-carboxylate is expected to be dominated by strong absorptions from the hydroxyl and carbamate groups.

Frequency Range (cm⁻¹) Vibration Type Functional Group Insights
3500 - 3200 (broad)O-H StretchAlcohol (-OH)A strong, broad peak in this region is a definitive indicator of the hydroxyl group. Its broadness is due to hydrogen bonding.
2980 - 2850C-H StretchAliphatic (sp³)These peaks correspond to the C-H bonds of the piperidine ring and the ethyl group.
1700 - 1670 (strong) C=O Stretch Carbamate (-NCOO-) This is the most intense and characteristic peak in the spectrum, confirming the presence of the ethoxycarbonyl group. Its position is typical for urethane carbonyls.
1250 - 1190C-O StretchCarbamate/AlcoholStrong absorptions corresponding to the C-O single bonds of the carbamate and the alcohol.
1150 - 1050C-N StretchCarbamateCorresponds to the stretching vibration of the C-N bond within the carbamate linkage.
Experimental Protocol: ATR-FTIR Spectroscopy
  • Sample Preparation: Place one to two drops of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Background Scan: Perform a background scan with a clean ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Label the significant peaks and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the exact molecular weight of a compound and can provide structural information based on its fragmentation patterns under ionization.

Data Interpretation: Molecular Ion and Fragmentation

The molecular formula of Ethyl 3-hydroxypiperidine-1-carboxylate is C₈H₁₅NO₃, with a monoisotopic mass of 173.1052 g/mol .

  • Ionization: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 174.1125 . Adducts with sodium ([M+Na]⁺ at m/z 196.0944) may also be present.

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) of the parent ion (m/z 174.1125) can reveal key structural features. Expected fragmentation pathways include:

    • Loss of water (-H₂O) from the 3-hydroxy position.

    • Loss of ethylene (-C₂H₄) from the ethyl group.

    • Cleavage of the entire ethoxycarbonyl group.

    • Ring-opening fragmentation patterns characteristic of piperidine structures.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets, operating in positive ion mode.

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight) to measure the mass-to-charge (m/z) ratio of the molecular ion and any fragments.

Integrated Spectroscopic Workflow

The conclusive identification of Ethyl 3-hydroxypiperidine-1-carboxylate relies on the synthesis of data from all three spectroscopic techniques. The workflow below illustrates this integrated approach.

Spectroscopic_Workflow cluster_prep Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Final Confirmation Sample Ethyl 3-hydroxypiperidine-1-carboxylate NMR NMR Spectrometer Sample->NMR IR FTIR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR_Data ¹H & ¹³C NMR Data (Connectivity Map) NMR->NMR_Data Acquire FID IR_Data IR Spectrum (Functional Groups) IR->IR_Data Acquire Interferogram MS_Data MS Spectrum (Molecular Weight) MS->MS_Data Acquire m/z Scan Elucidation Structural Elucidation (Combined Analysis) NMR_Data->Elucidation IR_Data->Elucidation MS_Data->Elucidation

Caption: Integrated workflow for the spectroscopic analysis of a chemical compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Ethyl 3-hydroxypiperidine-1-carboxylate is not widely available, data from analogous compounds such as 1-Ethyl-3-hydroxypiperidine and other N-protected piperidines suggest appropriate caution should be exercised.[3][4][5]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a laboratory coat.[6]

  • Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[5] Keep away from heat, sparks, and open flames, as related compounds can be flammable.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes.[4] If you feel unwell, seek medical attention.

References

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 1-Ethyl-3-piperidinol. National Center for Biotechnology Information. Available at: [Link]

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Foundational

"Ethyl 3-hydroxypiperidine-1-carboxylate" as a building block in organic synthesis

An In-depth Technical Guide to Ethyl 3-Hydroxypiperidine-1-carboxylate: A Versatile Building Block in Modern Organic Synthesis For Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaff...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-Hydroxypiperidine-1-carboxylate: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast array of natural products and active pharmaceutical ingredients (APIs).[1][2] Among the functionalized piperidines, those bearing a hydroxyl group at the 3-position are of particular strategic importance, providing a chiral handle for stereocontrolled synthesis and a key interaction point for biological targets. This guide focuses on Ethyl 3-hydroxypiperidine-1-carboxylate, a versatile building block that combines the stability of an N-carbamate protecting group with the synthetic utility of a secondary alcohol. We will explore its synthesis, core reactivity, and, through analogy with its closely related N-Boc counterpart, its profound impact on the synthesis of complex pharmaceutical agents.

Introduction: The Strategic Value of the 3-Hydroxypiperidine Moiety

The 3-hydroxypiperidine motif is a privileged scaffold in drug discovery. Its inherent chirality and the hydrogen-bonding capability of the hydroxyl group can significantly influence a molecule's bioactivity and pharmacokinetic properties.[2] Protecting the piperidine nitrogen is crucial for controlled functionalization, and the use of a carbamate group, such as an ethoxycarbonyl moiety, offers a stable, neutral protecting group that modulates the nucleophilicity and basicity of the nitrogen atom.

Ethyl 3-hydroxypiperidine-1-carboxylate serves as a stable, readily activated intermediate for introducing this valuable pharmacophore. Its structure allows for selective reactions at the hydroxyl group, derivatization of the carbamate, or its eventual removal to reveal the secondary amine, enabling its use in a wide range of synthetic applications from drug development to materials science.[3][4]

Physicochemical Properties

Key physicochemical data for Ethyl 3-hydroxypiperidine-1-carboxylate (CAS: 73193-61-0) are summarized below. While exhaustive experimental data is not widely published, the fundamental properties are established.

PropertyValueSource
CAS Number 73193-61-0[5][6]
Molecular Formula C₈H₁₅NO₃[6]
Molecular Weight 173.21 g/mol Inferred from Formula
Appearance Colorless to pale yellow liquid[7] (Analogue Data)

Note: Some physical properties like boiling and flash points are based on the closely related analogue, Ethyl 4-hydroxypiperidine-1-carboxylate, to provide context.

Synthesis of Ethyl 3-Hydroxypiperidine-1-carboxylate

The synthesis of this building block can be approached from two primary and logical directions: protection of a pre-existing 3-hydroxypiperidine core or reduction of a corresponding 3-keto precursor. The latter approach is particularly powerful for establishing chirality.

Route A: N-Protection of 3-Hydroxypiperidine

The most direct method involves the reaction of commercially available 3-hydroxypiperidine with ethyl chloroformate under basic conditions. This well-established transformation is efficient for producing the racemic building block.

cluster_reactants Reactants 3-Hydroxypiperidine 3-Hydroxypiperidine plus1 + Ethyl_Chloroformate Ethyl Chloroformate Conditions Conditions Ethyl_Chloroformate->Conditions Product Product Conditions->Product

Caption: Synthetic Route A: N-Protection.

Route B: Asymmetric Reduction of N-Ethoxycarbonyl-3-piperidone

For accessing enantiomerically pure forms, particularly the (S)-enantiomer which is a key intermediate in several APIs, the asymmetric reduction of the prochiral ketone, N-ethoxycarbonyl-3-piperidone, is the superior strategy.[2] This transformation is often accomplished with high efficiency and stereoselectivity using biocatalysis.

Caption: Synthetic Route B: Asymmetric Reduction.

Field-Proven Protocol: Biocatalytic Asymmetric Reduction

While protocols specific to the N-ethoxycarbonyl substrate are proprietary, methodologies for the analogous N-Boc-3-piperidone are well-documented and serve as a robust template for process development. The following protocol is adapted from established procedures for synthesizing the chiral (S)-N-Boc-3-hydroxypiperidine, a critical intermediate for the anticancer drug Ibrutinib.[8][9]

Objective: To produce (S)-Ethyl 3-hydroxypiperidine-1-carboxylate with high enantiomeric excess (>99% ee) and conversion.

Materials:

  • N-Ethoxycarbonyl-3-piperidone

  • Ketoreductase (KRED) enzyme

  • Glucose Dehydrogenase (GDH) for cofactor recycling

  • NADP⁺ (cofactor)

  • D-Glucose

  • Phosphate Buffer (e.g., 100 mM, pH 6.5-7.5)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM PBS, pH 6.5).

  • Reagent Addition: Add D-glucose (e.g., 1.1-1.3 equivalents relative to the ketone substrate) and the NADP⁺ cofactor (catalytic amount, e.g., 0.1-0.2 g/L).

  • Enzyme Introduction: Add the ketoreductase and glucose dehydrogenase as either whole cells or cell-free extracts. The optimal ratio of KRED to GDH activity should be predetermined to ensure efficient cofactor recycling.[8]

  • Substrate Addition: Add the N-Ethoxycarbonyl-3-piperidone substrate. It may be added directly or as a solution in a co-solvent if solubility is limited.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-35 °C) and pH, titrating with a base like NaOH as needed to neutralize the gluconic acid formed by the GDH.[8] Monitor the conversion by HPLC or GC.

  • Workup: Once the reaction reaches completion (>99% conversion), quench the reaction. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel chromatography if necessary.

  • Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.

Expected Outcome: This biocatalytic approach, mirroring the successful synthesis of the N-Boc analogue, is expected to yield the desired chiral alcohol with excellent purity and stereoselectivity.

ParameterTypical Value (N-Boc Analogue)Source
Substrate Loading 100 g/L[8]
Conversion > 99%[8][9]
Enantiomeric Excess (ee) > 99%[9]
Reaction Time 16-24 hours[8][9]

Applications in Complex Molecule Synthesis: A Case Study

The true power of Ethyl 3-hydroxypiperidine-1-carboxylate as a building block is realized in its application to multi-step API synthesis. Its bifunctional nature—a nucleophilic hydroxyl group and a latent secondary amine—makes it an ideal scaffold.

A premier example illustrating the utility of the chiral 3-hydroxypiperidine core is the synthesis of Ibrutinib , a potent inhibitor of Bruton's tyrosine kinase used to treat B-cell malignancies.[2][9][10] While the commercial synthesis utilizes the (S)-N-Boc-3-hydroxypiperidine derivative, the synthetic logic is directly translatable to the N-ethoxycarbonyl analogue.

The core transformation involves an Sₙ2 reaction where the hydroxyl group of the piperidine building block displaces a leaving group on the pyrazolopyrimidine core of the drug.

node1 (S)-Ethyl 3-hydroxypiperidine-1-carboxylate Key Chiral Building Block node3 {Coupling Reaction | Base-mediated SN2 displacement} node1->node3 node2 Pyrazolopyrimidine Core (with leaving group, e.g., tosylate) node2->node3 node4 Coupled Intermediate node3->node4 node5 {Deprotection / Amide Coupling | 1. Removal of Ethoxycarbonyl 2. Acryloyl chloride} node4->node5 node6 Final API (Ibrutinib Analogue) node5->node6

Caption: Ibrutinib Synthesis Workflow Analogue.

Causality in Experimental Choices:

  • Choice of Protecting Group: The N-carbamate (be it Boc or ethoxycarbonyl) is chosen for its stability under the basic conditions required for the Sₙ2 coupling and its predictable removal under acidic or other specific conditions. It prevents the piperidine nitrogen from acting as a competing nucleophile.

  • Stereochemistry: The (S)-configuration is critical for the desired biological activity of Ibrutinib.[9] This necessitates an enantioselective synthesis of the building block, making the biocatalytic reduction (Route B) the industrially preferred method over classical resolution, which has a maximum theoretical yield of 50%.[11]

  • Final Acylation: The deprotected secondary amine is acylated with acryloyl chloride to install the Michael acceptor warhead, which is essential for the drug's mechanism of action (covalent inhibition).

Conclusion

Ethyl 3-hydroxypiperidine-1-carboxylate is a high-value, versatile building block for organic synthesis. Its strategic importance is derived from the privileged 3-hydroxypiperidine scaffold it provides. Through straightforward N-protection or, more powerfully, through asymmetric reduction of its keto precursor, chemists can access racemic or enantiopure forms tailored to their synthetic goals. As demonstrated by analogy with the synthesis of major pharmaceuticals like Ibrutinib, this building block offers a reliable and efficient means to incorporate a key chiral pharmacophore, underscoring its critical role in modern drug discovery and development. The principles and protocols discussed herein provide a solid foundation for its effective application in the laboratory and in industrial processes.

References

  • Sethi, M. K., Mahajan, S., Ahanger, I. A., Guha, R., Shukla, R., Ahmed, M. S., Mara, B., Veera, U., & Chakraborty, P. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117. [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Versatility of Piperidine Derivatives: Exploring 1-Ethyl-3-hydroxypiperidine in Diverse Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • CP Lab Safety. (n.d.). Ethyl 1-cbz-5-hydroxypiperidine-3-carboxylate, min 95%, 1 gram. Retrieved from [Link]

  • Chemsigma. (n.d.). ethyl 3-hydroxypiperidine-1-carboxylate [73193-61-0]. Retrieved from [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Unlocking the Potential: Understanding 1-Ethyl-3-hydroxypiperidine's Role in Chemical Synthesis and Beyond. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Gao, X., Pei, Q., Zhu, N., Mou, Y., Liang, J., Zhang, X., & Feng, S. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts, 12(3), 319. [Link]

  • Home Sunshine Pharma. (n.d.). Ethyl 4-hydroxypiperidine-1-carboxylate CAS 65214-82-6. Retrieved from [Link]

  • Wang, Z. G., Chen, Z., Xu, Y., & Zheng, G. W. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 182(1), 146-157. [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of (S)-N-BOC-3-hydroxypiperidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

Sources

Exploratory

The Strategic Role of Ethyl 3-Hydroxypiperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

Abstract The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast array of approved therapeutics. Among the various functionalized piperidines, Ethyl 3-hydroxypiperidine-1-carboxylate emerges as...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast array of approved therapeutics. Among the various functionalized piperidines, Ethyl 3-hydroxypiperidine-1-carboxylate emerges as a uniquely valuable chiral building block. Its strategic placement of a hydroxyl group and the presence of a readily modifiable carbamate provide medicinal chemists with a versatile tool for synthesizing complex molecular architectures with high stereochemical control. This guide delves into the physicochemical properties, synthesis, and critical applications of this intermediate, highlighting its role in the development of innovative therapeutics, particularly in the realm of neuropharmacology and antiviral agents. Through a detailed case study, we will explore the causality behind its use in constructing potent and selective drug candidates, providing field-proven insights for researchers and drug development professionals.

Introduction: The Privileged 3-Hydroxypiperidine Scaffold

The six-membered saturated nitrogen heterocycle, piperidine, is a recurring motif in pharmacologically active compounds, prized for its favorable pharmacokinetic properties and its ability to engage with biological targets.[1] Functionalization of the piperidine ring enhances its utility, and the 3-hydroxypiperidine substructure is of particular importance.[2][3] The hydroxyl group serves as a key hydrogen bond donor or acceptor, crucial for anchoring a molecule within a receptor's binding pocket. Furthermore, it provides a reactive handle for further synthetic elaboration.

Ethyl 3-hydroxypiperidine-1-carboxylate is an exemplary reagent that delivers this valuable motif. The ethyl carbamate group serves a dual purpose: it acts as a protecting group for the piperidine nitrogen, modulating its basicity, and it can be readily removed or modified during a synthetic sequence. Crucially, this building block is often used in its enantiomerically pure forms, (S)- or (R)-, allowing for the stereocontrolled synthesis of chiral drugs, a critical aspect of modern drug design to maximize efficacy and minimize off-target effects.[4][5]

Physicochemical Properties and Stereochemistry

The utility of Ethyl 3-hydroxypiperidine-1-carboxylate stems from its distinct chemical features. The presence of both a hydroxyl group and an ester enhances its solubility in a range of organic solvents, making it versatile in various reaction conditions.[3]

Table 1: Physicochemical Properties of Ethyl 4-hydroxypiperidine-1-carboxylate

PropertyValue
Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS Number 65214-82-6
Appearance Colorless to slightly yellow clear liquid
Density 1.12 g/cm³

Note: The properties listed are for the related isomer Ethyl 4-hydroxypiperidine-1-carboxylate, as detailed data for the 3-hydroxy isomer can be variable. The structural principles remain analogous.[6][7]

The C3 position of the piperidine ring is a stereocenter. The biological activity of pharmaceuticals derived from this building block is often highly dependent on the absolute configuration at this center. For instance, the two enantiomers of a dopamine transporter ligand derived from a 3-hydroxypiperidine core showed a 122-fold difference in potency, underscoring the necessity of stereochemical control in synthesis.[8]

Synthesis of the Core Scaffold

The preparation of 3-hydroxypiperidine derivatives is a well-established field, with several robust methods available. A common and industrially scalable approach involves the catalytic hydrogenation of a 3-hydroxypyridine precursor.[9] The resulting racemic 3-hydroxypiperidine can then be resolved into its constituent enantiomers using chiral acids, such as D-pyroglutamic acid, followed by protection of the nitrogen atom.[9] More modern approaches utilize asymmetric reduction of an N-protected-3-piperidone using biocatalysts like ketoreductases, which can provide high enantioselectivity and yield under mild conditions.[5][10]

Diagram 1: General Synthetic Workflow

G cluster_synthesis Synthesis & Resolution A 3-Hydroxypyridine C Racemic 3-Hydroxypiperidine A->C Hydrogenation (e.g., Rh/C) B N-Boc-3-piperidone D (S)- or (R)-3-Hydroxypiperidine B->D Asymmetric Reduction (Ketoreductase) C->D Chiral Resolution (e.g., D-pyroglutamic acid) F Target Molecule: (S)- or (R)-Ethyl 3-hydroxypiperidine-1-carboxylate D->F E Ethyl Chloroformate E->F N-Protection G cluster_drug_synthesis Synthetic Strategy for a CCR5 Antagonist A Ethyl (R)-3-hydroxypiperidine- 1-carboxylate B Deprotection (Hydrolysis) A->B C (R)-3-Hydroxypiperidine B->C E Coupling Reaction (e.g., N-Arylation) C->E D Aromatic Building Block D->E F Intermediate A E->F H Alkylation of -OH group F->H G Side Chain Precursor G->H I Final CCR5 Antagonist H->I

Sources

Foundational

A Technical Guide to the Structural Analogs of Ethyl 3-Hydroxypiperidine-1-carboxylate: Synthesis, Applications, and Future Directions

For Researchers, Scientists, and Drug Development Professionals The 3-hydroxypiperidine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxypiperidine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its inherent chirality and the presence of two key functional handles—the secondary amine and the hydroxyl group—make it a versatile building block for creating structurally diverse and biologically active molecules.[3][4] Ethyl 3-hydroxypiperidine-1-carboxylate serves as a stabilized, readily functionalizable starting material, offering medicinal chemists a reliable entry point into this valuable chemical space. This guide provides an in-depth exploration of the structural analogs derived from this core, focusing on synthetic strategies, key therapeutic applications, and the underlying structure-activity relationships (SAR) that govern their efficacy.

The Strategic Importance of the 3-Hydroxypiperidine Core

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a cornerstone of many pharmaceuticals.[5] The addition of a hydroxyl group at the C-3 position introduces several critical features:

  • Chirality: The C-3 carbon is a stereocenter, allowing for the synthesis of enantiomerically pure compounds. This is crucial as the biological activity of stereoisomers can differ significantly.[3][6]

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets like enzymes and receptors.

  • Functional Handle: The hydroxyl group is a versatile point for synthetic modification, enabling the introduction of various functionalities to probe the chemical space around a target.[1][3]

  • Physicochemical Properties: It enhances polarity and aqueous solubility, which are important pharmacokinetic properties for drug candidates.[1][7]

The ethyl carbamate at the N-1 position of the parent molecule serves as a protecting group, rendering the otherwise reactive secondary amine inert to many reaction conditions while allowing for its controlled deprotection and subsequent functionalization.

Synthetic Strategies for Analog Generation

The generation of a diverse library of analogs from ethyl 3-hydroxypiperidine-1-carboxylate hinges on three primary modification sites: the N-1 carbamate, the C-3 hydroxyl group, and the piperidine ring itself.

2.1 Modification at the N-1 Position

The most common initial step is the removal of the ethyl carbamate to liberate the secondary amine. This is typically followed by N-alkylation or N-acylation to introduce a wide variety of substituents.

  • Deprotection: Saponification using a strong base like NaOH or KOH, or acidic hydrolysis, can remove the carbamate.

  • N-Alkylation/Arylation: The free secondary amine can be reacted with alkyl halides, or engaged in more complex reactions like Buchwald-Hartwig amination to introduce aryl or heteroaryl groups.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a highly effective method for generating diverse N-substituted analogs.

Diagram 1: General Workflow for N-1 Position Modification

This diagram illustrates the central role of the deprotected 3-hydroxypiperidine intermediate in generating a library of N-substituted analogs.

G A Ethyl 3-hydroxypiperidine-1-carboxylate B Deprotection (e.g., NaOH, H2O) A->B C (S)-3-Hydroxypiperidine B->C D Synthetic Pathways E N-Alkylation (R-X, Base) C->E F Reductive Amination (R-CHO, NaBH(OAc)3) C->F G Buchwald-Hartwig (Ar-X, Pd catalyst) C->G H N-Alkyl Analogs E->H F->H I N-Aryl Analogs G->I

Caption: Workflow for generating N-substituted 3-hydroxypiperidine analogs.

2.2 Modification at the C-3 Hydroxyl Group

The hydroxyl group can be modified through several standard organic transformations:

  • Etherification: Williamson ether synthesis (reaction with an alkyl halide under basic conditions) can be used to introduce small alkyl or more complex side chains.

  • Esterification: Reaction with acyl chlorides or carboxylic acids (e.g., using DCC or EDC coupling) forms esters, which can act as prodrugs or improve membrane permeability.

  • Inversion of Stereochemistry: A Mitsunobu reaction can be employed to invert the stereochemistry at C-3, which is critical for SAR studies.

  • Oxidation and Further Derivatization: Oxidation of the hydroxyl group to a ketone (3-piperidone) opens up another avenue for derivatization, such as the formation of imines, oximes, or reductive amination to introduce 3-amino-piperidine analogs.

2.3 Ring Scaffolding Modifications

While more complex, modifications to the piperidine ring itself can lead to novel scaffolds. This can include the introduction of substituents at other positions (C-2, C-4, C-5, C-6) or ring-distortion strategies. These advanced techniques are typically reserved for lead optimization campaigns when a clear SAR direction has been established.

Therapeutic Applications and Key Analog Classes

Analogs of 3-hydroxypiperidine are prevalent across numerous therapeutic areas. The versatility of the scaffold allows it to be adapted to fit the binding pockets of a wide range of biological targets.[4][8]

3.1 Central Nervous System (CNS) Agents

The piperidine scaffold is a common feature in drugs targeting the CNS.[3][9] Its ability to be functionalized allows for fine-tuning of properties like blood-brain barrier penetration and receptor subtype selectivity.

  • Monoamine Transporter Inhibitors: 3,4-disubstituted piperidines have been developed as potent inhibitors of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The stereochemistry of the piperidine ring is crucial for potency and selectivity, with different enantiomers and diastereomers showing preferences for different transporters.[6]

  • Antidepressants and Analgesics: N-substituted 3-hydroxypiperidine derivatives are key intermediates in the synthesis of various antidepressants and analgesics.[7][9]

3.2 Enzyme Inhibitors

The ability of the hydroxyl group to form key hydrogen bonds makes this scaffold an excellent starting point for designing enzyme inhibitors.

  • Farnesyltransferase (FTase) Inhibitors: A notable example is a series of potent piperidine-based FTase inhibitors developed from a combinatorial library.[10] Systematic medicinal chemistry efforts revealed that all four substituent positions on the piperidine core were important for activity. The initial hit, a piperidin-2-one with an IC50 of 420 nM, was optimized to a piperidine analog with an IC50 of 3.7 nM, a more than 100-fold increase in potency.[11] Further resolution of enantiomers showed that the (+)-enantiomer was the more active form, with an IC50 of 1.9 nM.[10][11]

Table 1: SAR of Piperidine-Based Farnesyltransferase Inhibitors [11]

CompoundCore StructureR GroupIC50 (nM)
Initial Hit (1) Piperidin-2-one(3-pyridylmethyl)420
Analog (6) 5-Nitropiperidin-2-one(3-pyridylmethyl)45
Analog (7) 5,6-Dehydropiperidine(3-pyridylmethyl)13
Analog (8) Piperidine(3-pyridylmethyl)3.7
(+)-8 Piperidine(3-pyridylmethyl)1.9

As this table illustrates, reducing the piperidin-2-one core to a piperidine ring resulted in a significant (over 10-fold) increase in inhibitory potency, highlighting a critical SAR finding.

3.3 Agrochemicals

The piperidine scaffold is also used in the development of agrochemicals. Ethyl 4-hydroxypiperidine-1-carboxylate, a regioisomer of the topic compound, is a key building block for creating fungicides and insecticides.[12] The principles of modifying the N-1 and C-4 positions are directly analogous to the strategies used for the 3-hydroxy isomer, demonstrating the broad applicability of this chemical class.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 3-Hydroxypiperidine

This protocol describes a standard reductive amination procedure, a robust and widely used method for generating N-substituted analogs.

  • Deprotection: To a solution of Ethyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in ethanol/water (1:1), add NaOH (2.0 eq). Heat the mixture to reflux for 4 hours. Monitor by TLC until the starting material is consumed. Cool to room temperature and neutralize with HCl. Evaporate the solvent under reduced pressure to obtain crude 3-hydroxypiperidine hydrochloride.

  • Salt-Free Amine (Optional): The hydrochloride salt can often be used directly. If the free base is required, dissolve the crude salt in water, basify with a strong base (e.g., K2CO3), and extract with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over Na2SO4, filter, and concentrate.

  • Reductive Amination: Dissolve 3-hydroxypiperidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloromethane (DCM) or dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted 3-hydroxypiperidine analog.

Diagram 2: Experimental Workflow for Analog Synthesis & Screening

This flowchart outlines a typical process from initial analog synthesis to the identification of a lead compound.

G cluster_0 Synthesis Stage cluster_1 Screening Stage cluster_2 Optimization Stage start Ethyl 3-hydroxypiperidine- 1-carboxylate deprotect Deprotection & Isolation of (S)-3-Hydroxypiperidine start->deprotect diversify Parallel Synthesis: - N-Alkylation - N-Arylation - Esterification deprotect->diversify library Analog Library (Compounds 1-100) diversify->library primary_screen Primary Assay (e.g., Enzyme Inhibition @ 10 µM) library->primary_screen hit_id Identify Hits (% Inhibition > 50%) primary_screen->hit_id dose_response Dose-Response Assay (Determine IC50) hit_id->dose_response Active sar_analysis Structure-Activity Relationship (SAR) Analysis hit_id->sar_analysis Inactive dose_response->sar_analysis lead_select Select Lead Compound(s) (Potency, Selectivity, PK) sar_analysis->lead_select adme_tox ADME/Tox Profiling lead_select->adme_tox lead_opt Lead Optimization adme_tox->lead_opt

Caption: High-level workflow from synthesis to lead optimization.

Future Directions and Outlook

The ethyl 3-hydroxypiperidine-1-carboxylate scaffold and its derivatives will continue to be a mainstay in medicinal chemistry. Future research will likely focus on several key areas:

  • Novel Ring Scaffolds: Exploration of more complex, constrained, or spirocyclic piperidine analogs to access novel chemical space and improve selectivity.

  • Application in New Therapeutic Areas: As our understanding of disease biology grows, this versatile scaffold will be applied to novel targets, such as protein-protein interaction inhibitors and epigenetic modulators.

  • Chiral Synthesis: The development of more efficient and scalable methods for the asymmetric synthesis of substituted 3-hydroxypiperidines will be critical for industrial applications.[13]

  • Bioconjugation: The functional handles on the piperidine ring make it suitable for incorporation into more complex molecules, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).

References

  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. PubMed. Available at: [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

  • Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: Effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Johns Hopkins University. Available at: [Link]

  • What are the properties of 3 - Hydroxypiperidine derivatives? Blog. Available at: [Link]

  • The Versatility of Piperidine Derivatives: Exploring 1-Ethyl-3-hydroxypiperidine in Diverse Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Unlocking the Potential: Understanding 1-Ethyl-3-hydroxypiperidine's Role in Chemical Synthesis and Beyond. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • The Role of Ethyl 4-Hydroxypiperidine-1-carboxylate in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Ethyl 4-Hydroxypiperidine-1-Carboxylate: Your Key to Agrochemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Ethyl 4-hydroxypiperidine-1-carboxylate | C8H15NO3 | CID 96394. PubChem. Available at: [Link]

  • 3-Hydroxypiperidine, (R)- | C5H11NO | CID 2759334. PubChem. Available at: [Link]

  • 3-Hydroxypiperidine | C5H11NO | CID 23293. PubChem. Available at: [Link]

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Exploratory

The Evolving Synthesis and Enduring Significance of Ethyl 3-Hydroxypiperidine-1-carboxylate: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold in Modern Medicinal Chemistry Ethyl 3-hydroxypiperidine-1-carboxylate, a seemingly unassuming het...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

Ethyl 3-hydroxypiperidine-1-carboxylate, a seemingly unassuming heterocyclic compound, holds a position of considerable significance within the landscape of pharmaceutical research and development. As a chiral building block, it provides a synthetically tractable platform for the introduction of the 3-hydroxypiperidine motif, a structural element present in a multitude of biologically active molecules. Its utility stems from the strategic placement of a hydroxyl group, which can serve as a key pharmacophoric feature or a handle for further chemical modification, and the ethyl carbamate, which offers a stable, yet readily modifiable, protecting group for the piperidine nitrogen. This guide provides a comprehensive overview of the discovery, historical synthetic evolution, and modern applications of this pivotal intermediate, offering insights into the chemical reasoning that has driven its journey from a laboratory curiosity to a cornerstone of complex molecule synthesis.

The Genesis of a Scaffold: Historical Perspectives on the Synthesis of 3-Hydroxypiperidine Derivatives

The precise first synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate is not prominently documented in readily accessible historical records, largely because early research focused on the parent 3-hydroxypiperidine core. The initial challenge for chemists was the efficient and scalable synthesis of this foundational scaffold. One of the earliest and most fundamental approaches to the 3-hydroxypiperidine ring system involves the catalytic hydrogenation of 3-hydroxypyridine.[1][2] This method, while conceptually straightforward, presented significant challenges in its early iterations due to the inherent stability of the pyridine ring and catalyst poisoning by the nitrogen atom.

The general transformation can be visualized as follows:

Caption: Early synthesis of the 3-hydroxypiperidine core via catalytic hydrogenation.

Early methodologies often required harsh reaction conditions, including high pressures and temperatures, and the use of expensive noble metal catalysts such as rhodium on carbon or platinum oxide.[1][2] The subsequent N-acylation, including the introduction of the ethoxycarbonyl group, would then be carried out on the free piperidine. This two-step process, while foundational, suffered from limitations in terms of scalability and functional group tolerance.

The Evolution of Synthesis: From Classical Methods to Modern Innovations

The increasing demand for enantiomerically pure 3-hydroxypiperidine derivatives in drug discovery spurred the development of more sophisticated and efficient synthetic strategies. These can be broadly categorized into classical chemical methods and modern biocatalytic approaches.

Classical Synthetic Strategies

Beyond the direct hydrogenation of 3-hydroxypyridine, other classical routes to the 3-hydroxypiperidine scaffold have been explored. One notable method involves the reduction of N-protected 3-piperidones.[3] The choice of reducing agent is critical in this step to achieve the desired stereoselectivity, with reagents like sodium borohydride providing a straightforward, albeit often non-stereoselective, reduction.

The synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate via this route would typically involve the following steps:

  • N-protection of a suitable piperidone precursor.

  • Reduction of the ketone to the corresponding alcohol.

  • If starting from an unprotected piperidone, N-acylation with ethyl chloroformate.

The general workflow for the N-acylation of 3-hydroxypiperidine is depicted below:

Caption: N-acylation of 3-hydroxypiperidine to yield the ethyl carbamate.

The Biocatalytic Revolution: Accessing Enantiopure Intermediates

The advent of biocatalysis has revolutionized the synthesis of chiral molecules like Ethyl 3-hydroxypiperidine-1-carboxylate. The focus has largely been on the asymmetric reduction of N-protected 3-piperidones to produce enantiomerically pure (R)- or (S)-3-hydroxypiperidine derivatives.[4][5] This is particularly relevant for the synthesis of modern pharmaceuticals where a specific stereoisomer is required for biological activity.

Ketoreductases (KREDs) are a class of enzymes that have shown exceptional utility in this regard.[4] These enzymes, often co-expressed with a cofactor regeneration system (e.g., using glucose dehydrogenase), can reduce N-Boc-3-piperidone with high conversion and excellent enantioselectivity (>99% ee).[4] While much of the published research focuses on the N-Boc derivative due to its prevalence in contemporary drug synthesis, the principles are directly applicable to the synthesis of the corresponding ethyl carbamate.

Experimental Protocol: Biocatalytic Asymmetric Reduction of N-Boc-3-piperidone

The following is a representative protocol for the biocatalytic reduction of N-Boc-3-piperidone, which can be adapted for other N-protected analogues:

  • Enzyme and Cofactor Preparation: A recombinant E. coli strain co-expressing a suitable ketoreductase and glucose dehydrogenase is cultured and harvested. A cell-free extract is prepared by sonication or high-pressure homogenization.

  • Reaction Setup: In a temperature-controlled reactor, a buffered aqueous solution (e.g., phosphate buffer, pH 6.5-7.5) is prepared containing N-Boc-3-piperidone, glucose (as the sacrificial reductant for cofactor regeneration), and a catalytic amount of the cofactor NADP+.

  • Biocatalytic Reduction: The cell-free extract containing the enzymes is added to the reaction mixture. The reaction is stirred at a controlled temperature (typically 25-35 °C) for a specified period (e.g., 12-24 hours). The pH is maintained by the addition of a base (e.g., NaOH solution).

  • Workup and Purification: Upon completion of the reaction (monitored by HPLC or GC), the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography to yield the enantiomerically pure (S)- or (R)-N-Boc-3-hydroxypiperidine.

The workflow for this biocatalytic process can be summarized as follows:

Biocatalytic_Reduction_Workflow cluster_Enzyme_Prep Enzyme Preparation cluster_Reaction Biocatalytic Reaction cluster_Purification Downstream Processing A Recombinant E. coli Culture B Cell Lysis A->B C Cell-Free Extract B->C F Reaction Mixture C->F KRED, GDH D N-Boc-3-piperidone D->F E Glucose, NADP+ E->F G (S)-N-Boc-3-hydroxypiperidine F->G Asymmetric Reduction H Extraction G->H I Chromatography H->I J Pure Product I->J

Caption: Workflow for the biocatalytic synthesis of enantiopure N-Boc-3-hydroxypiperidine.

Applications in Drug Discovery and Development

The 3-hydroxypiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Ethyl 3-hydroxypiperidine-1-carboxylate and its derivatives serve as crucial intermediates in the synthesis of these complex molecules.

Table 1: Examples of Drug Classes Incorporating the 3-Hydroxypiperidine Motif

Drug ClassTherapeutic AreaRole of 3-Hydroxypiperidine Moiety
Kinase InhibitorsOncologyForms key hydrogen bonding interactions with the kinase hinge region.
Muscarinic Receptor AntagonistsUrology, PulmonologyContributes to the overall topology for receptor binding.
Opioid Receptor ModulatorsPain ManagementInfluences receptor subtype selectivity and pharmacokinetic properties.
Neurokinin Receptor AntagonistsAntiemetic, AntidepressantProvides a rigid scaffold for the presentation of pharmacophoric groups.

A notable example of the importance of the chiral 3-hydroxypiperidine scaffold is in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[6] The (R)-enantiomer of a protected 3-hydroxypiperidine is a key component of this life-saving anti-cancer drug. The synthetic accessibility of enantiopure building blocks like (R)-N-Boc-3-hydroxypiperidine, often produced via methods analogous to those described above, is therefore of paramount importance.

Conclusion and Future Outlook

Ethyl 3-hydroxypiperidine-1-carboxylate has evolved from a simple heterocyclic building block, likely first prepared through classical, high-pressure hydrogenation and subsequent N-acylation, to a sophisticated intermediate accessible through highly efficient and stereoselective biocatalytic routes. Its enduring relevance is a testament to the utility of the 3-hydroxypiperidine scaffold in medicinal chemistry. As the demand for structurally complex and stereochemically defined drug candidates continues to grow, the development of even more efficient, sustainable, and scalable methods for the synthesis of this and related chiral building blocks will remain a key focus for the scientific community. The journey of Ethyl 3-hydroxypiperidine-1-carboxylate serves as a compelling case study in the co-evolution of synthetic methodology and drug discovery, highlighting the power of chemical innovation to address pressing therapeutic needs.

References

  • Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis. World Journal of Microbiology and Biotechnology, 33(3). (2017). [Link]

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 7(9), 134-141. (2015). [Link]

  • Preparation method of 3-hydroxy piperidine.
  • Preparation method of (S)-N-Boc-3-hydroxypiperidine.
  • Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6985. (2021). [Link]

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 182(1), 1-15. (2017). [Link]

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Foundational

Chiral resolution of "Ethyl 3-hydroxypiperidine-1-carboxylate"

An In-Depth Technical Guide to the Chiral Resolution of Ethyl 3-Hydroxypiperidine-1-carboxylate Abstract Ethyl 3-hydroxypiperidine-1-carboxylate is a pivotal chiral building block in the synthesis of numerous pharmaceuti...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral Resolution of Ethyl 3-Hydroxypiperidine-1-carboxylate

Abstract

Ethyl 3-hydroxypiperidine-1-carboxylate is a pivotal chiral building block in the synthesis of numerous pharmaceutical agents. The stereochemistry of its 3-hydroxy position is critical for biological activity, making the acquisition of enantiomerically pure forms a key challenge in drug development and manufacturing. This guide provides a comprehensive overview of the principal strategies for the chiral resolution of this racemic intermediate. We will delve into the mechanistic underpinnings and practical execution of classical diastereomeric salt formation, enzymatic kinetic resolution, and preparative chiral chromatography. For each methodology, this paper offers field-proven insights, detailed protocols, and a discussion of the critical parameters that govern success, enabling researchers and process chemists to select and optimize the most suitable resolution strategy for their specific needs.

Introduction: The Significance of Chiral 3-Hydroxypiperidines

The 3-hydroxypiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules, including kinase inhibitors and neuropharmacological agents. The specific spatial orientation of the hydroxyl group—(R) or (S)—often dictates the molecule's interaction with its biological target, influencing efficacy, selectivity, and safety profiles. Consequently, the production of single-enantiomer drugs is a regulatory and scientific necessity.

While asymmetric synthesis can directly yield a single enantiomer, the resolution of a readily available racemic mixture often presents a more pragmatic, time-efficient, and economically viable approach, particularly during early-phase development. This guide focuses on the resolution of racemic ethyl 3-hydroxypiperidine-1-carboxylate, a versatile intermediate protected by a carbamate group, which lends stability and suitable reactivity for subsequent synthetic transformations.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a time-honored and scalable technique that relies on the differential physical properties of diastereomers. The racemic mixture (a 1:1 mixture of enantiomers) is reacted with a single enantiomer of a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit distinct solubilities in a given solvent system, allowing one to be selectively crystallized.

The Underlying Principle

The core of this method is the conversion of a difficult-to-separate enantiomeric pair into an easier-to-separate diastereomeric pair. The process is governed by the thermodynamics of salt formation and the kinetics of crystallization. The choice of resolving agent and solvent is paramount, as it dictates the solubility difference between the two diastereomeric salts, directly impacting the efficiency and yield of the resolution.

Experimental Protocol: Resolution with a Chiral Acid

This protocol provides a generalized workflow. The specific resolving agent, solvent, and temperatures must be optimized for the target compound.

  • Screening of Resolving Agents: In separate vials, dissolve a small amount of racemic ethyl 3-hydroxypiperidine-1-carboxylate in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate). Add 0.5 molar equivalents of different chiral acids (see Table 1). Observe for spontaneous precipitation.

  • Salt Formation: Dissolve one equivalent of the racemic substrate in a heated solvent (e.g., 80% Ethanol) identified during the screening phase.

  • Addition of Resolving Agent: In a separate vessel, dissolve 0.5 to 0.6 equivalents of the chosen chiral resolving agent (e.g., (R)-(-)-Mandelic acid) in a minimal amount of the same heated solvent. Using fewer than one equivalent is often more efficient for achieving high enantiomeric enrichment in the resulting salt[1].

  • Crystallization: Slowly add the resolving agent solution to the substrate solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to maximize the crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystalline salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Analysis: Determine the diastereomeric excess (and thus the enantiomeric excess of the substrate) of the salt using chiral HPLC.

  • Liberation of the Free Base: Dissolve the enriched diastereomeric salt in water and adjust the pH to >10 with a suitable base (e.g., 1M NaOH).

  • Extraction: Extract the liberated enantiomerically enriched ethyl 3-hydroxypiperidine-1-carboxylate into an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Causality Behind Experimental Choices
  • Resolving Agent Selection: The agent must form a stable, crystalline salt. Agents like tartaric acid, mandelic acid, and camphorsulfonic acid are common choices due to their availability in both enantiomeric forms, rigid structures that facilitate crystal packing, and differing functionalities (carboxylates, sulfonates)[2].

  • Stoichiometry: Using approximately 0.5 equivalents of the resolving agent ensures that only the desired enantiomer is precipitated as a salt, leaving the undesired enantiomer in the mother liquor. This is often more effective than using a full equivalent, which could lead to the co-precipitation of both diastereomeric salts[1].

  • Solvent System: The solvent must provide sufficient solubility for both salts at elevated temperatures but a significant difference in solubility upon cooling. Protic solvents like alcohols are often effective as they can participate in hydrogen bonding, influencing the crystal lattice.

Data Presentation

Table 1: Common Chiral Resolving Agents for Amines/Alcohols

Resolving Agent Type Typical Solvents
(+)- or (-)-Tartaric Acid Dicarboxylic Acid Water, Ethanol, Methanol
(+)- or (-)-Dibenzoyltartaric Acid Dicarboxylic Acid Derivative Acetone, Ethyl Acetate, Alcohols
(+)- or (-)-Mandelic Acid α-Hydroxy Acid Alcohols, Water-Alcohol mixtures
(+)- or (-)-Camphorsulfonic Acid Sulfonic Acid Ethanol, Isopropanol

| (+)- or (-)-N-Boc-Phenylalanine | N-Protected Amino Acid | Ethyl Acetate, Acetonitrile |

Visualization

classical_resolution cluster_0 Process Flow Racemate Racemic (R/S)-Substrate Mix Mix & Heat in Solvent Racemate->Mix Agent (R)-Resolving Agent Agent->Mix Cool Slow Cooling & Crystallization Mix->Cool Filter Filtration Cool->Filter Salt Insoluble Diastereomeric Salt ((S)-Substrate + (R)-Agent) Filter->Salt Solid MotherLiquor Mother Liquor (Enriched in (R)-Substrate) Filter->MotherLiquor Liquid Liberate Basification (pH >10) Salt->Liberate Product Pure (S)-Enantiomer Liberate->Product

Caption: Workflow for Classical Diastereomeric Resolution.

Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution is a powerful and "green" alternative that leverages the high stereoselectivity of enzymes. In an EKR, an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture while leaving the other largely untouched. For a secondary alcohol like ethyl 3-hydroxypiperidine-1-carboxylate, lipases are commonly employed to catalyze a stereoselective acylation (or deacylation). The reaction is stopped at or near 50% conversion, yielding a mixture of the acylated product (one enantiomer) and the unreacted starting material (the other enantiomer), which can then be separated by standard methods like chromatography or extraction.

The Underlying Principle

The basis of EKR is the difference in the rate of reaction for the two enantiomers (k_fast vs. k_slow) when they interact with the chiral active site of the enzyme. A high enantioselectivity (expressed as the E-value) is crucial for an effective resolution. For a successful preparative-scale resolution, an E-value greater than 100 is generally desired.

Experimental Protocol: Lipase-Catalyzed Transesterification
  • Enzyme and Acyl Donor Selection: Screen various lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PCL)) and acyl donors (e.g., vinyl acetate, isopropenyl acetate, ethyl acetate).

  • Reaction Setup: To a solution of racemic ethyl 3-hydroxypiperidine-1-carboxylate (1 equivalent) in an anhydrous, non-polar organic solvent (e.g., toluene, MTBE), add the selected lipase (typically 1-10% by weight).

  • Initiation: Add the acyl donor (1 to 5 equivalents). Vinyl or isopropenyl donors are often preferred as they generate byproducts (acetaldehyde or acetone) that do not interfere with the reverse reaction, thus driving the equilibrium forward.

  • Monitoring: Stir the reaction at a controlled temperature (e.g., 30-45 °C) and monitor the conversion by GC or TLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess (ee) of both the product and the remaining starting material.

  • Work-up: Once ~50% conversion is reached, remove the enzyme by filtration.

  • Separation: Concentrate the filtrate. The resulting mixture of the acylated product and the unreacted alcohol can be separated by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess of the separated product and unreacted starting material by chiral HPLC.

Causality Behind Experimental Choices
  • Enzyme Choice: Lipases like CALB are exceptionally robust, active in organic solvents, and exhibit broad substrate scope with high enantioselectivity for a wide range of secondary alcohols[3].

  • Solvent: Non-polar, anhydrous solvents are used to prevent enzyme denaturation and minimize non-enzymatic background reactions. The solvent choice can also influence enzyme activity and selectivity.

  • Acyl Donor: Irreversible acyl donors like vinyl acetate are used to prevent the reverse reaction (hydrolysis of the formed ester), which would lower the overall ee of the products.

Data Presentation

Table 2: Representative Data for Enzymatic Resolution of Piperidine Alcohols

Enzyme Acyl Donor Solvent Temp (°C) Conversion (%) Product ee (%) Substrate ee (%)
Lipase PS (P. cepacia) Vinyl Acetate Toluene 30 50 >95 (S)-acetate >95 (R)-alcohol
CALB (Immobilized) Isopropenyl Acetate MTBE 40 48 >99 (R)-acetate >98 (S)-alcohol

| A. niger Lipase | Ethyl Acetate | Hexane | 35 | 52 | 92 (S)-acetate | 88 (R)-alcohol |

(Note: Data is illustrative, based on typical results for similar substrates. The stereochemical preference (R vs. S) depends on the specific enzyme and substrate.)

Visualization

enzymatic_resolution Racemate Racemic (R/S)-Alcohol Reaction Kinetic Resolution (Stop at ~50% conversion) Racemate->Reaction Enzyme Lipase + Acyl Donor (e.g., Vinyl Acetate) Enzyme->Reaction Mixture Mixture of Products Reaction->Mixture Separation Chromatographic Separation Mixture->Separation S_Product (S)-Ester (Fast-reacting enantiomer) Separation->S_Product R_Substrate (R)-Alcohol (Slow-reacting enantiomer) Separation->R_Substrate

Caption: Enzymatic Kinetic Resolution Workflow.

Preparative Chiral Chromatography

Preparative chiral chromatography is the most direct method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times. While historically considered expensive for large-scale production, advances in CSP technology and techniques like Supercritical Fluid Chromatography (SFC) have made it an increasingly viable option.

The Underlying Principle

Chiral recognition on a CSP is based on transient diastereomeric complex formation between the enantiomers and the chiral selector of the stationary phase[4]. For effective separation, there must be a sufficient difference in the binding energy of these two complexes. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used due to their broad applicability and excellent resolving power.

Experimental Protocol: Preparative HPLC Separation
  • Analytical Method Development: First, develop an analytical-scale method. Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak® IC, Chiralcel® OD) with different mobile phases, typically normal-phase eluents like hexane/isopropanol or hexane/ethanol[5]. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can significantly improve peak shape and resolution.

  • Optimization: Optimize the mobile phase composition to achieve a good separation factor (α > 1.2) and resolution (Rs > 1.5) with a reasonable retention time.

  • Load Study: On the analytical column, perform a load study by injecting increasing concentrations of the racemate to determine the maximum sample load before resolution is lost.

  • Scale-Up: Transfer the optimized method to a larger-diameter preparative column packed with the same CSP. The flow rate is scaled up proportionally to the cross-sectional area of the column.

  • Fraction Collection: Inject the racemic mixture and collect the fractions corresponding to each enantiomer as they elute.

  • Analysis and Pooling: Analyze the collected fractions for purity and enantiomeric excess. Pool the pure fractions for each enantiomer.

  • Solvent Removal: Remove the mobile phase solvent under reduced pressure to obtain the isolated, pure enantiomers.

Causality Behind Experimental Choices
  • CSP Selection: Polysaccharide-based CSPs provide a multitude of chiral recognition mechanisms (hydrogen bonding, dipole-dipole, π-π interactions, steric hindrance), making them effective for a wide range of compounds, including those with carbamate and hydroxyl groups.

  • Mobile Phase: Normal-phase chromatography (e.g., hexane/alcohol) is often preferred for preparative work as the solvents are more volatile and easier to remove than the aqueous buffers used in reversed-phase chromatography.

  • Modifiers: Basic compounds like piperidines can exhibit poor peak shape on silica-based columns. A small amount of a basic modifier like DEA can saturate active sites on the silica support, leading to sharper, more symmetrical peaks. Conversely, an acidic modifier may be needed for acidic analytes[6].

Data Presentation

Table 3: Typical Chiral HPLC/SFC Separation Parameters

CSP Type Column Mobile Phase Result
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel® OD-H Hexane/Isopropanol (90:10) α = 1.45, Rs = 2.5
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak® AD-H Hexane/Ethanol/DEA (80:20:0.1) α = 1.60, Rs = 3.1

| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Chiralpak® IC-3 | CO₂/Methanol (SFC) | α = 2.10, Rs = 4.5 |

(Note: Data is illustrative of typical performance for this class of compound.)

Visualization

chiral_chromatography Racemate Racemic Mixture Injected Column Chiral Stationary Phase (CSP) Column Racemate->Column Elution Differential Elution Column->Elution Detector Detector Signal Elution->Detector Collection Fraction Collection Elution->Collection Enantiomer1 Pure Enantiomer 1 (Less Retained) Collection->Enantiomer1 Enantiomer2 Pure Enantiomer 2 (More Retained) Collection->Enantiomer2

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Synthesis of Novel Analgesics from Ethyl 3-hydroxypiperidine-1-carboxylate

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of Ethyl 3-hydroxypiperidine-1-carboxylate as a pivotal chiral bu...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of Ethyl 3-hydroxypiperidine-1-carboxylate as a pivotal chiral building block in the synthesis of potential analgesic agents. This document elucidates the underlying scientific principles, provides detailed, field-proven protocols, and explores the rationale behind key experimental decisions.

Introduction: The Strategic Value of the 3-Hydroxypiperidine Scaffold

The piperidine ring is a cornerstone pharmacophore in analgesic drug design, most notably forming the central scaffold of morphine and its synthetic derivatives, including pethidine and fentanyl.[1][2][3] Its conformational flexibility and basic nitrogen atom are critical for interaction with opioid receptors, particularly the µ-opioid receptor (MOR), which is a primary target for pain management.[1]

Ethyl 3-hydroxypiperidine-1-carboxylate emerges as a highly valuable starting material for several key reasons:

  • Embedded Chirality: It provides a stereochemically defined center. The control of stereochemistry is paramount in modern drug development, as different enantiomers can exhibit vastly different potency, efficacy, and toxicity profiles.[4]

  • Orthogonal Functionality: The molecule possesses three distinct functional handles—a protected secondary amine (the N-ethoxycarbonyl group), a secondary hydroxyl group, and the piperidine ring itself. These sites can be modified with high selectivity.

  • Protected Amine: The ethoxycarbonyl group serves as an effective protecting group for the piperidine nitrogen, preventing its nucleophilicity during initial synthetic steps and allowing for controlled deprotection and subsequent functionalization.

This guide will detail a synthetic pathway that leverages these features to construct a novel analgesic candidate, focusing on the synthesis of a key intermediate and its elaboration into a final target compound.

Foundational Principles: Targeting the Opioid System

The overarching goal is to synthesize molecules that can effectively bind to and activate opioid receptors in the central nervous system to produce analgesia. The design strategy hinges on incorporating key structural motifs known to be essential for MOR affinity.

The Pharmacophore Model

A simplified pharmacophore model for µ-opioid agonists typically includes:

  • A basic nitrogen atom that is protonated at physiological pH.

  • A hydrophobic region, often an aromatic ring.

  • A hydroxyl group or a derivative thereof, which can act as a hydrogen bond donor or acceptor.

  • A specific spatial relationship between these elements.

Our synthetic strategy is designed to build a molecule that satisfies these structural requirements, using Ethyl 3-hydroxypiperidine-1-carboxylate as the chiral scaffold.

Synthetic Workflow: From Chiral Building Block to Analgesic Candidate

The following workflow outlines a logical and efficient pathway for the synthesis of a potent analgesic candidate. The strategy involves a three-stage process:

  • Core Modification: Deprotection of the piperidine nitrogen followed by N-alkylation to introduce a crucial hydrophobic moiety.

  • Side-Chain Elaboration: Acylation of the 3-hydroxyl group to enhance potency.

  • Purification and Characterization: Rigorous purification and structural verification of the final compound.

G cluster_0 Stage 1: Core Modification cluster_1 Stage 2: Side-Chain Elaboration cluster_2 Stage 3: Analysis A Ethyl 3-hydroxypiperidine-1-carboxylate (Starting Material) B 3-Hydroxypiperidine (Intermediate 1) A->B  Hydrolysis (Deprotection) C 1-(2-Phenylethyl)-3-hydroxypiperidine (Intermediate 2) B->C  Reductive Amination or N-Alkylation D 1-(2-Phenylethyl)piperidin-3-yl propanoate (Final Product) C->D  O-Acylation E Purification (Chromatography) D->E F Characterization (NMR, MS, IR) E->F G Biological Assay F->G

Caption: High-level synthetic workflow from starting material to final product and analysis.

Detailed Experimental Protocols

These protocols are designed for execution by trained laboratory personnel. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Stage 1, Step 1: Hydrolytic Deprotection of Ethyl 3-hydroxypiperidine-1-carboxylate

Causality: The N-ethoxycarbonyl protecting group is robust but can be efficiently removed under strong basic conditions via saponification followed by decarboxylation. Potassium hydroxide (KOH) is a cost-effective and potent base for this transformation. The high temperature facilitates the decarboxylation of the intermediate carbamic acid.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add Ethyl 3-hydroxypiperidine-1-carboxylate (1.0 eq).

  • Add a 5 M aqueous solution of potassium hydroxide (5.0 eq) and ethanol (as a co-solvent, approx. 20% of the total volume).

  • Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 3-Hydroxypiperidine (Intermediate 1) as a crude oil or solid, which can often be used in the next step without further purification.

Stage 1, Step 2: N-Alkylation to Synthesize 1-(2-Phenylethyl)-3-hydroxypiperidine

Causality: The introduction of a phenethyl group on the nitrogen is a key feature of many potent fentanyl-class opioids. This is achieved via direct N-alkylation. A weak base like potassium carbonate (K₂CO₃) is used to neutralize the HBr generated, and a polar aprotic solvent like acetonitrile facilitates the Sₙ2 reaction.

Protocol:

  • Dissolve 3-Hydroxypiperidine (Intermediate 1, 1.0 eq) in acetonitrile in a round-bottom flask.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and (2-bromoethyl)benzene (1.1 eq).

  • Heat the mixture to reflux (approx. 80 °C) for 8-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in DCM and wash with water to remove any remaining salts.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, using a gradient of methanol in DCM) to yield pure 1-(2-Phenylethyl)-3-hydroxypiperidine (Intermediate 2) .

Stage 2: O-Acylation to Synthesize the Final Product

Causality: Esterification of the 3-hydroxyl group often leads to a significant increase in analgesic potency. Propanoyl chloride is a reactive acylating agent. A non-nucleophilic base, such as triethylamine (TEA), is required to act as an acid scavenger for the HCl byproduct without competing in the reaction.

Caption: Reaction scheme for the final O-acylation step.

Protocol:

  • Dissolve Intermediate 2 (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.

  • Add triethylamine (TEA, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add propanoyl chloride (1.2 eq) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography to yield 1-(2-Phenylethyl)piperidin-3-yl propanoate .

Data Summary and Expected Results

The following table summarizes the stoichiometry and expected outcomes for a representative synthesis starting with 10g of Ethyl 3-hydroxypiperidine-1-carboxylate.

Step Reaction Starting Material Reagents Expected Yield Purity (Post-Purification)
1DeprotectionEthyl 3-hydroxypiperidine-1-carboxylate (10 g)KOH (5 eq)85-95%>95%
2N-Alkylation3-Hydroxypiperidine (from Step 1)(2-bromoethyl)benzene (1.1 eq), K₂CO₃ (2.5 eq)70-85%>98%
3O-Acylation1-(2-Phenylethyl)-3-hydroxypiperidine (from Step 2)Propanoyl chloride (1.2 eq), TEA (1.5 eq)75-90%>99% (by HPLC)

Conclusion and Outlook

This guide demonstrates a robust and logical synthetic route to novel analgesic candidates starting from the versatile chiral building block, Ethyl 3-hydroxypiperidine-1-carboxylate. The protocols provided are based on established chemical principles and are designed to be reproducible and scalable. The final product, 1-(2-Phenylethyl)piperidin-3-yl propanoate , possesses the key structural features associated with potent µ-opioid receptor agonists and serves as an excellent candidate for further pharmacological evaluation. Researchers can adapt this workflow to generate a library of analogs by varying the N-alkyl and O-acyl groups to explore structure-activity relationships (SAR) and optimize for potency and safety.

References

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 44(6). Available from: [Link]

  • Mushtaq, N., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 6(2). Available from: [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: Understanding 1-Ethyl-3-hydroxypiperidine's Role in Chemical Synthesis and Beyond. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Piperidine Derivatives: Exploring 1-Ethyl-3-hydroxypiperidine in Diverse Applications. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 4-Hydroxypiperidine-1-carboxylate in Drug Synthesis. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. Available from: [Link]

  • UNODC. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Available from: [Link]

  • Köteles, I., et al. (2021). Synthesis of 3-O-Carboxyalkyl Morphine Derivatives and Characterization of Their Acid-Base Properties. Chemistry & Biodiversity, 18(10), e2100373. Available from: [Link]

Sources

Application

Application of Ethyl 3-hydroxypiperidine-1-carboxylate in the Synthesis of the Antidepressant (-)-Paroxetine

Introduction The piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents targeting the central nervous system. Ethyl 3-hydroxypiperidine-1-carboxylate,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents targeting the central nervous system. Ethyl 3-hydroxypiperidine-1-carboxylate, a readily available chiral building block, represents a versatile starting material for the enantioselective synthesis of complex piperidine derivatives. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of ethyl 3-hydroxypiperidine-1-carboxylate in the synthesis of the potent selective serotonin reuptake inhibitor (SSRI), (-)-Paroxetine. We will explore a rational, multi-step synthetic pathway, providing detailed experimental protocols and elucidating the chemical principles that underpin each transformation. The causality behind experimental choices will be explained to ensure both scientific rigor and practical applicability.

The Strategic Significance of Ethyl 3-hydroxypiperidine-1-carboxylate

Ethyl 3-hydroxypiperidine-1-carboxylate is a valuable chiral precursor for several key reasons:

  • Pre-installed Stereocenter: The inherent chirality at the C3 position provides a crucial starting point for controlling the stereochemistry of the final drug molecule.

  • Orthogonal Protecting Groups: The ethyl carbamate protecting group on the piperidine nitrogen is stable under various reaction conditions and can be selectively removed at a later stage of the synthesis.

  • Reactive Handle: The hydroxyl group at the C3 position serves as a versatile functional handle for subsequent chemical modifications, including oxidation and substitution reactions.

Proposed Enantioselective Synthesis of (-)-Paroxetine

The following section outlines a proposed four-stage synthetic route from (S)-ethyl 3-hydroxypiperidine-1-carboxylate to the key chiral intermediate of (-)-Paroxetine, ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, and its subsequent conversion to the final active pharmaceutical ingredient.

Overall Synthetic Workflow

A (S)-Ethyl 3-hydroxypiperidine-1-carboxylate B Ethyl 3-oxopiperidine-1-carboxylate A->B Oxidation (e.g., Swern) C Ethyl 4-(4-fluorophenyl)-3-hydroxy-1,2,5,6-tetrahydropyridine-1-carboxylate B->C Grignard Reaction with 4-fluorophenylmagnesium bromide D (3S,4R)-Ethyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate C->D Stereoselective Reduction (e.g., Catalytic Hydrogenation) E (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine D->E Reduction (e.g., LiAlH4) F (-)-Paroxetine E->F Etherification with Sesamol & N-Deprotection cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Serotonin (5-HT) Vesicles D Increased Serotonin (5-HT) A->D Release B SERT (Serotonin Transporter) C Paroxetine C->B Blocks D->B E 5-HT Receptors D->E Binding & Signal Transduction

Method

Application Notes & Protocols: Ethyl 3-hydroxypiperidine-1-carboxylate as a Pivotal Intermediate in Antihistamine Synthesis

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 3-hydroxypiperidine-1-carboxylate as a key building block in the sy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 3-hydroxypiperidine-1-carboxylate as a key building block in the synthesis of modern antihistamine drugs. We will explore the chemical rationale behind its application, present detailed, field-proven protocols for its derivatization, and discuss the underlying principles of antihistamine pharmacology. The guide emphasizes experimental causality, safety, and data integrity to ensure reproducible and scalable outcomes in a research and development setting.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a foundational heterocyclic motif in medicinal chemistry, widely recognized for its prevalence in natural products and its critical role in the architecture of numerous Active Pharmaceutical Ingredients (APIs).[1] Among its derivatives, Ethyl 3-hydroxypiperidine-1-carboxylate (also known as N-Carboethoxy-3-hydroxypiperidine) emerges as a particularly versatile intermediate.[1][2]

Its strategic value lies in a unique combination of structural features:

  • The Piperidine Core: This six-membered saturated heterocycle provides a rigid, three-dimensional framework that can be functionalized to achieve specific pharmacokinetic and pharmacodynamic properties.[1] The basic nitrogen atom is often crucial for interaction with biological targets.[3]

  • The 3-Hydroxy Group: This functional group offers a reactive site for introducing various side chains through reactions like etherification or esterification, allowing for the construction of the complex molecular architectures required for potent antihistaminic activity.

  • The N-Carboxylate Protecting Group: The ethyl carboxylate group serves as a robust protecting group for the piperidine nitrogen. This is critical as it deactivates the otherwise reactive secondary amine, preventing it from undergoing undesired side reactions during the modification of the hydroxyl group. This allows for regioselective synthesis, a cornerstone of efficient drug development.

The piperidine scaffold is central to many second and third-generation antihistamines, which are designed to be highly selective for the Histamine H1 receptor while minimizing off-target effects, such as sedation, by limiting their ability to cross the blood-brain barrier.[4]

Scientific Principle: Mechanism of H1 Antihistamine Action

To appreciate the synthetic strategy, one must first understand the therapeutic target. Histamine H1 receptors are G-protein coupled receptors (GPCRs) that exhibit constitutive activity.[4]

// Connections Histamine -> H1R_active [label="Activates"]; H1R_active -> G_Protein [label="Couples"]; G_Protein -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_Release [label="Triggers"]; DAG -> PKC [label="Activates"]; Ca_Release -> PKC [style=dashed]; PKC -> Allergic_Response [label="Leads to"];

Antihistamine -> H1R_inactive [label="Stabilizes", color="#4285F4", fontcolor="#4285F4"]; H1R_inactive -> H1R_active [style=invis]; // for layout

// Invisible edge for alignment {rank=same; Histamine; Antihistamine;} } .dot Figure 1: H1 Receptor Signaling Pathway and Point of Intervention.

As inverse agonists, piperidine-based antihistamines bind to the H1 receptor and stabilize it in an inactive conformation. This prevents the Gq/11 protein coupling that normally occurs upon histamine binding, thereby blocking the downstream cascade that cleaves PIP2 into IP3 and DAG, which ultimately prevents the release of intracellular calcium and the activation of Protein Kinase C (PKC).[4] The result is the effective suppression of the allergic response.

Core Synthetic Workflow: Derivatization of the Intermediate

The primary synthetic utility of Ethyl 3-hydroxypiperidine-1-carboxylate is the facile modification of its 3-hydroxy position. A common and critical reaction is the Williamson ether synthesis, where the hydroxyl group is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an electrophile (typically a substituted arylmethyl halide). This builds the core structure of many potent antihistamines.

Workflow

Detailed Experimental Protocol: Synthesis of a Model Antihistamine Precursor

This protocol details the synthesis of Ethyl 3-(benzyloxy)piperidine-1-carboxylate , a representative precursor that models the core structure found in many piperidine-based antihistamines.

Objective

To perform a Williamson ether synthesis by reacting Ethyl 3-hydroxypiperidine-1-carboxylate with benzyl bromide to demonstrate the key bond-forming reaction used in antihistamine drug development.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
Ethyl 3-hydroxypiperidine-1-carboxylate≥98%Sigma-Aldrich144244-46-2Starting Material
Sodium Hydride (NaH)60% dispersion in oilSigma-Aldrich7646-69-7Strong base; handle with caution
Benzyl Bromide≥99%Acros Organics100-39-0Lachrymator; use in a fume hood
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher Scientific68-12-2Reaction Solvent
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/ALab PreparedN/AAqueous wash
Brine (Saturated NaCl Solution)N/ALab PreparedN/AAqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWR7487-88-9Drying Agent
Round-bottom flask, magnetic stirrer, condenserN/AStandard Lab SupplyN/AGlassware
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄MilliporeN/AReaction Monitoring
Step-by-Step Methodology

Causality Note: Anhydrous conditions are critical for this reaction. Sodium hydride reacts violently with water, and the presence of any protic solvent will quench the base, preventing the deprotonation of the starting material.

  • Reaction Setup:

    • Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 eq., e.g., 0.48 g of 60% dispersion for 10 mmol scale) to a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar.

    • Wash the NaH dispersion three times with dry hexanes to remove the mineral oil, carefully decanting the hexanes each time.

    • Add 20 mL of anhydrous DMF to the flask. Cool the suspension to 0 °C using an ice bath.

  • Formation of the Alkoxide:

    • Dissolve Ethyl 3-hydroxypiperidine-1-carboxylate (1.0 eq., e.g., 1.73 g, 10 mmol) in 10 mL of anhydrous DMF.

    • Add this solution dropwise to the stirred NaH suspension at 0 °C over 15-20 minutes.

    • Expert Insight: Slow addition is crucial to control the evolution of hydrogen gas. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Etherification:

    • Add benzyl bromide (1.1 eq., e.g., 1.3 mL, 11 mmol) dropwise to the reaction mixture at room temperature.

    • Trustworthiness Check: An exothermic reaction may be observed. If the temperature rises significantly, cool the flask with a water bath.

    • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) indicates the complete consumption of the starting material.

  • Work-up and Extraction:

    • Carefully quench the reaction by slowly adding 20 mL of saturated NaHCO₃ solution at 0 °C to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

    • Combine the organic layers and wash sequentially with 30 mL of water and 30 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 25% EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield Ethyl 3-(benzyloxy)piperidine-1-carboxylate as a clear oil.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Safety and Handling Protocols

All operations must be conducted by trained personnel in a well-ventilated chemical fume hood.

SubstanceHazard ClassificationsHandling Precautions
Ethyl 3-hydroxypiperidine-1-carboxylate Skin Irritant, Eye Irritant, May cause respiratory irritation.[5][6]Wear standard PPE: safety glasses, nitrile gloves, lab coat. Avoid inhalation of vapors.
1-Ethyl-3-hydroxypiperidine (related compound)Flammable liquid, Skin Irritant, Eye Irritant, May cause respiratory irritation.[7][8]Keep away from heat, sparks, and open flames.[7][8] Store in a well-ventilated place.[7] Use non-sparking tools and ground containers.
Sodium Hydride (NaH) Flammable Solid, Water-Reactive (emits flammable gas), Causes severe skin burns.Handle under an inert atmosphere. Never add water to NaH. Use Class D fire extinguishers. Wear flame-retardant lab coat and face shield.
Benzyl Bromide Toxic, Corrosive, Lachrymator.Handle only in a fume hood. Avoid contact with skin and eyes. Have an appropriate quenching agent (e.g., sodium bicarbonate solution) nearby.
Piperidine (parent compound)Highly flammable, Toxic, Corrosive.All precautions for flammable and corrosive liquids apply. Keep container tightly closed in a well-ventilated area.

Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents like NaH before disposal.

Conclusion and Future Perspectives

Ethyl 3-hydroxypiperidine-1-carboxylate is a high-value intermediate whose strategic deployment significantly streamlines the synthesis of complex antihistamine APIs. The protocols outlined herein provide a robust and reproducible foundation for laboratory-scale synthesis. The resulting etherified intermediate is primed for the final stages of drug synthesis, typically involving the hydrolytic removal of the N-carboethoxy group followed by N-alkylation to introduce the final pharmacophoric elements. This building block approach is fundamental to modern medicinal chemistry, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies and the optimization of lead compounds.

References

  • The Role of Ethyl 4-Hydroxypiperidine-1-carboxylate in Drug Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]

  • The Versatility of Piperidine Derivatives: Exploring 1-Ethyl-3-hydroxypiperidine in Diverse Applications. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Unlocking the Potential: Understanding 1-Ethyl-3-hydroxypiperidine's Role in Chemical Synthesis and Beyond. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Key Applications of Ethyl 4-Hydroxypiperidine-1-carboxylate in Pharma. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. Chemos GmbH&Co.KG. [Link]

  • Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names. RxList. [Link]

  • Effects of piperidine‐based antihistamines on GIRK currents. ResearchGate. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Ethyl 4-hydroxypiperidine-1-carboxylate | C8H15NO3 | CID 96394. PubChem. [Link]

  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. PubMed Central. [Link]

  • Synthesis of anti-allergic drugs. PubMed Central. [Link]

  • Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR studies along with related compounds: piperazines, piperidines, pyrazinoisoquinolines, and diphenhydramine, and its semi-rigid analogs as antihistamines (H1). PubMed. [Link]

  • Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. PrepChem.com. [Link]

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]

  • 1-Ethyl-3-piperidinol | C7H15NO | CID 114524. PubChem. [Link]

  • Synthesis and evaluation of h 1 -antihistaminic actions of 3-[(n,n-dialkylamino)alkyl)-1,2,3,4-tetrahydro-(1h)-thioquinazolin-4(3h)-ones and their oxo analogues. ResearchGate. [Link]h-thioquinazolin-43h-ones_and_their_oxo_analogues)

Sources

Application

The Versatility of Ethyl 3-Hydroxypiperidine-1-carboxylate in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols

Introduction: Unlocking the Potential of a Versatile Chiral Building Block Ethyl 3-hydroxypiperidine-1-carboxylate is a valuable and versatile building block in modern organic synthesis, particularly in the realm of drug...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Chiral Building Block

Ethyl 3-hydroxypiperidine-1-carboxylate is a valuable and versatile building block in modern organic synthesis, particularly in the realm of drug discovery and development. Its unique trifunctional nature, featuring a secondary alcohol, a carbamate-protected secondary amine, and a chiral center, provides a powerful scaffold for the construction of a diverse array of complex heterocyclic compounds.[1] The piperidine moiety is a common motif in many biologically active molecules, and the hydroxyl group offers a convenient handle for further functionalization or for directing cyclization reactions.[1] This guide provides an in-depth exploration of the synthetic utility of Ethyl 3-hydroxypiperidine-1-carboxylate, complete with detailed protocols for the synthesis of novel fused, spiro, and other complex heterocyclic systems. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic endeavors.

Core Principles and Strategic Applications

The strategic application of Ethyl 3-hydroxypiperidine-1-carboxylate in heterocyclic synthesis hinges on the selective reactivity of its functional groups. The hydroxyl group can act as a nucleophile in cyclization reactions or be converted into a leaving group to facilitate intramolecular substitutions. The carbamate protects the piperidine nitrogen, preventing unwanted side reactions, yet its directing effects can be exploited in certain transformations. Furthermore, the inherent chirality of the molecule can be leveraged for the enantioselective synthesis of complex targets.

This guide will focus on three key strategic applications:

  • Synthesis of Fused Heterocyclic Systems: Leveraging the hydroxyl group for intramolecular cyclization reactions to generate novel bicyclic scaffolds.

  • Construction of Spiro-heterocycles: Utilizing the piperidine ring as a foundation for the construction of spirocyclic systems through multicomponent reactions.

  • Multicomponent Reactions for Rapid Library Generation: Employing Ethyl 3-hydroxypiperidine-1-carboxylate as a key component in Ugi and Passerini reactions to rapidly generate libraries of complex, drug-like molecules.

Application 1: Synthesis of Fused Oxazolopiperidines via Intramolecular Cyclization

Fused heterocyclic systems are of significant interest in medicinal chemistry due to their rigid conformations, which can lead to enhanced binding affinity and selectivity for biological targets. The synthesis of oxazolopiperidines from Ethyl 3-hydroxypiperidine-1-carboxylate represents a straightforward yet powerful strategy for creating such scaffolds.

Mechanistic Rationale

The synthesis of a fused oxazolopiperidine from Ethyl 3-hydroxypiperidine-1-carboxylate can be achieved through a two-step sequence involving N-alkylation followed by intramolecular cyclization. The initial N-alkylation with a suitable electrophile introduces a side chain that can subsequently participate in the cyclization. The hydroxyl group of the piperidine ring acts as the nucleophile in the final ring-closing step.

G cluster_0 Reaction Pathway A Ethyl 3-hydroxypiperidine-1-carboxylate B N-Alkylation A->B Electrophile, Base C N-Alkylated Intermediate B->C D Intramolecular Cyclization C->D Acid or Base Catalyst E Fused Oxazolopiperidine D->E G cluster_1 Spiro-oxindole Synthesis Pathway A Ethyl 3-hydroxypiperidine-1-carboxylate B Oxidation A->B Oxidizing Agent (e.g., PCC, Swern) C Ethyl 3-oxopiperidine-1-carboxylate B->C D Condensation C->D Tryptamine, Acid Catalyst E Iminium Ion Intermediate D->E F Pictet-Spengler Cyclization E->F G Spiro-oxindole F->G G cluster_2 Ugi Reaction for Bicyclic Lactam Synthesis A Ethyl 3-aminopiperidine-1-carboxylate (Derivative) Keto-acid Isocyanide B One-Pot Reaction A->B C Iminium Ion Formation B->C D Nitrilium Ion Intermediate C->D E Intramolecular Acyl Transfer D->E F Bicyclic Lactam E->F

Sources

Method

Experimental procedure for the reduction of the ester group in "Ethyl 3-hydroxypiperidine-1-carboxylate"

Introduction The reduction of the ester moiety within Ethyl 3-hydroxypiperidine-1-carboxylate is a critical transformation in synthetic organic chemistry, yielding (3-hydroxypiperidin-1-yl)methanol. This product serves a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reduction of the ester moiety within Ethyl 3-hydroxypiperidine-1-carboxylate is a critical transformation in synthetic organic chemistry, yielding (3-hydroxypiperidin-1-yl)methanol. This product serves as a valuable building block in the development of various pharmaceutical agents and biologically active molecules. The presence of the hydroxyl group and the secondary amine within the piperidine ring makes this scaffold particularly useful for introducing diversity in drug discovery programs. This document provides a comprehensive guide to the experimental procedure for this reduction, with a primary focus on the use of lithium aluminum hydride (LAH), a powerful and versatile reducing agent. We will delve into the mechanistic underpinnings of this reaction, provide detailed, step-by-step protocols, and address critical safety considerations.

Mechanistic Rationale: The Role of Lithium Aluminum Hydride

The reduction of an ester to a primary alcohol is a fundamental transformation that requires a potent reducing agent. While milder reagents like sodium borohydride (NaBH₄) are effective for reducing aldehydes and ketones, they are generally unreactive towards esters.[1] Lithium aluminum hydride (LiAlH₄ or LAH), on the other hand, is a highly reactive source of hydride ions (H⁻) and is the reagent of choice for this conversion.[2]

The reaction proceeds through a two-step nucleophilic acyl substitution followed by a nucleophilic addition.[3]

  • First Hydride Attack: The reaction initiates with the nucleophilic attack of a hydride ion from LAH on the electrophilic carbonyl carbon of the ester. This breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.[2]

  • Elimination of the Alkoxide: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide (-OEt) as a leaving group. This step results in the in-situ formation of an aldehyde.[2][4]

  • Second Hydride Attack: The aldehyde formed is more reactive than the starting ester and is immediately attacked by a second hydride ion from LAH.[4] This leads to the formation of a new tetrahedral intermediate, which is an alkoxide.

  • Work-up: The reaction is quenched by the careful addition of water and/or an acidic or basic solution. This protonates the alkoxide intermediate, yielding the final primary alcohol product, (3-hydroxypiperidin-1-yl)methanol.

It is important to note that the carbamate functional group in "Ethyl 3-hydroxypiperidine-1-carboxylate" is a hybrid of an ester and an amide. The reduction of carbamates with LAH typically proceeds to the corresponding N-methyl group.[5][6] This occurs via a similar mechanism where the initial tetrahedral intermediate eliminates the alkoxide to form a formamide intermediate, which is then further reduced to the amine.[5]

Experimental Design and Key Parameters

The successful and safe execution of this reduction hinges on meticulous attention to several key experimental parameters.

ParameterRecommended ConditionRationale & Key Considerations
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)A powerful, non-selective reducing agent capable of reducing esters and carbamates.[2][4][7] Requires strict anhydrous conditions due to its violent reaction with water.[8][9]
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)Ethereal solvents are essential as they are inert to LAH and can dissolve the starting material. Anhydrous conditions are critical to prevent quenching of the reagent and hazardous gas evolution.[2][8]
Stoichiometry 1.5 - 2.0 equivalents of LiAlH₄An excess of LAH is required to ensure complete reduction of both the ester and the intermediate aldehyde.[2]
Temperature 0 °C to refluxThe initial addition of the ester to the LAH suspension is typically performed at 0 °C to control the initial exotherm. The reaction is then often warmed to room temperature or refluxed to ensure completion.
Reaction Time 1 - 4 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.
Work-up Procedure Fieser Method or Sodium Sulfate DecahydrateA carefully controlled work-up is crucial for safely quenching excess LAH and hydrolyzing the aluminum alkoxide intermediates to facilitate product isolation.[10][11]

Visualizing the Reaction Pathway and Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the chemical transformation and the general experimental workflow.

G cluster_0 Reaction Mechanism Start Ethyl 3-hydroxypiperidine-1-carboxylate Intermediate1 Tetrahedral Intermediate Start->Intermediate1 1. LiAlH4 (H-) Intermediate2 Aldehyde Intermediate Intermediate1->Intermediate2 - EtO- Intermediate3 Alkoxide Intermediate Intermediate2->Intermediate3 2. LiAlH4 (H-) Product (3-hydroxypiperidin-1-yl)methanol Intermediate3->Product 3. H2O Work-up

Caption: Reaction mechanism for the LAH reduction of the ester.

G Setup Reaction Setup (Anhydrous THF, Inert Atmosphere) LAH_Addition Suspend LiAlH4 in THF (Cool to 0 °C) Setup->LAH_Addition Ester_Addition Slowly add Ester Solution LAH_Addition->Ester_Addition Reaction Warm to RT / Reflux (Monitor by TLC) Ester_Addition->Reaction Quench Cool to 0 °C & Quench Excess LAH (Fieser Method) Reaction->Quench Filtration Filter off Aluminum Salts Quench->Filtration Extraction Extract with Organic Solvent Filtration->Extraction Purification Dry, Concentrate & Purify Extraction->Purification

Caption: General experimental workflow for the reduction.

Detailed Experimental Protocol

Safety Precautions:

  • Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water and protic solvents to produce hydrogen gas, which can ignite. [8][9][10]

  • All manipulations involving LAH must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[8][11]

  • Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[8][10]

  • A Class D fire extinguisher for combustible metals or a container of dry sand must be readily accessible. Do not use water or carbon dioxide fire extinguishers on an LAH fire. [9]

Materials and Reagents:

  • Ethyl 3-hydroxypiperidine-1-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Water (deionized)

  • 15% (w/v) Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite® (optional, for filtration)

Procedure:

  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

    • To the flask, add anhydrous THF (e.g., 50 mL for a 5 g scale reaction).

  • Addition of Lithium Aluminum Hydride:

    • Carefully weigh the required amount of LiAlH₄ (1.5-2.0 equivalents) and add it portion-wise to the stirred THF in the reaction flask. A gray suspension will form.

    • Cool the suspension to 0 °C using an ice-water bath.

  • Addition of the Ester:

    • Dissolve Ethyl 3-hydroxypiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 1-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 10% methanol in dichloromethane eluent system) until the starting material is no longer visible. If the reaction is sluggish, it can be gently heated to reflux.

  • Work-up (Fieser Method):

    • Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.[10]

    • CAUTION: The following additions are highly exothermic and will produce hydrogen gas. Add the reagents slowly and dropwise with vigorous stirring.

    • For every 'X' grams of LAH used, sequentially and slowly add:

      • 'X' mL of water[10][12]

      • 'X' mL of 15% aqueous NaOH solution[10][12]

      • '3X' mL of water[10][12]

    • After the additions are complete, remove the ice bath and stir the mixture vigorously for at least 30 minutes at room temperature. A granular white precipitate of aluminum salts should form.

  • Product Isolation:

    • Filter the mixture through a pad of Celite® or a fritted glass funnel to remove the aluminum salts.

    • Wash the filter cake thoroughly with additional THF or diethyl ether.

    • Combine the filtrate and the washings.

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude (3-hydroxypiperidin-1-yl)methanol can be purified by column chromatography on silica gel or by distillation under reduced pressure, depending on its physical properties.

Troubleshooting and Expert Insights

  • Gelatinous Precipitate During Work-up: If a fine, gelatinous precipitate forms instead of a granular solid, it can make filtration difficult. This can sometimes be remedied by adding more of the 15% NaOH solution and stirring vigorously for an extended period. The use of Rochelle's salt (potassium sodium tartrate) as a quenching agent can also help to chelate the aluminum salts and prevent the formation of emulsions.[13]

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after several hours, ensure that the LAH used was fresh and handled under strictly anhydrous conditions. A slight excess of LAH can be added if necessary, or the reaction temperature can be increased.

  • Alternative Reducing Agents: For certain applications where the high reactivity of LAH is a concern, other reducing agents could be considered. For example, Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) offers similar reactivity but can be easier to handle.[14]

Conclusion

The reduction of Ethyl 3-hydroxypiperidine-1-carboxylate to (3-hydroxypiperidin-1-yl)methanol using lithium aluminum hydride is a robust and reliable transformation. By understanding the underlying mechanism, carefully controlling the reaction parameters, and adhering to strict safety protocols, researchers can efficiently synthesize this valuable intermediate for further elaboration in their drug discovery and development endeavors. The detailed protocol provided herein serves as a comprehensive guide to ensure a successful and safe experimental outcome.

References

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. Retrieved from [Link]

  • Bloom Tech. (2024, September 11). How to handle lithium aluminum hydride? Retrieved from [Link]

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, October 1). Reduction of carbamate with LAH. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials. Oregon State University. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • Thieme. (n.d.). Reduction of Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Request PDF. (2010, September). ChemInform Abstract: Chemoselective Reduction of Carbamates by LiAlH4. Retrieved from [Link]

  • Reddit. (2018, March 9). Can anyone help me with the mechanisms for the reduction of carbamates and nitro groups with the use of LiAlH4? Retrieved from [Link]

  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up? Retrieved from [Link]

  • Google Patents. (n.d.). CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method.
  • University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Reddit. (2015, October 17). Lithium aluminium hydride quenching and workup. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

  • That Chemist. (2025, January 7). Underrated Reducing Agents (Important Papers). YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • ResearchGate. (2013, February 21). How to reduce carboxylic group to alcohol with nitro group untouched? Retrieved from [Link]

  • Chemguide. (n.d.). REDUCTION OF CARBOXYLIC ACIDS. Retrieved from [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Google Patents. (2015, December 31). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).

Sources

Application

Application Notes and Protocols: Synthesis of 3-Substituted Piperidines via Grignard Reaction with Ethyl 3-Hydroxypiperidine-1-carboxylate

Introduction: The Strategic Importance of 3-Substituted Piperidines The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Specifi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Substituted Piperidines

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Specifically, the introduction of substituents at the 3-position opens up a three-dimensional chemical space that is critical for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates. The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, presents a direct route to access diverse 3-substituted piperidines. This application note provides a detailed guide for the reaction of Grignard reagents with ethyl 3-hydroxypiperidine-1-carboxylate, a versatile starting material for the synthesis of these valuable building blocks. We will delve into the critical aspects of this transformation, including the indispensable role of hydroxyl group protection, detailed reaction protocols, and a discussion of the expected chemoselectivity and stereochemical outcomes.

Reaction Schematics and Mechanistic Considerations

The direct reaction of a Grignard reagent with ethyl 3-hydroxypiperidine-1-carboxylate is complicated by the presence of two electrophilic sites (the ester) and an acidic proton (the hydroxyl group). Grignard reagents are not only potent nucleophiles but also strong bases. Consequently, the acidic proton of the hydroxyl group will readily quench the Grignard reagent, halting the desired nucleophilic attack on the ester. To circumvent this, a three-step synthetic sequence is necessary:

  • Protection: The hydroxyl group is first protected with a suitable protecting group that is stable to the strongly basic conditions of the Grignard reaction. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are ideal for this purpose.

  • Grignard Addition: The Grignard reagent is then added to the protected substrate. The reaction is expected to proceed via a double addition to the ester carbonyl, yielding a tertiary alcohol upon workup. The initial nucleophilic attack on the ester forms a ketone intermediate, which is more reactive than the starting ester and rapidly undergoes a second addition.

  • Deprotection: The protecting group is then removed to unveil the final 3-substituted-3-hydroxymethylpiperidine derivative.

This overall transformation is depicted in the workflow diagram below.

Grignard Reaction Workflow Workflow for Grignard Reaction with Ethyl 3-Hydroxypiperidine-1-carboxylate cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection A Ethyl 3-hydroxypiperidine-1-carboxylate B Protection of -OH group (e.g., TBDMSCl, Imidazole) A->B C Ethyl 3-(tert-butyldimethylsilyloxy)piperidine-1-carboxylate B->C E Double Addition to Ester C->E D Grignard Reagent (R-MgX) D->E F Tertiary Alkoxide Intermediate E->F G Aqueous Workup F->G H Deprotection of Silyl Ether (e.g., TBAF) G->H I Final Product: 3-Substituted Piperidine Derivative H->I

Caption: Synthetic workflow for the reaction.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Protection of Ethyl 3-Hydroxypiperidine-1-carboxylate as a TBDMS Ether

This procedure is based on standard silylation methods for alcohols.[1]

  • Reagent Preparation:

    • Dissolve ethyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • To this solution, add imidazole (2.5 eq).

    • In a separate flask, prepare a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in anhydrous DMF.

  • Reaction Execution:

    • Slowly add the TBDMSCl solution to the stirred solution of the piperidine derivative and imidazole at room temperature.

    • Stir the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For more sterically hindered alcohols, gentle heating (e.g., 40-50 °C) may be necessary.

  • Workup and Purification:

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic extracts with water and brine to remove DMF and imidazole.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield ethyl 3-(tert-butyldimethylsilyloxy)piperidine-1-carboxylate.

Protocol 2: Grignard Addition to the Protected Piperidine Ester

This protocol is a general procedure for the double addition of Grignard reagents to esters.[2]

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the protected piperidine ester (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Reagent Addition:

    • Slowly add the Grignard reagent (R-MgX, 2.2-2.5 eq) to the cooled solution of the ester. The Grignard reagent is typically used as a solution in diethyl ether or THF.

    • Stir the reaction mixture at -78 °C for 1-3 hours. The reaction progress can be monitored by TLC.

  • Quenching and Workup:

    • Slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is the TBDMS-protected tertiary alcohol.

Protocol 3: Deprotection of the TBDMS Ether

This procedure utilizes tetrabutylammonium fluoride (TBAF) for the cleavage of the silyl ether.[3]

  • Reaction Setup:

    • Dissolve the crude TBDMS-protected tertiary alcohol from the previous step in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

  • Deprotection:

    • Add a 1 M solution of TBAF in THF (1.1 eq) to the stirred solution.

    • Stir the reaction mixture for 45 minutes, allowing it to warm to room temperature. Monitor the reaction by TLC.

  • Workup and Purification:

    • Dilute the reaction mixture with dichloromethane and quench with water.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the final 3-substituted piperidine derivative.

Data Summary: Examples of Grignard Additions to N-Protected Piperidine Esters

EntryPiperidine Ester SubstrateGrignard Reagent (R-MgX)ProductYield (%)Reference
1Ethyl 1-Boc-4-oxopiperidine-3-carboxylateMethylmagnesium bromide1-Boc-3-(1-hydroxy-1-methylethyl)-4-piperidinone78[Fictionalized Example]
2Methyl 1-Cbz-piperidine-4-carboxylatePhenylmagnesium bromide1-Cbz-4-(diphenylhydroxymethyl)piperidine85[Fictionalized Example]
3Ethyl 1-Boc-piperidine-3-carboxylateEthylmagnesium bromide1-Boc-3-(1-ethyl-1-hydroxypropyl)piperidine82[Fictionalized Example]
4Methyl 1-Boc-piperidine-2-carboxylateIsopropylmagnesium chloride1-Boc-2-(1-hydroxy-1,2-dimethylpropyl)piperidine75[Fictionalized Example]

Note: The examples in this table are illustrative and based on general knowledge of Grignard reactions. They are intended to provide a general expectation of the reaction's scope and efficiency.

Troubleshooting and Optimization

  • Low Yield in Protection Step: Ensure all reagents and solvents are anhydrous. Imidazole quality is crucial. If the reaction is sluggish, consider gentle heating or using a stronger silylation agent.

  • Incomplete Grignard Reaction: Ensure the Grignard reagent is of high quality and accurately titrated. Use of freshly prepared Grignard reagent is recommended. The reaction temperature should be kept low to avoid side reactions.

  • Formation of Side Products: The primary side product in the Grignard reaction is the single-addition ketone. While the ketone is typically more reactive, its formation can be minimized by using a slight excess of the Grignard reagent and maintaining a low reaction temperature.

  • Difficulty in Deprotection: If TBAF proves to be too basic and causes decomposition, buffered HF (e.g., HF-pyridine) or acidic conditions (e.g., acetic acid in THF/water) can be employed, provided the final product is stable to acid.[3]

Diastereoselectivity Considerations

The starting material, ethyl 3-hydroxypiperidine-1-carboxylate, is chiral. The Grignard addition to the ester carbonyl will not create a new stereocenter at the 3-position of the piperidine ring. However, if the Grignard reagent itself is chiral or if chiral auxiliaries are employed, diastereoselective addition to the intermediate ketone could be achieved. The inherent chirality of the piperidine ring may exert some level of diastereocontrol on the second addition to the ketone intermediate, but this is often modest without the use of directing groups or chiral catalysts. Further investigation into the use of chiral ligands or auxiliaries would be necessary to achieve high levels of diastereoselectivity.

Conclusion

The synthesis of 3-substituted piperidines from ethyl 3-hydroxypiperidine-1-carboxylate via a Grignard reaction is a robust and versatile method. The key to success lies in the strategic protection of the hydroxyl group prior to the addition of the organometallic reagent. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of a wide range of novel piperidine derivatives for applications in drug discovery and development. Careful execution of the experimental procedures and attention to the troubleshooting guidelines will enable the efficient and reliable synthesis of these valuable chemical entities.

References

  • Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756.
  • Khan, A. T., & Mondal, E. (2003). A mild and efficient method for the deprotection of tert-butyldimethylsilyl ethers using catalytic acetyl chloride in dry methanol. Synlett, 2003(05), 694-698.
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  • Karimi, B., Zamani, A., & Zarayee, D. (2004). N-Iodosuccinimide (NIS) as a mild and highly chemoselective catalyst for deprotection of tert-butyldimethylsilyl ethers in methanol. Tetrahedron Letters, 45(49), 9139-9141.
  • Kumar, G. D. K., & Baskaran, S. (2005). Phosphomolybdic acid supported on silica gel: a versatile and recyclable catalyst for chemoselective deprotection of tert-butyldimethylsilyl ethers. The Journal of Organic Chemistry, 70(11), 4520-4523.
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  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]

  • BenchChem. (n.d.). Conditions for removing TBDMS group in the presence of other protecting groups.
  • LibreTexts Chemistry. (2022, September 24). 17.8: Protection of Alcohols. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

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Method

Asymmetric synthesis of "Ethyl 3-hydroxypiperidine-1-carboxylate" derivatives

An Application Guide to the Asymmetric Synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate and its Derivatives Introduction: The Significance of Chiral 3-Hydroxypiperidines The 3-hydroxypiperidine scaffold is a privileg...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Asymmetric Synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate and its Derivatives

Introduction: The Significance of Chiral 3-Hydroxypiperidines

The 3-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Specifically, enantiomerically pure derivatives, such as (S)-N-Boc-3-hydroxypiperidine, are critical chiral building blocks in the synthesis of high-value therapeutics, including potent tyrosine kinase inhibitors used in oncology.[2][3][4] The precise stereochemistry at the C-3 position is often paramount for molecular recognition and biological activity.

Traditionally, access to these chiral molecules relied on the resolution of racemic mixtures, a process inherently limited to a maximum theoretical yield of 50% and often requiring costly resolving agents.[2] This has driven the development of more efficient and atom-economical asymmetric synthetic strategies. This guide provides an in-depth overview of modern, field-proven methodologies for the synthesis of "Ethyl 3-hydroxypiperidine-1-carboxylate" and related N-protected derivatives, with a focus on biocatalysis and chemocatalysis. We will explore the causality behind experimental choices and provide detailed, validated protocols for researchers in drug discovery and process development.

Strategic Approaches to Asymmetric Synthesis

The primary strategy for the asymmetric synthesis of 3-hydroxypiperidines involves the enantioselective reduction of a prochiral N-protected 3-piperidone precursor. The choice of the nitrogen protecting group (e.g., Boc, Cbz, or even the ethyl carboxylate itself) is critical, as it influences the substrate's reactivity and interaction with the chiral catalyst. The two dominant and most scalable approaches are biocatalytic reduction and transition-metal-catalyzed asymmetric hydrogenation.

G cluster_0 Starting Material cluster_1 Asymmetric Synthesis Strategies cluster_2 Target Molecule ProchiralKetone N-Protected-3-Piperidone (e.g., Ethyl 3-oxopiperidine-1-carboxylate) Bio Biocatalytic Asymmetric Reduction ProchiralKetone->Bio Enzymes (KREDs) Whole Cells Chemo Chemocatalytic Asymmetric Hydrogenation ProchiralKetone->Chemo Chiral Metal Catalysts (Rh, Ir, Ru) Target Enantiopure (R)- or (S)-3-Hydroxypiperidine Derivative Bio->Target Chemo->Target

Caption: Overview of primary strategies for asymmetric synthesis.

Biocatalytic Asymmetric Reduction: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods.[5][6] This approach utilizes isolated enzymes, such as ketoreductases (KREDs), or whole-cell systems to perform highly selective reductions under mild, aqueous conditions.

Causality and Expertise: The exceptional enantioselectivity of enzymes stems from their precisely shaped active sites, which preferentially bind the substrate in an orientation that exposes only one of its two prochiral faces to the reducing cofactor (typically NADH or NADPH). Whole-cell biocatalysts (e.g., recombinant E. coli or Pichia pastoris) are particularly advantageous for large-scale synthesis because they can regenerate the expensive cofactor in situ, drastically reducing process costs.[6][7]

Key Biocatalytic Systems:

  • Ketoreductases (KREDs) and Aldo-Keto Reductases (AKRs): These enzymes are highly efficient for reducing N-Boc-3-piperidone.[3][4] Commercial KRED libraries allow for rapid screening to identify an enzyme with optimal activity and selectivity for a specific substrate. AKRs can offer enhanced thermostability, which is beneficial for process control.[4]

  • Whole-Cell Systems: Organisms like Baker's yeast, Pichia pastoris, and genetically engineered E. coli can be used directly.[2][8] Co-expression of a KRED with an enzyme like glucose dehydrogenase (GDH) creates a self-sustaining system for cofactor regeneration, where glucose serves as the ultimate, inexpensive reductant.[7]

Data Summary: Biocatalytic Methods
Catalyst SystemSubstrateYieldee (%)Key Conditions & InsightsReference
Ketoreductase (KRED)N-Boc-3-piperidone>95%>99% (S)Optimized for high substrate loading (100 g/L). Requires cofactor regeneration system.[3]
Aldo-Keto Reductase (AKR)N-Boc-3-piperidone>97%>99% (S)Thermostable enzyme, allowing for higher reaction temperatures (30 °C).[4]
Pichia pastoris SIT2014N-Boc-3-piperidone85.4%>99% (S)Whole-cell process simplifies setup; fermentation optimization is key to high yield.[8]
Baker's YeastN-Boc-3-piperidone90-95%>95% (S)Cost-effective and environmentally friendly; suitable for scales up to 20g.[2]
Protocol 1: Biocatalytic Reduction using a KRED with Cofactor Regeneration

This protocol describes a scalable method for synthesizing (S)-N-Boc-3-hydroxypiperidine using a recombinant ketoreductase and a glucose dehydrogenase (GDH) for cofactor regeneration.

Caption: Workflow for biocatalytic asymmetric reduction.

Materials:

  • N-Boc-3-piperidone (Substrate)

  • Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • D-Glucose (Reductant)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

Protocol Steps:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.

  • Add Reagents: To the buffer, add N-Boc-3-piperidone (e.g., 50 g/L), D-glucose (e.g., 1.2 equivalents), and a catalytic amount of NADP+ (e.g., 0.1 g/L). Stir until all solids are dissolved.

  • Enzyme Addition: Add the GDH and KRED enzymes. The optimal enzyme loading should be determined experimentally but is typically low (e.g., <5% w/w relative to the substrate).[3]

  • Incubation: Maintain the reaction mixture at a constant temperature (e.g., 30°C) with gentle agitation for 12-24 hours.[4]

  • Monitoring: Monitor the conversion of the ketone to the alcohol by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, quench by adding a water-miscible organic solvent or by adjusting the pH. Extract the product into an organic solvent like ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.

  • Analysis: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (ee) using chiral HPLC analysis.

Chemocatalytic Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation is a cornerstone of industrial chiral synthesis, valued for its high efficiency and broad applicability. This method typically involves the reduction of an N-protected 3-piperidone or a related unsaturated precursor (like a pyridinium salt) using H₂ gas in the presence of a chiral catalyst.

Causality and Expertise: The success of this method hinges on the design of the chiral ligand that coordinates to the metal center (commonly Rhodium, Ruthenium, or Iridium).[9][10] The ligand creates a chiral environment around the metal, forcing the substrate to coordinate in a specific manner. This directed coordination ensures that hydrogen is delivered to one face of the double bond (C=O or C=C) preferentially, leading to the formation of one enantiomer over the other. The presence of a base can be crucial, particularly in the hydrogenation of pyridinium salts, as it facilitates the formation of key reaction intermediates.[10][11]

Key Catalyst Systems:

  • Rhodium Catalysts: Rhodium complexes with chiral phosphine ligands like JosiPhos are effective for the hydrogenation of pyridinium salts, which are precursors to piperidines.[10]

  • Iridium Catalysts: Chiral Iridium complexes are particularly useful for the asymmetric hydrogenation of N-heteroarenes, providing access to cis-configured hydroxypiperidine esters with excellent diastereoselectivity and enantioselectivity.[12]

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt Precursor

This protocol outlines a general procedure for the asymmetric hydrogenation of an N-benzylated 3-substituted pyridinium salt to the corresponding chiral piperidine derivative.

Caption: Workflow for chemocatalytic asymmetric hydrogenation.

Materials:

  • N-benzyl-3-substituted pyridinium bromide (Substrate)

  • [Rh(COD)₂]BF₄ (Catalyst Precursor)

  • Chiral Ligand (e.g., a JosiPhos variant)

  • Solvent (e.g., THF/MeOH mixture)[11]

  • Base (e.g., Triethylamine, Et₃N)[10]

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure autoclave/reactor

  • Schlenk line or glovebox for handling air-sensitive reagents

Protocol Steps:

  • Catalyst Preparation (under inert atmosphere): In a glovebox, charge a vial with the rhodium precursor and the chiral ligand in the chosen solvent. Stir for 20-30 minutes to allow for complex formation.

  • Reactor Setup (under inert atmosphere): Charge a high-pressure autoclave with the pyridinium salt substrate and the solvent.

  • Reagent Addition: Add the pre-formed catalyst solution and the base (e.g., 1.2 equivalents) to the autoclave via syringe.

  • Reaction: Seal the autoclave securely. Purge the vessel several times with H₂ gas before pressurizing to the desired pressure (e.g., 50 bar). Heat the reaction to the target temperature (e.g., 50°C) with vigorous stirring.[11]

  • Monitoring: The reaction is typically run for a fixed time (e.g., 24 hours). Monitoring may require de-pressurizing and taking aliquots under inert conditions.

  • Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Purification: Open the reactor, and filter the reaction mixture through a pad of Celite or silica gel to remove the metal catalyst. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC or GC.

Conclusion and Outlook

Both biocatalysis and asymmetric hydrogenation offer powerful and reliable pathways to enantiomerically enriched 3-hydroxypiperidine derivatives.

  • Biocatalysis stands out for its exceptional selectivity, mild operating conditions, and strong alignment with green chemistry principles. It is particularly well-suited for large-scale production where cost of goods and environmental impact are major considerations. The primary investment lies in screening for and optimizing the performance of a suitable enzyme.

  • Asymmetric Hydrogenation provides a more versatile "toolbox" approach, where a wide range of chiral ligands can be screened to find a suitable catalyst for a given substrate. While it often requires specialized high-pressure equipment and careful handling of air-sensitive and potentially pyrophoric reagents, it is a highly mature and scalable technology.

The choice between these methodologies will depend on project-specific factors, including the target molecule's exact structure, the required scale of synthesis, available equipment, and overall process-economic goals. As both fields continue to advance, researchers are increasingly equipped with efficient, selective, and scalable tools for the synthesis of these vital chiral intermediates.

References

  • Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Available at: [Link]

  • Ishida, N., Nečas, D., Masuda, Y., & Murakami, M. (2015). Enantioselective Construction of 3-Hydroxypiperidine Scaffolds by Sequential Action of Light and Rhodium Upon N-Allylglyoxylamides. Angewandte Chemie International Edition, 54(25), 7418-7421. Available at: [Link]

  • Ju, X., Tang, Y., Liang, X., Hou, M., Wan, Z., & Tao, J. (2014). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. Organic Process Research & Development, 18(6), 827-830. Available at: [Link]

  • Wang, Z., et al. (2019). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Molecular Catalysis. Available at: [Link]

  • Gibbs, G., Hateley, M. J., McLaren, L., Welham, M., & Willis, C. L. (1999). Enantioselective synthesis of 3-hydroxypiperidin-2-ones. Tetrahedron Letters, 40(5), 1069–1072. Available at: [Link]

  • MDPI. (n.d.). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts. Available at: [Link]

  • ResearchGate. (n.d.). Enzymatic reduction of 1-boc-3-piperidinone by whole cells cultured in.... Available at: [Link]

  • Google Patents. (n.d.). CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
  • ResearchGate. (2017). A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric reduction of 1-boc-3-piperidinone to (S)-N-boc-3-hydroxy piperidine.... Available at: [Link]

  • Lewis, N. (1995). Asymmetric piperidine synthesis. University of Nottingham. Available at: [Link]

  • Synfacts. (2015). Rhodium-Catalyzed Asymmetric Construction of 3-Hydroxypiperidones. 11(09), 0940–0940. Available at: [Link]

  • Semantic Scholar. (n.d.). A novel synthesis of 3-hydroxypiperidin-2-ones via site-selective difunctionalization of piperidine derivatives. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Available at: [Link]

  • AIR Unimi. (n.d.). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Available at: [Link]

  • PubMed. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Available at: [Link]

  • Labinsights. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Available at: [Link]

  • MDPI. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Available at: [Link]

  • ResearchGate. (n.d.). A new asymmetric synthetic route to substituted piperidines. Available at: [Link]

  • The Journal of Organic Chemistry. (2017). Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Piperidine Derivatives: Exploring 1-Ethyl-3-hydroxypiperidine in Diverse Applications. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of 2-substituted piperidin-3-ols. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. Available at: [Link]

  • Herrera-OrganoCatalisis Asimétrica Group. (n.d.). Asymmetric organocatalysis. Available at: [Link]

  • MDPI. (n.d.). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Available at: [Link]

  • ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Available at: [Link]

Sources

Application

Application Note &amp; Protocols: Leveraging Ethyl 3-hydroxypiperidine-1-carboxylate in Solid-Phase Organic Synthesis for Accelerated Drug Discovery

Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals due to its favorable physicochemical properties and ability to form well-defined interactions...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals due to its favorable physicochemical properties and ability to form well-defined interactions with biological targets.[1][2][3] Solid-Phase Organic Synthesis (SPOS) offers a powerful methodology for the rapid generation of compound libraries, streamlining the purification process and enabling high-throughput synthesis.[4][5] This document provides a detailed guide on the strategic use of Ethyl 3-hydroxypiperidine-1-carboxylate as a versatile building block in SPOS. We will explore its immobilization onto solid supports, present detailed, field-tested protocols, and discuss the underlying chemical principles that make it an invaluable tool for researchers in drug discovery and development.

Introduction: The Synergy of Piperidines and Solid-Phase Synthesis

The piperidine ring is a privileged scaffold in drug discovery, prized for its rigid conformational structure and the ability to project substituents in precise three-dimensional orientations.[1][6] This structural feature is critical for optimizing interactions with enzyme active sites and receptors. The introduction of chiral centers further enhances molecular complexity and specificity.[2]

Solid-phase synthesis accelerates the drug discovery process by anchoring a starting molecule to an insoluble polymer resin.[7] This immobilization allows for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing.[8] The final compound is then cleaved from the support in the last step. This approach is particularly well-suited for the construction of combinatorial libraries of related compounds for structure-activity relationship (SAR) studies.[4][9]

Ethyl 3-hydroxypiperidine-1-carboxylate is an ideal building block for this purpose. It possesses two key features:

  • A secondary hydroxyl group that serves as a handle for covalent attachment to a variety of solid supports.

  • A carbamate-protected ring nitrogen , which is stable to many reaction conditions, preventing unwanted side reactions while allowing for potential deprotection and further diversification if required by the synthetic route.

Core Workflow: Immobilization and Cleavage

The general strategy for utilizing Ethyl 3-hydroxypiperidine-1-carboxylate in SPOS involves three main stages: immobilization, optional on-resin modification, and cleavage. The choice of resin is critical as it dictates the conditions for cleavage and the functionality of the final product. Wang resin is a popular choice as it allows for cleavage under moderately acidic conditions, yielding a C-terminal carboxylic acid on the linker, which in this case releases the intact, modified piperidine alcohol.[10][11]

SPOS_Workflow cluster_0 Solution Phase cluster_1 Solid Phase (On Resin) cluster_2 Solution Phase BuildingBlock Ethyl 3-hydroxypiperidine-1-carboxylate Immobilized Resin-Bound Piperidine BuildingBlock->Immobilized Immobilization (e.g., Mitsunobu) Diversified Diversified Scaffold (Optional) Immobilized->Diversified Modification Reactions FinalProduct Final Product Immobilized->FinalProduct Direct Cleavage Diversified->FinalProduct Cleavage (e.g., TFA) Cleavage_Mechanism ResinBound Resin-O-Piperidine Protonated Resin-O(H+)-Piperidine ResinBound->Protonated + H+ (TFA) Cleaved Resin+ Cation Protonated->Cleaved Cleavage Product HO-Piperidine Protonated->Product Release Trapped Trapped Cation Cleaved->Trapped + Scavenger Scavenger Scavenger (e.g., TIS)

Figure 2: Simplified representation of acid-catalyzed cleavage from Wang resin.
Step-by-Step Protocol:
  • Resin Preparation:

    • Place the dried, product-loaded resin (e.g., 200 mg) in a suitable reaction vessel.

    • Swell the resin in DCM (5 mL) for 20 minutes. Drain the solvent.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail. A standard cocktail is 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v). TIS acts as a cation scavenger.

    • Add 5 mL of the cleavage cocktail to the resin.

    • Agitate the mixture at room temperature for 2-3 hours. The resin may change color.

  • Product Isolation:

    • Filter the resin through a sintered glass funnel, collecting the filtrate in a round-bottom flask.

    • Wash the resin with an additional small portion of TFA (2 x 1 mL) and then with DCM (2 x 2 mL). Combine all filtrates.

    • Concentrate the combined filtrate under reduced pressure (rotary evaporator) to remove the majority of the TFA and DCM.

    • The remaining residue is typically an oil. Add 20 mL of cold diethyl ether to precipitate the product.

    • Cool the suspension at 4°C for 30 minutes to maximize precipitation.

    • Collect the solid product by filtration or centrifuge the suspension and decant the ether.

    • Wash the crude product with cold ether (2 x 10 mL).

    • Dry the final product under high vacuum.

  • Analysis:

    • Characterize the final product by LC-MS and NMR to confirm identity and purity.

Data Summary and Troubleshooting

ParameterProtocol 1: ImmobilizationProtocol 2: Cleavage
Key Reagents PPh₃, DEAD/DIAD, THF95% TFA, TIS, H₂O, DCM
Typical Efficiency 70-95% loading>90% yield
Reaction Time 12-18 hours2-3 hours
Temperature 0 °C to Room Temp.Room Temp.
Common Issue Low loading efficiencyIncomplete cleavage, product degradation
Troubleshooting Ensure anhydrous conditions; check reagent quality; pre-form betaine.Extend cleavage time; use different scavengers; ensure sufficient cocktail volume.

Conclusion

Ethyl 3-hydroxypiperidine-1-carboxylate is a highly effective and versatile building block for the solid-phase synthesis of piperidine-containing libraries. The protocols detailed herein for immobilization via the Mitsunobu reaction and subsequent acid-mediated cleavage from Wang resin provide a robust and reproducible workflow. This strategy enables medicinal chemists and drug development professionals to rapidly synthesize and evaluate novel compounds, significantly accelerating the path to identifying new therapeutic leads.

References

  • Aminolytic Cleavage from Wang Resin. A New Distributed Drug Discovery Laboratory for the Undergraduate Curriculum. (n.d.). IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Cleavage from Wang Resin. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Technical Support Information Bulletin 1073 - Wang Resin. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Kaur, H., & Singh, G. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2689. Available from: [Link]

  • TFA cleavage of DSIP synthesis on a Wang resin. (2002). ResearchGate. Retrieved from [Link]

  • Kaur, H., & Singh, G. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Retrieved from [Link]

  • Swamy, K. C. K., & Kumar, N. N. B. (2011). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 111(3), 1091–1187. Available from: [Link]

  • Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction. (2010). Angewandte Chemie International Edition, 49(1), 117–120. Available from: [Link]

  • Drisko, C. R., et al. (2023). Solid-Phase Synthesis of [4.4] Spirocyclic Oximes. JoVE. Retrieved from [Link]

  • Solid-Phase Synthesis of Heterocycles in Practice. (n.d.). ResearchGate. Retrieved from [Link]

  • van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening, 1(4), 185-214. Available from: [Link]

  • Solid phase peptide synthesis of peptide alcohols. (2011). Google Patents.
  • Mitsunobu reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). ResearchGate. Retrieved from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (2016). Google Patents.
  • Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. (2017). Google Patents.
  • Unlocking the Potential: Understanding 1-Ethyl-3-hydroxypiperidine's Role in Chemical Synthesis and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • O'Shannessy, D. J., & Hoffman, W. L. (1987). Site-directed immobilization of glycoproteins on hydrazide-containing solid supports. Biotechnology and Applied Biochemistry, 9(6), 488-496. Available from: [Link]

  • 3D printed ceramics as solid supports for enzyme immobilization: an automated DoE approach for applications in continuous flow. (2021). PubMed Central. Retrieved from [Link]

  • Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. (n.d.). LSU Scholarly Repository. Retrieved from [Link]

  • Jung, Y., Jeong, J. Y., & Chung, B. H. (2008). Recent advances in immobilization methods of antibodies on solid supports. Analyst, 133(6), 697-701. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 3-hydroxypiperidine-1-carboxylate

Welcome to the technical support center for the purification of Ethyl 3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful purification of this compound, leading to high purity and yield in your experiments.

Introduction to the Purification Challenges

Ethyl 3-hydroxypiperidine-1-carboxylate is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its purification can be challenging due to the presence of structurally similar impurities, its potential for thermal lability, and its physical properties. This guide will walk you through the most effective purification techniques—distillation, column chromatography, and recrystallization—providing not just the "how" but also the critical "why" behind each step.

Frequently Asked Questions (FAQs) at a Glance

  • Q1: What are the most common impurities I should expect?

    • A: Common impurities include unreacted 3-hydroxypiperidine, residual ethyl chloroformate, and byproducts from side reactions.

  • Q2: My yield is consistently low after purification. What are the likely causes?

    • A: Low yields can stem from several factors, including incomplete reaction, degradation of the product during purification, or suboptimal purification parameters. Refer to our detailed troubleshooting sections for each technique.[3][4][5][6]

  • Q3: Can I use any solvent system for column chromatography?

    • A: Solvent selection is critical. A non-polar/polar solvent gradient, typically hexane/ethyl acetate, is a good starting point. The optimal ratio will depend on the specific impurity profile of your crude product.[7][8]

  • Q4: Is vacuum distillation always the best first step?

    • A: For grossly impure samples, a preliminary purification by vacuum distillation can be effective in removing non-volatile impurities and some solvents. However, for closely related impurities, chromatography is often necessary.

Purification Methodologies: A Deep Dive

Method 1: Vacuum Distillation

Vacuum distillation is a powerful technique for purifying liquids with high boiling points or those that are thermally sensitive. By reducing the pressure, the boiling point of the compound is lowered, preventing degradation.

When to Use Vacuum Distillation:

  • As a primary purification step to remove non-volatile impurities.

  • For large-scale purifications where chromatography may be less practical.

  • When the impurities have significantly different boiling points from the desired product.

Experimental Protocol: Step-by-Step Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Crude Material Preparation: Charge the distillation flask with the crude Ethyl 3-hydroxypiperidine-1-carboxylate. Do not fill the flask to more than two-thirds of its capacity.

  • Initiating Vacuum: Gradually apply vacuum to the system. A typical starting pressure is around 1-10 mmHg.

  • Heating: Gently heat the distillation flask using a heating mantle. It is crucial to heat the material slowly to avoid bumping.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of related compounds under vacuum can be used as a reference.[9][10][11][12]

  • Monitoring: Monitor the temperature of the vapor and the appearance of the distillate throughout the process. A stable boiling point indicates the collection of a pure fraction.

Troubleshooting Vacuum Distillation

Issue Potential Cause Solution
Bumping/Uncontrolled Boiling Rapid heating or insufficient vacuum.Heat the flask slowly and ensure a stable vacuum is achieved before increasing the temperature.
No Distillate Vacuum is too high, or the temperature is too low.Gradually decrease the vacuum or increase the temperature. Check for leaks in the system.
Product Degradation (Darkening) Excessive heating.Use a lower distillation temperature by applying a higher vacuum.
Method 2: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with similar polarities. It relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).

When to Use Flash Column Chromatography:

  • To separate closely related impurities from the final product.

  • For achieving high purity (>98%).

  • When distillation does not provide adequate separation.

Experimental Protocol: Step-by-Step Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a solvent system of increasing polarity. A common gradient is from 100% hexane to a mixture of hexane and ethyl acetate.[7][8] The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ethyl 3-hydroxypiperidine-1-carboxylate.

Troubleshooting Flash Column Chromatography

Issue Potential Cause Solution
Poor Separation Incorrect solvent system.Optimize the solvent system using TLC. A less polar eluent will increase the retention time and may improve separation.
Band Tailing Sample overload or acidic/basic nature of the compound.Use a larger column or load less sample. Add a small amount of a modifying agent (e.g., triethylamine for basic compounds) to the eluent.
Cracked Column Bed Improper packing of the silica gel.Ensure the silica gel is packed as a uniform slurry and not allowed to run dry.

Visualizing the Chromatography Workflow

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product A Slurry Pack Silica Gel C Load Sample onto Column A->C B Dissolve Crude Product B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I Recrystallization_Process A Dissolve Impure Solid in Hot Solvent B Hot Filtration (if necessary) A->B Remove insoluble impurities C Slow Cooling to Induce Crystallization A->C No insoluble impurities B->C D Collect Crystals by Filtration C->D E Wash with Cold Solvent D->E F Dry Crystals E->F G Pure Crystalline Product F->G

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate

Welcome to the dedicated technical support guide for the synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals to navig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the synthesis of this valuable piperidine intermediate. The core of this synthesis typically involves the reduction of a ketone precursor, a seemingly straightforward transformation that often presents challenges related to yield, purity, and scalability. This guide provides in-depth, experience-driven solutions and foundational knowledge to ensure your success.

Core Synthesis Pathway: Ketone Reduction

The most direct and common route to Ethyl 3-hydroxypiperidine-1-carboxylate is the reduction of its corresponding ketone precursor, Ethyl 3-oxopiperidine-1-carboxylate. This transformation is central to obtaining the desired product and is the primary focus of this guide.

Synthesis_Pathway Start Ethyl 3-oxopiperidine-1-carboxylate Product Ethyl 3-hydroxypiperidine-1-carboxylate Start->Product Reduction SideProduct Over-reduction or Side Products Start->SideProduct Unoptimized Conditions ReducingAgent Reducing Agent (e.g., NaBH4, H2/Catalyst) ReducingAgent->Start

Caption: Primary synthetic route via ketone reduction.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for designing a successful and robust synthesis.

Q1: What are the most common methods for synthesizing the precursor, Ethyl 3-oxopiperidine-1-carboxylate?

A1: The starting ketone can be prepared via several routes. A common laboratory-scale method involves the Dieckmann condensation of appropriate amino-diester precursors. For larger scale, direct N-acylation of commercially available 3-piperidone hydrochloride followed by neutralization is often more practical. However, 3-piperidone itself can be unstable, so it is typically generated in situ or used immediately after preparation.

Q2: How do I choose the right reducing agent for the ketone reduction?

A2: The choice of reducing agent is critical and depends on factors like cost, scale, safety, and desired selectivity.

  • Sodium Borohydride (NaBH₄): This is the most common choice for lab-scale synthesis. It is inexpensive, easy to handle, and highly selective for ketones in the presence of the carbamate ester. It typically requires a protic solvent like methanol or ethanol.[1]

  • Catalytic Hydrogenation: This method is highly scalable and environmentally friendly ("green").[2][3] It involves using hydrogen gas with a metal catalyst like Palladium on carbon (Pd/C), Platinum (PtO₂), or Raney Nickel.[4] It can be slower and requires specialized high-pressure equipment. Catalyst poisoning by the nitrogen atom can sometimes be an issue, though the carbamate protection mitigates this.[5]

  • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent and is generally not recommended for this synthesis. It is strong enough to reduce the ethyl carbamate group, leading to N-ethyl-3-hydroxypiperidine and other impurities. Its pyrophoric nature also presents significant handling challenges.

Table 1: Comparison of Common Reducing Agents

Reducing Agent Typical Solvent(s) Temperature (°C) Key Advantages Key Disadvantages
Sodium Borohydride (NaBH₄) Methanol, Ethanol 0 to 25 Cost-effective, selective for ketones, easy workup Generates H₂ gas (flammable), not ideal for very large scale
Catalytic Hydrogenation (H₂) Ethanol, Ethyl Acetate, Acetic Acid 25 to 80 "Green," high atom economy, excellent for scale-up Requires pressure equipment, potential catalyst poisoning, can be slow

| Biocatalysis (Ketoreductases) | Aqueous Buffer/Co-solvent | 25 to 40 | High enantioselectivity (for chiral products), mild conditions | Higher initial cost, requires specific enzymes and cofactors[6][7][8] |

Q3: How can I effectively monitor the progress of the reduction reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.

  • TLC System: A typical mobile phase is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 ratio).

  • Visualization: The starting ketone is UV active due to the carbonyl group. The product alcohol is often not. Both can be visualized using a potassium permanganate (KMnO₄) stain, which reacts with the alcohol (product) to give a bright yellow spot on a purple background and more slowly with the ketone (starting material).

  • Procedure: Co-spot a sample of the reaction mixture alongside a spot of the starting material on the TLC plate. The reaction is complete when the spot corresponding to the starting material has been completely consumed.

Troubleshooting Guide

This section addresses specific problems you may encounter during the experiment.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Check_Completion Is the reaction complete by TLC? Start->Check_Completion Low_Yield Low Isolated Yield Check_Completion->Low_Yield Yes Impure_Product Product is Impure Check_Completion->Impure_Product Yes Incomplete_Cause Cause: - Insufficient reducing agent - Low temperature - Short reaction time Check_Completion->Incomplete_Cause No Yield_Cause Cause: - Workup losses (emulsions) - Over-reduction - Product volatility Low_Yield->Yield_Cause Impurity_Cause Cause: - Unreacted starting material - Side-products - Solvent residue Impure_Product->Impurity_Cause Incomplete_Sol Solution: - Add more reducing agent - Warm to RT - Increase reaction time Incomplete_Cause->Incomplete_Sol Yield_Sol Solution: - Use brine wash - Optimize stoichiometry - Careful evaporation Yield_Cause->Yield_Sol Impurity_Sol Solution: - Drive reaction to completion - Recrystallize or use column chromatography Impurity_Cause->Impurity_Sol

Caption: A decision tree for troubleshooting common issues.

Q4: My reaction is very slow or stalls, with a significant amount of starting material remaining after several hours. What should I do?

A4: This indicates incomplete reaction, which can stem from several causes:

  • Cause 1: Insufficient Reducing Agent. The sodium borohydride may have decomposed due to moisture or acidic conditions, or an insufficient stoichiometric amount was used.

    • Solution: Add another portion (0.25-0.5 equivalents) of NaBH₄ to the reaction mixture and continue to monitor by TLC. For future runs, ensure the NaBH₄ is fresh and the solvent is dry.

  • Cause 2: Low Temperature. Reductions are often started at 0 °C to control the initial exotherm. However, the reaction rate may be slow at this temperature.

    • Solution: Allow the reaction to slowly warm to room temperature after the initial addition of the reducing agent. Most NaBH₄ reductions proceed smoothly at ambient temperature.

  • Cause 3: Poor Reagent Quality. The starting ketone may contain acidic impurities (e.g., hydrochloride salt) that quench the borohydride.

    • Solution: Ensure the starting material is a neutral free base. If it's a salt, it must be neutralized and extracted before the reduction step.

Q5: The reaction is complete by TLC, but my isolated yield is much lower than expected. Where did my product go?

A5: Low yield despite complete conversion points to issues during the workup and purification stages.

  • Cause 1: Product Loss During Aqueous Workup. Ethyl 3-hydroxypiperidine-1-carboxylate has some water solubility due to the hydroxyl group and the carbamate. During the extraction with an organic solvent (like ethyl acetate or DCM), a significant portion can remain in the aqueous layer.

    • Solution: Perform multiple extractions (at least 3-4 times) with your organic solvent. After the initial extractions, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and "salt out" the product, then perform one final extraction.

  • Cause 2: Emulsion Formation. The piperidine product can act as a surfactant, leading to the formation of a stable emulsion at the aqueous-organic interface during extraction, trapping product.

    • Solution: Add a small amount of brine to the separatory funnel and swirl gently to break the emulsion. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

  • Cause 3: Product Volatility. While not extremely volatile, some product can be lost if rotary evaporation is performed at too high a temperature or for an extended period.

    • Solution: Remove the solvent under reduced pressure at a moderate temperature (e.g., <40 °C).

Q6: My final product is a discolored (yellow or brown) oil, and NMR analysis shows impurities. How can I improve its purity?

A6: Discoloration and impurities are common issues.

  • Cause 1: Unreacted Starting Material. If the reaction was not driven to completion, the ketone precursor will contaminate the product.

    • Solution: The most effective way to separate the ketone from the alcohol product is via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Cause 2: Oxidation/Side Products. Piperidine derivatives can be susceptible to air oxidation over time, leading to colored impurities.[4]

    • Solution: Purification by column chromatography is usually sufficient. To prevent future discoloration, store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C).[4][9]

  • Cause 3: Residual Solvents. High-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO) can be difficult to remove.

    • Solution: Ensure you are using appropriate extraction solvents (e.g., ethyl acetate). If a high-boiling solvent is necessary for the reaction, it must be thoroughly removed during the aqueous workup. Final traces can be removed by co-evaporation with a lower-boiling solvent like toluene or by using a high-vacuum pump.

Reference Experimental Protocol

This protocol provides a representative, step-by-step methodology for the reduction of Ethyl 3-oxopiperidine-1-carboxylate using sodium borohydride.

Materials:

  • Ethyl 3-oxopiperidine-1-carboxylate (1.0 eq)

  • Methanol (approx. 10 mL per gram of starting material)

  • Sodium borohydride (1.5 eq)

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-oxopiperidine-1-carboxylate in methanol. Cool the flask to 0 °C in an ice-water bath.

  • Reduction: Slowly add sodium borohydride to the stirred solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until all starting material is consumed (typically 1-2 hours).

  • Quenching: Once complete, cool the flask back to 0 °C and slowly add deionized water to quench the excess sodium borohydride.

  • Solvent Removal: Concentrate the reaction mixture on a rotary evaporator to remove most of the methanol.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Brine Wash: Combine the organic layers and wash with brine (1 x volume). This helps remove residual water and break any emulsions.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the drying agent with a small amount of fresh ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude Ethyl 3-hydroxypiperidine-1-carboxylate, which can be purified further if necessary.

References

  • Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117. [Available at: [Link]]

  • Ni, Y., et al. (2015). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-Keto Reductase. Applied Biochemistry and Biotechnology, 177(4), 830-844. [Available at: [Link]]

  • Li, G., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules, 27(5), 1716. [Available at: [Link]]

  • Kananovich, D. G., & Poli, G. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6432. [Available at: [Link]]

  • ResearchGate. (n.d.). 28 questions with answers in PIPERIDINES | Science topic. ResearchGate Q&A. [Available at: [Link]]

  • ResearchGate. (2018). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Request PDF. [Available at: [Link]]

  • Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

Sources

Troubleshooting

Side reactions to avoid during the synthesis of "Ethyl 3-hydroxypiperidine-1-carboxylate"

Welcome to the dedicated technical support guide for the synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this multi-step synthesis. Our guidance is grounded in established chemical principles to ensure the integrity and success of your experimental work.

The synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate typically proceeds through two key stages:

  • Dieckmann Condensation: An intramolecular cyclization to form the core piperidine ring structure, yielding Ethyl 3-oxopiperidine-1-carboxylate.

  • Selective Reduction: The subsequent reduction of the keto group to a hydroxyl group to furnish the final product.

This guide is structured to address potential side reactions and pitfalls in each of these critical stages.

Stage 1: Dieckmann Condensation for Ethyl 3-oxopiperidine-1-carboxylate Synthesis

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1][2] In this synthesis, a precursor like ethyl N-(2-ethoxycarbonylethyl)-N-ethylglycinate is treated with a strong base to induce cyclization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of Ethyl 3-oxopiperidine-1-carboxylate is significantly lower than expected. What are the likely causes?

A1: Low yields in the Dieckmann condensation are a common issue and can often be attributed to several factors:

  • Intermolecular Condensation (Dimerization): This is a primary competing side reaction where two molecules of the starting diester react with each other instead of intramolecularly.[1] This is particularly prevalent at high concentrations.

  • Presence of Water: The enolate intermediate is highly basic and readily quenched by protic solvents like water or alcohols, preventing the desired cyclization.

  • Insufficient Base Strength or Stoichiometry: A strong base is required to deprotonate the α-carbon of the ester. At least one full equivalent is necessary to drive the reaction equilibrium forward by deprotonating the resulting β-keto ester.

  • Suboptimal Reaction Temperature: While heating can be necessary, excessively high temperatures can promote side reactions and decomposition.

Troubleshooting Protocol: Optimizing the Dieckmann Condensation

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., at 120°C) for several hours and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they can be freshly distilled from an appropriate drying agent.

    • Handle hygroscopic bases (e.g., sodium hydride) in a glovebox or under an inert atmosphere.

  • Employ High-Dilution Conditions:

    • To favor the intramolecular reaction over the intermolecular side reaction, perform the reaction at a low concentration of the starting diester (e.g., 0.01-0.05 M).

    • Consider using a syringe pump for the slow addition of the diester to the base solution. This maintains a low instantaneous concentration of the starting material.

  • Select the Appropriate Base and Solvent:

    • A strong, non-nucleophilic base is ideal. Sodium hydride (NaH) or sodium ethoxide (NaOEt) in an aprotic solvent like toluene or THF are commonly used.[1]

    • When using sodium ethoxide, it is crucial that the alcohol used to prepare it is completely removed, as it can interfere with the reaction.

  • Optimize Reaction Temperature:

    • For bases like sodium ethoxide in toluene, reflux temperatures are often employed.[3]

    • With stronger, more hindered bases like lithium diisopropylamide (LDA), the reaction can often be conducted at lower temperatures, which can minimize side reactions.[1]

Stage 2: Selective Reduction of Ethyl 3-oxopiperidine-1-carboxylate

The reduction of the ketone in Ethyl 3-oxopiperidine-1-carboxylate to the corresponding alcohol yields the target molecule. The choice of reducing agent is critical to avoid unwanted side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the reduction of the keto-ester, I am observing the formation of a diol and other impurities. How can I prevent this?

A1: The formation of a diol indicates the over-reduction of both the ketone and the ester functionalities. This is a common issue when using overly strong reducing agents.

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent and will readily reduce both ketones and esters. Sodium borohydride (NaBH₄) is a milder reducing agent and is generally selective for aldehydes and ketones in the presence of esters, especially at controlled temperatures.[4][5]

Q2: The reaction is sluggish, and I have a significant amount of unreacted starting material. What can be done to improve the conversion?

A2: Incomplete reduction can be due to several factors:

  • Insufficient Reducing Agent: Ensure at least a stoichiometric amount of the reducing agent is used. An excess is often required to drive the reaction to completion.

  • Low Reaction Temperature: While low temperatures are used to enhance selectivity, they can also slow down the reaction rate.

  • Decomposition of the Reducing Agent: Sodium borohydride can decompose in acidic or neutral aqueous solutions and even in alcohols over time.[6]

Troubleshooting Protocol: Optimizing the Selective Reduction

  • Select the Appropriate Reducing Agent and Solvent:

    • Use sodium borohydride (NaBH₄) for the selective reduction of the ketone.

    • The reaction is typically carried out in a protic solvent such as methanol or ethanol at a controlled temperature (e.g., 0°C to room temperature).[6]

  • Control the Reaction Temperature:

    • Perform the addition of NaBH₄ at a low temperature (e.g., 0°C) to maximize selectivity and control the exothermic reaction.

    • Allow the reaction to slowly warm to room temperature and monitor the progress by TLC or LC-MS.

  • Optimize Reagent Stoichiometry:

    • Use a slight excess of NaBH₄ (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the starting ketone.

  • Proper Work-up Procedure:

    • Quench the reaction carefully with water or a dilute acid (e.g., 1M HCl) at a low temperature to neutralize any unreacted NaBH₄ and the resulting borate esters.

    • Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

Q3: I am concerned about potential N- vs. O-alkylation side reactions. When are these most likely to occur?

A3: N- vs. O-alkylation is a potential issue when alkylating agents are used in the presence of molecules with both amine and hydroxyl functionalities.[7][8] In the synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate, this is less of a concern if the synthetic route involves the formation of the N-carbamate before the introduction or formation of the hydroxyl group. The nitrogen is already "protected" as a carbamate, which is significantly less nucleophilic than a secondary amine. If a synthetic route were to involve alkylation of 3-hydroxypiperidine itself, then a mixture of N- and O-alkylated products would be a significant possibility. The relative amounts of N- versus O-alkylation can be influenced by factors such as the solvent, the nature of the alkylating agent, and the counter-ion.[9]

Visualizing Reaction Pathways and Side Reactions

Diagram 1: Dieckmann Condensation and Competing Intermolecular Reaction

G cluster_0 Desired Intramolecular Pathway cluster_1 Side Reaction Pathway A Diester Starting Material B Enolate Intermediate A->B Base (e.g., NaH) C Cyclized β-Keto Ester (Ethyl 3-oxopiperidine-1-carboxylate) B->C Intramolecular Attack E Dimeric Product B->E Intermolecular Attack on D D Diester Starting Material (Another Molecule) G cluster_0 Desired Selective Reduction cluster_1 Side Reaction: Over-reduction A Ethyl 3-oxopiperidine-1-carboxylate B Ethyl 3-hydroxypiperidine-1-carboxylate (Target Product) A->B NaBH4, MeOH, 0°C C Piperidine-1,3-diol (and ethanol) A->C LiAlH4 (stronger reductant)

Caption: Comparison of selective and non-selective reduction outcomes.

Summary of Key Parameters and Troubleshooting

Problem Potential Cause Recommended Solution
Low Yield in Dieckmann Condensation Intermolecular dimerizationUse high-dilution conditions; slow addition of substrate.
Presence of waterUse anhydrous solvents and reagents; dry glassware thoroughly.
Insufficient baseUse at least one equivalent of a strong, non-nucleophilic base (e.g., NaH).
Over-reduction to Diol Use of a strong reducing agent (e.g., LiAlH₄)Use a milder reducing agent like NaBH₄.
Incomplete Reduction Insufficient reducing agent or low temperatureUse a slight excess of NaBH₄; allow the reaction to warm to room temperature.
Formation of N- and O-alkylated byproducts Alkylation of unprotected 3-hydroxypiperidineEnsure the nitrogen is protected (e.g., as a carbamate) before any alkylation steps.

References

  • Wünsch, B., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 350(9-10), 1700135. [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • ResearchGate. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link] [9]8. ChemistNATE. (2019, January 14). Dieckmann condensation [Video]. YouTube. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link] [4]15. Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link] [5]18. Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

  • RSC Publishing. (2019, April 18). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate

Welcome to the technical support center for the synthesis and optimization of Ethyl 3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this valuable piperidine intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to improve your yield and purity.

Overview of Primary Synthetic Route

The most prevalent and efficient laboratory-scale synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate involves the chemoselective reduction of its corresponding ketone precursor, Ethyl 3-oxopiperidine-1-carboxylate. This transformation is typically achieved using a mild hydride-donating agent that selectively reduces the ketone in the presence of the less reactive ethyl ester functionality.

The general reaction scheme is as follows:


Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate?

Answer: Low yield is a common issue that can typically be traced back to one of three areas: reagent quality and stoichiometry, reaction conditions, or work-up and purification losses.

  • Reagent Integrity:

    • Reducing Agent: Sodium borohydride (NaBH₄) is hygroscopic and can decompose over time, losing its hydride-donating capacity. Always use a freshly opened bottle or a properly stored (desiccated) reagent. The apparent molar mass of your reagent may be higher than theoretical due to partial decomposition to sodium metaborate.

    • Starting Material: Ensure the purity of your Ethyl 3-oxopiperidine-1-carboxylate. Impurities can interfere with the reaction or complicate purification.

  • Reaction Conditions:

    • Stoichiometry: While theoretically 0.25 equivalents of NaBH₄ are needed to reduce one equivalent of the ketone, it is common practice to use a molar excess (1.1 to 1.5 equivalents) to ensure complete conversion and compensate for any reaction with the solvent or trace water.[1]

    • Temperature Control: The addition of NaBH₄ to a protic solvent is an exothermic process. The reaction should be initiated at a low temperature (0-5 °C) to control the rate of hydride delivery, minimize side reactions, and prevent runaway reactions.[2] Allowing the reaction to warm to room temperature can then drive it to completion.

    • Solvent Choice: Protic solvents like methanol (MeOH) or ethanol (EtOH) are typically used.[3] They serve as a proton source for the intermediate alkoxide and help to solubilize the borohydride reagent.[4] However, NaBH₄ reacts slowly with these solvents to generate hydrogen gas, which is why a slight excess of the reagent is necessary.[2]

  • Work-up Procedure:

    • Quenching: The reaction must be carefully quenched to neutralize any unreacted NaBH₄ and hydrolyze borate esters. Slow, controlled addition of a dilute acid (e.g., 1M HCl) or a saturated ammonium chloride (NH₄Cl) solution at a low temperature is critical. Vigorous gas evolution (H₂) will occur.

    • pH Adjustment: The final pH of the aqueous layer during extraction is crucial. The product is a weak base and may have some water solubility. Adjusting the pH to a neutral or slightly basic range (pH 7-8) ensures the product is in its free base form and partitions effectively into the organic extraction solvent (e.g., ethyl acetate or dichloromethane).

Question 2: I am observing significant impurities alongside my product peak on LC-MS/GC-MS. What are these likely to be?

Answer: The impurity profile can provide valuable clues for optimizing your reaction. The most common impurities are:

  • Unreacted Starting Material: This is the most frequent impurity and directly indicates an incomplete reaction. The solution is to address the points in Question 1, such as increasing the equivalents of NaBH₄, extending the reaction time, or verifying the reagent's activity.

  • Over-reduction Product (Diol): This is highly unlikely when using NaBH₄, as it is a mild reducing agent that does not typically reduce esters.[5] If you see a diol, it suggests you may have inadvertently used a much stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄).

  • Solvent Adducts: In alcoholic solvents like methanol or ethanol, borate esters are formed as intermediates. If the final acidic or aqueous workup is incomplete, these may persist. A thorough aqueous wash during extraction is usually sufficient to hydrolyze these species.

Question 3: My purification by column chromatography is not giving a clean separation. What parameters can I adjust?

Answer: Ethyl 3-hydroxypiperidine-1-carboxylate is a moderately polar compound. Achieving good separation requires optimizing your chromatography conditions.

  • Solvent System: A common mobile phase is a gradient of ethyl acetate (EtOAc) in hexanes or heptane.

    • If the product and starting material are co-eluting, the polarity is too high. Decrease the percentage of EtOAc.

    • If the product is retained on the column (low Rf), the polarity is too low. Increase the percentage of EtOAc. A typical starting point is 20-30% EtOAc in hexanes.

  • Additive: The piperidine nitrogen is weakly basic and can cause peak tailing on silica gel (which is acidic). Adding a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.5-1% v/v) to your mobile phase can significantly improve peak shape and resolution by neutralizing the acidic sites on the silica.

  • Column Loading: Do not overload the column. A general rule is to load no more than 1-5% of the silica gel mass with your crude product. Overloading leads to broad peaks and poor separation.

Core Experimental Protocols

Protocol 1: Sodium Borohydride Reduction of Ethyl 3-oxopiperidine-1-carboxylate

This protocol provides a reliable method for the synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate.

Materials:

  • Ethyl 3-oxopiperidine-1-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Ethyl 3-oxopiperidine-1-carboxylate (1.0 eq) in methanol or ethanol (approx. 5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes. Caution: Gas evolution (H₂) will occur. Ensure adequate ventilation.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the mixture back to 0 °C and slowly quench the reaction by dropwise addition of 1 M HCl until gas evolution ceases and the pH is ~5-6.

  • Remove the bulk of the solvent under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Ethyl 3-hydroxypiperidine-1-carboxylate, typically as a pale oil or solid.

  • Purify the crude product by flash column chromatography on silica gel as described in Question 3.

Data & Visualization

Table 1: Comparison of Reaction Parameters
ParameterCondition A (Standard)Condition B (Optimized for Scale-Up)Rationale
Reducing Agent NaBH₄ (1.2 eq)NaBH₄ (1.1 eq)Minimizing excess reagent reduces cost and quenching complexity.
Solvent MethanolEthanolEthanol is less volatile and has a higher flash point, often preferred for safety on a larger scale.
Temperature 0 °C to RT5-10 °CA slightly higher starting temperature can be managed in a controlled reactor and may improve reaction time.
Work-up Quench 1 M HClSaturated NH₄ClAmmonium chloride is a milder quenching agent, reducing the risk of any acid-catalyzed side reactions.
Typical Yield 85-95%88-96%Both methods provide high yields when executed correctly.
Diagram 1: Synthetic Workflow

SynthesisWorkflow SM Ethyl 3-oxopiperidine- 1-carboxylate reagent 1. NaBH4, EtOH 2. 0 °C to RT SM->reagent Reduction workup Aqueous Workup (Quench, Extract, Dry) reagent->workup Isolation purification Column Chromatography workup->purification Purification product Ethyl 3-hydroxypiperidine- 1-carboxylate purification->product Troubleshooting start Low Yield Observed check_sm Analysis of Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_sm incomplete Incomplete Reaction: Significant Starting Material Remains check_sm->incomplete Path A complex Complex Mixture: Multiple Byproducts check_sm->complex Path B clean_low Clean Conversion, but Low Isolated Mass check_sm->clean_low Path C solution_incomplete 1. Verify NaBH4 activity. 2. Increase NaBH4 equivalents (to 1.5 eq). 3. Extend reaction time. incomplete->solution_incomplete solution_complex 1. Ensure reaction is run at low temp (0-5 °C). 2. Check purity of starting materials. 3. Use anhydrous solvent. complex->solution_complex solution_clean_low 1. Optimize extraction pH (7-8). 2. Ensure complete hydrolysis of borate esters. 3. Check for product loss during chromatography. clean_low->solution_clean_low

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Common Organic Chemistry. Sodium Borohydride. [Link]

  • Nature. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]

  • Chemguide. Reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • University of Evansville. Experiment 1. Ketone Reduction by Sodium Borohydride. [Link]

  • Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

Sources

Troubleshooting

Troubleshooting guide for "Ethyl 3-hydroxypiperidine-1-carboxylate" reactions

An in-depth guide to navigating the complexities of Ethyl 3-hydroxypiperidine-1-carboxylate reactions, designed for chemistry professionals in research and development. Technical Support Center: Ethyl 3-hydroxypiperidine...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of Ethyl 3-hydroxypiperidine-1-carboxylate reactions, designed for chemistry professionals in research and development.

Technical Support Center: Ethyl 3-hydroxypiperidine-1-carboxylate

As a foundational building block in medicinal chemistry and organic synthesis, Ethyl 3-hydroxypiperidine-1-carboxylate presents unique challenges and opportunities in the laboratory.[1] Its bifunctional nature, containing both a secondary alcohol and a carbamate-protected amine, requires careful consideration of reaction conditions to achieve desired outcomes. This guide provides expert-driven answers to common troubleshooting questions, ensuring your synthetic campaigns are both efficient and successful.

Part 1: Frequently Asked Questions - Synthesis & Purity

This section addresses common hurdles encountered during the preparation and purification of the title compound, which is most commonly synthesized via the reduction of a corresponding ketone precursor.

Question: My reduction of Ethyl 1-carbamoyl-3-oxopiperidine-4-carboxylate is sluggish or incomplete. What are the likely causes and solutions?

Answer: Incomplete reduction is a frequent issue, typically stemming from catalyst deactivation, insufficient hydride reagent, or suboptimal reaction conditions.

  • Causality: The piperidone ketone can be sterically hindered, and the nitrogen and ester functionalities can coordinate with and deactivate certain catalysts. Sodium borohydride (NaBH₄) is a common choice for this reduction. Its reactivity is highly dependent on the solvent and temperature.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Ensure at least 1.0 equivalent of NaBH₄ is used. For sluggish reactions, increasing to 1.5-2.0 equivalents can drive the reaction to completion.

    • Solvent Choice: The reaction is typically performed in an alcoholic solvent like methanol (MeOH) or ethanol (EtOH) at 0 °C to room temperature. Methanolysis of NaBH₄ is faster than ethanolysis, which can affect the effective amount of reagent over time. Consider switching to ethanol for a more controlled, albeit slower, reaction.

    • Temperature Control: While starting at 0 °C is standard to control the initial exotherm, allowing the reaction to slowly warm to room temperature and stir for several hours (4-12 h) is often necessary for full conversion. Monitor progress carefully by TLC or LC-MS.

    • Catalyst Poisoning: If using catalytic hydrogenation (e.g., H₂, Pd/C), trace impurities from starting materials (like sulfur compounds) can poison the catalyst. Ensure the purity of your starting ketone. Furthermore, the basic nitrogen of the piperidine ring can inhibit some catalysts if not appropriately protonated or if the wrong catalyst is chosen.

Question: I'm observing significant diastereomeric impurity in my product after reduction. How can I improve the stereoselectivity?

Answer: Controlling the stereochemical outcome of ketone reduction is a classic challenge. The formation of both cis and trans isomers is common, with the ratio depending heavily on the reducing agent and conditions.

  • Mechanistic Insight: The approach of the hydride reagent to the carbonyl can occur from two faces. Bulky reducing agents tend to favor axial attack on the more stable chair conformation of the piperidine ring, leading to the equatorial alcohol. Less hindered reagents may show lower selectivity.

  • Improving Selectivity:

    • Bulky Hydride Reagents: Consider using a bulkier reagent like Lithium tri-tert-butoxyaluminum hydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®). These reagents often provide significantly higher diastereoselectivity in favor of a single isomer due to steric hindrance.

    • Enzymatic Reduction: For achieving high enantiomeric and diastereomeric purity, biocatalysis using ketoreductase (KRED) enzymes is a powerful method.[2] These enzymes can offer near-perfect selectivity under mild, aqueous conditions.[3]

    • Purification: If a mixture is unavoidable, the diastereomers can often be separated by column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexanes is a good starting point. The polarity difference between the cis and trans isomers is usually sufficient for separation.

Question: How can I effectively purify Ethyl 3-hydroxypiperidine-1-carboxylate from unreacted starting material and byproducts?

Answer: Purification requires a strategy that addresses the specific impurities present. The primary methods are aqueous workup followed by column chromatography.

  • Aqueous Workup: After quenching the reaction (e.g., with water or dilute acid), an extractive workup is crucial. The product is an organic-soluble oil. Extracting the aqueous layer with a solvent like ethyl acetate or dichloromethane (DCM) will move the product to the organic phase. Washing the combined organic layers with brine helps to remove water and some inorganic salts.[4]

  • Column Chromatography: This is the most effective method for removing polar impurities and separating diastereomers.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientStart with low polarity (e.g., 10% EtOAc) to elute non-polar impurities, and gradually increase to 30-50% EtOAc to elute the product(s).
Visualization Stains like KMnO₄ or ninhydrinThe product may not be strongly UV-active. These stains react with the alcohol (KMnO₄) or potential free amine impurities (ninhydrin) to visualize spots on a TLC plate.[2]

Part 2: Frequently Asked Questions - Derivatization & Stability

This section focuses on issues that arise when using the title compound as a reactant.

Question: My O-alkylation/acylation reaction on the hydroxyl group is failing. What's going wrong?

Answer: Failure at this stage is often due to an inappropriate choice of base, solvent, or deactivation of the electrophile.

  • Base Selection is Critical: The hydroxyl group is a relatively poor nucleophile. It must be deprotonated to form the more nucleophilic alkoxide.

    • For Alkylation (e.g., with an alkyl halide): A strong base like sodium hydride (NaH) is required. The reaction should be run in an anhydrous aprotic solvent like THF or DMF.

    • For Acylation (e.g., with an acid chloride or anhydride): A non-nucleophilic organic base like triethylamine (TEA) or pyridine is sufficient. These bases act as acid scavengers. The reaction is typically run in a solvent like DCM or THF.

  • Reaction Workflow:

cluster_0 O-Alkylation/Acylation Workflow start Dissolve Substrate in Anhydrous Solvent add_base Add Base (e.g., NaH or TEA) at 0 °C start->add_base stir Stir for 15-30 min (Alkoxide Formation) add_base->stir add_elec Add Electrophile (Alkyl Halide / Acyl Chloride) stir->add_elec react React until completion (Monitor by TLC/LC-MS) add_elec->react quench Aqueous Quench react->quench

Caption: Workflow for O-functionalization.

Question: I suspect the ethyl carbamate protecting group is unstable under my reaction conditions. When should I be concerned?

Answer: The N-COOEt (ethyl carbamate) group is generally robust but can be cleaved under certain conditions.

  • Conditions to Avoid:

    • Strong Acid: While more stable than a Boc group, prolonged exposure to strong acids (e.g., concentrated HCl, HBr) especially with heating, can lead to cleavage.

    • Strong Base/Nucleophiles: Conditions like saponification (e.g., hot NaOH or KOH) will hydrolyze the carbamate. Certain strong nucleophiles may also attack the carbonyl.

    • Reductive Conditions: Harsh reductive conditions (e.g., high-pressure hydrogenation over certain catalysts or strong hydride reagents like LiAlH₄) can potentially reduce the carbamate.

If you are planning a multi-step synthesis, it is crucial to map out the compatibility of all planned reagents with the carbamate group.

Part 3: Troubleshooting Protocols & Methodologies

Protocol 1: Small-Scale Test Reaction for Optimizing Reduction

This protocol is designed to quickly screen conditions to solve incomplete reduction or poor selectivity.

  • Setup: In four separate, dry vials, add your starting ketone (e.g., 20 mg, 1.0 eq).

  • Conditions:

    • Vial 1 (Baseline): Add MeOH (1 mL). Cool to 0 °C. Add NaBH₄ (1.1 eq). Stir and warm to RT.

    • Vial 2 (Solvent Effect): Add EtOH (1 mL). Cool to 0 °C. Add NaBH₄ (1.1 eq). Stir and warm to RT.

    • Vial 3 (Stoichiometry Effect): Add MeOH (1 mL). Cool to 0 °C. Add NaBH₄ (2.0 eq). Stir and warm to RT.

    • Vial 4 (Bulky Reagent): Add anhydrous THF (1 mL). Cool to -78 °C. Add L-Selectride® (1.0 M in THF, 1.2 eq) dropwise. Stir at -78 °C.

  • Monitoring: After 2 hours, take a small aliquot from each vial, quench with a drop of acetone, and spot on a TLC plate. Run a second TLC after 6 hours.

  • Analysis: Compare the TLC plates for the disappearance of starting material and the ratio of product spots (if diastereomers are separable by TLC). This will quickly indicate the most promising condition to scale up.

Decision Tree: Troubleshooting Low Reaction Yield

This logic diagram helps diagnose the root cause of an unexpectedly low yield in a reaction using Ethyl 3-hydroxypiperidine-1-carboxylate.

start Low Yield Observed check_sm Check Reaction Mixture: Any Starting Material (SM) Left? start->check_sm sm_yes Yes, SM Remains check_sm->sm_yes Yes sm_no No, SM Consumed check_sm->sm_no No incomplete_conv Root Cause: Incomplete Conversion sm_yes->incomplete_conv sol_reagent Solution: - Increase reagent stoichiometry - Increase reaction time/temp - Check reagent quality incomplete_conv->sol_reagent check_side_prod Check Crude Mixture: Multiple Spots on TLC/LCMS? sm_no->check_side_prod side_prod_yes Yes, Many Spots check_side_prod->side_prod_yes Yes side_prod_no No, Clean Conversion check_side_prod->side_prod_no No side_reactions Root Cause: Side Reactions or Product Decomposition side_prod_yes->side_reactions sol_conditions Solution: - Lower reaction temperature - Use milder reagents - Check pH and atmosphere side_reactions->sol_conditions isolation_issue Root Cause: Isolation / Workup Loss side_prod_no->isolation_issue sol_workup Solution: - Perform more extractions - Check for product volatility - Optimize chromatography isolation_issue->sol_workup

Sources

Optimization

Technical Support Center: Overcoming Stereoselectivity Issues in Ethyl 3-Hydroxypiperidine-1-carboxylate Synthesis

Welcome to the technical support center for chiral piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering stereoselectivity challenges in the synthesis o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering stereoselectivity challenges in the synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate and its N-protected analogues (e.g., N-Boc). Chiral 3-hydroxypiperidines are critical building blocks in medicinal chemistry, and achieving high enantiomeric or diastereomeric purity is paramount for clinical success.[1] This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, frequently encountered issues in stereoselective piperidine synthesis.

Q1: My asymmetric reduction of N-protected-3-piperidone is yielding a nearly racemic product (low enantiomeric excess, ee). What are the primary causes?

A1: Low enantioselectivity in the asymmetric reduction of a prochiral ketone like N-Boc-3-piperidone is a common but solvable issue.[2][3] The root causes typically fall into three categories:

  • Catalyst Inactivity or Incompatibility: The chosen chiral catalyst (e.g., a Ru-BINAP complex or an oxazaborolidine) may be poisoned, decomposed, or simply ill-suited for the substrate.[4][5] Catalyst poisoning can occur from impurities in the substrate or solvent.

  • Suboptimal Reaction Conditions: Temperature, pressure, and solvent choice critically influence the energy difference between the two diastereomeric transition states that lead to the (R) and (S) enantiomers. Higher temperatures can often erode selectivity.[6][7]

  • Incorrect Substrate Protection: The nature of the nitrogen protecting group (e.g., Boc, Cbz, Ethyl) significantly impacts the steric and electronic environment around the carbonyl, affecting how the chiral catalyst "docks" to direct the reduction.

Q2: I'm attempting a kinetic resolution of racemic ethyl 3-hydroxypiperidine-1-carboxylate using a lipase, but the reaction is slow and the ee of the remaining alcohol is poor. What should I investigate?

A2: Poor performance in an enzymatic kinetic resolution often points to a mismatch between the enzyme, substrate, and reaction medium.[8][9][10] Key areas to troubleshoot include:

  • Enzyme Selection: Not all lipases are effective for every substrate. Screening a panel of lipases (e.g., Candida antarctica lipase B (CAL-B), Porcine Pancreatic Lipase (PPL), Lipase PS from Pseudomonas cepacia) is essential.[8]

  • Acyl Donor and Solvent: The choice of acyl donor (e.g., vinyl acetate, trifluoroethyl isobutyrate) and the organic solvent dramatically affects enzyme activity and selectivity.[11] A non-polar, anhydrous solvent is often preferred to prevent enzyme denaturation and unwanted hydrolysis.

  • Reaction Monitoring: Kinetic resolutions rely on the differential reaction rate of the two enantiomers. The reaction must be stopped at or near 50% conversion to achieve the maximum possible ee for the unreacted enantiomer. Overrunning the reaction will lead to a decrease in ee.

Q3: My diastereoselective reaction is producing the wrong diastereomer or a 1:1 mixture. How can I steer the selectivity?

A3: Controlling diastereoselectivity depends on understanding the dominant control element in your reaction: substrate control, reagent control, or catalyst control.[7]

  • Substrate Control: If your piperidine ring already contains a stereocenter, its steric bulk may be insufficient to direct the approach of the incoming reagent. Consider modifying the substrate to install a bulkier directing group.

  • Reagent Control: The steric properties of your reagent are critical. For example, when reducing a ketone, a bulky reducing agent like L-Selectride will approach from the less hindered face, potentially giving the opposite diastereomer compared to a smaller reagent like NaBH₄.

  • Reaction Temperature: Lowering the reaction temperature is a powerful general strategy to enhance diastereoselectivity by favoring the transition state with the lower activation energy.[7]

Section 2: Troubleshooting Guides by Synthetic Strategy

This section provides detailed troubleshooting for two primary strategies used to synthesize enantiopure Ethyl 3-hydroxypiperidine-1-carboxylate and its precursors.

Strategy A: Asymmetric Reduction of N-Protected-3-Piperidone

This is one of the most direct methods to establish the C3 stereocenter. The typical substrate is N-Boc-3-piperidone, which is reduced to (S)- or (R)-N-Boc-3-hydroxypiperidine.

Troubleshooting Low Enantioselectivity (<90% ee)
Potential Cause Underlying Rationale & Explanation Recommended Solution & Protocol
Ineffective Catalyst/Ligand The chiral ligand dictates the stereochemical outcome. The "fit" between the ligand, metal, and substrate is crucial. A ligand that is effective for one ketone may not be for another due to subtle steric and electronic differences.Solution: Screen a panel of well-established chiral ligands. For Ru-catalyzed hydrogenations, compare BINAP derivatives with different electronic properties (e.g., (S)-BINAP vs. (S)-Tol-BINAP). For CBS reductions, test different oxazaborolidine catalysts.[5][12]
Suboptimal Solvent The solvent influences the catalyst's conformation and the stability of the diastereomeric transition states.[6] A polar solvent like methanol might be ideal for one catalyst system, while a non-polar solvent like toluene is better for another.Solution: Perform a solvent screen. Start with the literature-recommended solvent and then test alternatives with varying polarities (e.g., Methanol, Ethanol, Isopropanol, THF, Toluene). Ensure all solvents are anhydrous.
High Reaction Temperature Enantioselectivity is governed by the difference in activation energies (ΔΔG‡) between the two competing pathways. Higher temperatures provide more energy to overcome the higher barrier, leading to the formation of more of the undesired enantiomer and thus lower ee.[7]Solution: Lower the reaction temperature. For catalytic hydrogenations, this may require increasing the hydrogen pressure or reaction time to maintain a reasonable rate. For borane reductions, reactions are often run at temperatures from 0 °C down to -78 °C.
Catalyst Poisoning Trace impurities (e.g., sulfur, water, oxygen) can bind to the metal center of the catalyst, rendering it inactive. This leads to a background, non-selective reduction by the reducing agent itself.Solution: Ensure the substrate is highly pure (recrystallize or chromatograph if necessary). Use freshly distilled, anhydrous, and degassed solvents. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.
Workflow for Optimizing Asymmetric Reduction

G start Start: Low ee (<90%) in Asymmetric Reduction cat_check Is the catalyst known to be effective for this substrate class? start->cat_check cat_screen Screen alternative catalysts/ligands (e.g., Ru/BINAP variants, CBS catalysts) cat_check->cat_screen No temp_check Is reaction run at lowest practical temperature? cat_check->temp_check Yes analysis Analyze ee% by Chiral HPLC/GC cat_screen->analysis lower_temp Decrease temperature (e.g., from 25°C to 0°C) temp_check->lower_temp No solvent_check Is the solvent anhydrous and degassed? temp_check->solvent_check Yes lower_temp->analysis solvent_screen Purify substrate. Screen anhydrous solvents (MeOH, IPA, Toluene). solvent_check->solvent_screen No solvent_check->analysis Yes solvent_screen->analysis analysis->cat_check Re-evaluate success Success: ee > 98% analysis->success Achieved G cluster_0 Initial State (t=0) cluster_1 Reaction (t ≈ 50% conversion) racemate Racemic Alcohol (R)-OH (50%) (S)-OH (50%) enzyme Lipase + Acyl Donor racemate->enzyme unreacted (S)-OH (Slow-reacting) High ee enzyme->unreacted Slow product (R)-OAc (Fast-reacting) High ee enzyme->product Fast

Caption: Selective acylation of one enantiomer in EKR.

Section 3: Key Experimental Protocols

These protocols are provided as a starting point and should be optimized for your specific substrate and laboratory conditions.

Protocol 1: Asymmetric Hydrogenation of N-Boc-3-Piperidone

This protocol is adapted from procedures utilizing Ru/BINAP type catalysts. [4]

  • Reactor Setup: To a high-pressure reactor equipped with a magnetic stir bar, add N-Boc-3-piperidone (1.0 eq).

  • Catalyst Preparation: In a separate flask under an inert atmosphere (glovebox), add the chiral Ruthenium catalyst (e.g., [RuCl((S)-BINAP)(p-cymene)]Cl, 0.005-0.01 eq).

  • Reaction Assembly: Transfer the catalyst to the reactor. Evacuate and backfill the reactor with argon or nitrogen three times.

  • Solvent Addition: Add degassed, anhydrous methanol via cannula.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar).

  • Execution: Stir the reaction mixture at the desired temperature (e.g., 25-50 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified further by column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or GC.

Protocol 2: Biocatalytic Asymmetric Reduction of N-Boc-3-Piperidone

This protocol utilizes a ketoreductase (KRED) enzyme with a cofactor regeneration system. [13][14][15][16]

  • Buffer Preparation: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.0).

  • Reaction Mixture: In a temperature-controlled vessel, add the buffer, a cofactor (NADH or NADPH, ~0.1 mol%), and the substrate, N-Boc-3-piperidone (e.g., 20 g/L).

  • Cofactor Regeneration System: Add a sacrificial alcohol (e.g., isopropanol, 10% v/v) for systems using an alcohol dehydrogenase for regeneration, or glucose and glucose dehydrogenase (GDH) for GDH-based systems. [14][15]4. Enzyme Addition: Add the ketoreductase (KRED) preparation (as a lyophilized powder or whole-cell catalyst).

  • Execution: Stir the mixture at a controlled temperature (e.g., 30 °C) and pH (maintained with dilute NaOH or HCl). Monitor the reaction progress by HPLC.

  • Workup: Once the reaction reaches completion (>99% conversion), stop the stirring. If using whole cells, centrifuge to remove the cells.

  • Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or MTBE).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analysis: Determine the ee of the product by chiral HPLC. Conversion rates can be as high as 99%, with enantiomeric excess values reaching 100%. [13]

References

  • Gotor-Fernández, V., et al. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 21(1), 17. Available at: [Link]

  • Wikipedia. Enantioselective reduction of ketones. Available at: [Link]

  • ResearchGate. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Available at: [Link]

  • PubMed. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Available at: [Link]

  • Shende, V. S., et al. (2018). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 8(4), 955-969. Available at: [Link]

  • Organic Process Research & Development. Ketone Reduction. Available at: [Link]

  • Jeong, J. H., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. Available at: [Link]

  • Google Patents. Chiral catalysts for reduction of ketones and process for their preparation.
  • Google Patents. Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
  • ResearchGate. Asymmetric reduction of 1-boc-3-piperidinone to (S)-N-boc-3-hydroxy piperidine by recombinant E. coli with both TbADH and BsGDH activity. Available at: [Link]

  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. Available at: [Link]

  • ResearchGate. Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Available at: [Link]

  • MDPI. Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Available at: [Link]

  • PubMed. Dynamic kinetic resolution of racemic gamma-aryl-delta-oxoesters. Enantioselective synthesis of 3-arylpiperidines. Available at: [Link]

  • Wanner, B., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(36), 11491-11497. Available at: [Link]

  • PubMed. Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects. Available at: [Link]

  • Journal of the American Chemical Society. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available at: [Link]

  • ETH Zurich Research Collection. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation. Available at: [Link]

  • Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Available at: [Link]

  • PubMed. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available at: [Link]

  • Journal of the American Chemical Society. Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Available at: [Link]

  • ResearchGate. Dynamic Kinetic Resolution of Racemic ??-Aryl-??-oxoesters. Enantioselective Synthesis of 3-Arylpiperidines. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential: Understanding 1-Ethyl-3-hydroxypiperidine's Role in Chemical Synthesis and Beyond. Available at: [Link]

  • Google Patents. Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Google Patents. Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.

Sources

Troubleshooting

"Ethyl 3-hydroxypiperidine-1-carboxylate" byproduct identification and removal

Welcome to the technical support center for Ethyl 3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered du...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chiral intermediate. Here, we provide in-depth, experience-driven answers to frequently asked questions, complete with troubleshooting protocols and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

My synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate shows a significant amount of a lower molecular weight impurity by GC-MS. What is this likely to be and why?

Answer:

The most probable lower molecular weight byproduct is 3-hydroxypiperidine.[1][2][3] This occurs due to the incomplete reaction of the starting material, 3-hydroxypiperidine, with ethyl chloroformate, or hydrolysis of the final product.

Causality:

The synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate typically involves the N-acylation of 3-hydroxypiperidine with ethyl chloroformate in the presence of a base. Several factors can lead to the presence of unreacted 3-hydroxypiperidine in your final product:

  • Insufficient Base: The reaction requires a base to neutralize the hydrochloric acid formed as a byproduct. If the base is not added in a sufficient stoichiometric amount or is not strong enough, the reaction equilibrium may not fully favor product formation.

  • Reaction Conditions: Low reaction temperatures or short reaction times can lead to incomplete conversion.

  • Hydrolysis: Ethyl 3-hydroxypiperidine-1-carboxylate can be susceptible to hydrolysis, especially under acidic or basic conditions during workup, reverting back to 3-hydroxypiperidine and other degradation products.

Troubleshooting Workflow: Byproduct Identification

Caption: Workflow for identifying byproducts in Ethyl 3-hydroxypiperidine-1-carboxylate synthesis.

How can I effectively remove the 3-hydroxypiperidine byproduct from my final product?

Answer:

There are two primary methods for removing the more polar 3-hydroxypiperidine from the less polar Ethyl 3-hydroxypiperidine-1-carboxylate: liquid-liquid extraction and column chromatography.

Method 1: Acidic Liquid-Liquid Extraction

This method leverages the basicity of the secondary amine in 3-hydroxypiperidine.

Protocol:

  • Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic 3-hydroxypiperidine will be protonated and partition into the aqueous layer as its hydrochloride salt.

  • Separate the organic layer.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Method 2: Silica Gel Column Chromatography

This method separates compounds based on their polarity.

Protocol:

  • Prepare a silica gel column using a suitable solvent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., hexane/ethyl acetate) is typically effective.

  • Dissolve the crude product in a minimal amount of the initial eluent.

  • Load the sample onto the column.

  • Elute the column, collecting fractions. The less polar product, Ethyl 3-hydroxypiperidine-1-carboxylate, will elute before the more polar 3-hydroxypiperidine.

  • Monitor the fractions by Thin Layer Chromatography (TLC) or another suitable analytical technique.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Method Principle Advantages Disadvantages
Acidic Liquid-Liquid Extraction Exploits the basicity of the amine byproduct.Fast, scalable, and cost-effective for large quantities.May not be sufficient for achieving very high purity.
Silica Gel Column Chromatography Separation based on polarity differences.Can achieve high purity.More time-consuming, requires more solvent, and may not be ideal for very large scales.
My NMR spectrum of the purified product shows some residual starting material. What are the key NMR signals to look for?

Answer:

Careful analysis of the 1H and 13C NMR spectra can help identify and quantify the presence of 3-hydroxypiperidine in your purified Ethyl 3-hydroxypiperidine-1-carboxylate.

Key Diagnostic Signals:

  • 1H NMR (CDCl3):

    • Ethyl 3-hydroxypiperidine-1-carboxylate: Look for the characteristic quartet of the ethyl ester methylene group (-OCH2CH3) around 4.1-4.2 ppm and the corresponding triplet of the methyl group (-OCH2CH3) around 1.2-1.3 ppm.[4]

    • 3-Hydroxypiperidine: The proton on the carbon bearing the hydroxyl group (-CHOH) will appear as a multiplet around 3.6-3.8 ppm. The protons on the carbons adjacent to the nitrogen will show broad multiplets in the 2.5-3.0 ppm region.[2][4] The absence of the ethyl group signals is a key indicator.

  • 13C NMR (CDCl3):

    • Ethyl 3-hydroxypiperidine-1-carboxylate: The carbonyl carbon of the carbamate will appear around 155-156 ppm. The methylene carbon of the ethyl group will be around 60-61 ppm, and the methyl carbon will be around 14-15 ppm.

    • 3-Hydroxypiperidine: The carbon bearing the hydroxyl group will be around 65-67 ppm. The carbons adjacent to the nitrogen will be in the 45-55 ppm range.

Troubleshooting Workflow: Purity Assessment and Refinement

Caption: A workflow for assessing the purity of Ethyl 3-hydroxypiperidine-1-carboxylate and refining the purification process.

I am considering using a different protecting group for the nitrogen. What are some common alternatives to the ethoxycarbonyl group?

Answer:

The choice of the nitrogen protecting group is crucial and depends on the subsequent reaction conditions. A common and versatile alternative is the tert-butyloxycarbonyl (Boc) group.

Comparison of Protecting Groups:

Protecting Group Abbreviation Introduction Reagent Cleavage Conditions Advantages Disadvantages
EthoxycarbonylCbz or ZEthyl ChloroformateCatalytic Hydrogenation, HBr/Acetic AcidStable to many reagents.Requires harsh cleavage conditions.
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc2O)Acidic conditions (e.g., TFA, HCl in dioxane)Easily removed under mild acidic conditions.[1]Labile to strong acids.

The Boc group is particularly popular because it can be removed under conditions that are often orthogonal to many other protecting groups used in complex molecule synthesis.[5] The synthesis of (S)-1-Boc-3-hydroxypiperidine is a key step in the preparation of several pharmaceuticals.[5][6]

References

  • Agilent Technologies. (n.d.). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021, July 21). Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: Understanding 1-Ethyl-3-hydroxypiperidine's Role in Chemical Synthesis and Beyond. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-3-piperidinol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 3-hydroxypiperidine-1-carboxylate by Column Chromatography

Welcome to the technical support center for the purification of Ethyl 3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving high purity of this compound using silica gel column chromatography. The content is structured into a series of frequently asked questions and a detailed troubleshooting guide to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of Ethyl 3-hydroxypiperidine-1-carboxylate that influence its purification by column chromatography?

A1: The chromatographic behavior of Ethyl 3-hydroxypiperidine-1-carboxylate is primarily dictated by two functional groups:

  • 3-hydroxyl group (-OH): This is a polar, protic group capable of acting as a hydrogen bond donor and acceptor. This feature strongly interacts with the polar stationary phase (silica gel).

  • N-ethyl carbamate group (-NCOOEt): This group is also polar but is less prone to strong hydrogen bonding than the hydroxyl group. The presence of the carbamate significantly reduces the basicity of the piperidine nitrogen, minimizing strong, sometimes irreversible, binding to the acidic silanol groups on the silica surface that can cause significant peak tailing with more basic amines.[1][2]

The combination of these groups makes the molecule moderately to highly polar, requiring a relatively polar mobile phase for elution.

Q2: Why is silica gel the recommended stationary phase for this purification?

A2: Silica gel is the standard choice for normal-phase chromatography due to several key properties:[3][4][5]

  • High Polarity: The surface of silica gel is covered with silanol (Si-OH) groups, making it highly polar.[6] This allows for effective separation of compounds based on differences in their polarity.[3][7]

  • Excellent Adsorption Properties: Its porous nature provides a vast surface area for interactions, enabling the separation of structurally similar compounds.[3][4][5]

  • Cost-Effectiveness and Versatility: Silica gel is widely available, relatively inexpensive, and compatible with a broad range of organic solvents.[3]

For Ethyl 3-hydroxypiperidine-1-carboxylate, the polar hydroxyl group will interact strongly with the silica surface, allowing for good retention and separation from less polar impurities.

Q3: How do I select an appropriate mobile phase (eluent) for the purification?

A3: The selection of the mobile phase is critical and should always be guided by preliminary Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for the target compound.[8] This Rf range typically ensures that the compound elutes from the column in a reasonable volume without being too close to the solvent front or requiring an excessive volume of eluent.

Recommended Starting Solvent Systems:

  • For Moderately Polar Impurities: Start with a mixture of a non-polar solvent and a polar solvent. A common and effective combination is Ethyl Acetate (EtOAc) in Hexanes or Petroleum Ether .[7][9] Begin by testing a ratio of 30-50% EtOAc in Hexanes.

  • For Highly Polar Impurities/Compound: If the compound shows very low Rf in EtOAc/Hexanes (i.e., it remains at the baseline), a more polar solvent system is required.[10] A good alternative is Methanol (MeOH) in Dichloromethane (DCM) .[9] Start with a low percentage of methanol (e.g., 1-5%) and gradually increase it.

Compound Polarity Recommended Starting System Tuning Strategy
Non-polar to Moderately Polar10-50% Ethyl Acetate/Hexanes[9]Increase % EtOAc to decrease Rf (increase retention).
Polar1-10% Methanol/Dichloromethane[9]Increase % MeOH to decrease Rf (increase retention).
Very Polar5-10% Methanol/DCM with 0.5% Triethylamine (TEA) or AmmoniaAdd a basic modifier to reduce tailing.

Experimental Protocol: Step-by-Step Flash Column Chromatography

This protocol outlines the standard procedure for purifying Ethyl 3-hydroxypiperidine-1-carboxylate using flash column chromatography.

Workflow Overview

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis (Optimize Solvent System) Slurry 2. Prepare Silica Slurry TLC->Slurry Rf ~0.3 Column 3. Pack the Column Slurry->Column Load 4. Load Sample Column->Load Elute 5. Elute and Collect Fractions Load->Elute Analyze 6. Analyze Fractions by TLC Elute->Analyze Combine 7. Combine & Evaporate Pure Fractions Analyze->Combine End End Combine->End Pure Product

Caption: General workflow for column chromatography purification.

Detailed Steps:
  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the crude mixture on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., 30% EtOAc/Hexanes, 50% EtOAc/Hexanes, 5% MeOH/DCM).

    • Visualize the plate using a suitable stain (e.g., potassium permanganate or p-anisaldehyde) as the compound may not be strongly UV-active.

    • Identify the solvent system that gives your target compound an Rf value between 0.25 and 0.35.

  • Column Preparation:

    • Select a glass column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample weight).

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 0.5 cm) of sand.

    • Prepare a slurry of silica gel in your chosen eluent (the non-polar component, e.g., hexanes).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[11]

    • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.

    • Wash the column with 2-3 column volumes of the starting eluent, ensuring the solvent level never drops below the top of the silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a less polar solvent (like DCM). Using a pipette, carefully apply the solution to the top of the silica bed.[12]

    • Dry Loading (Recommended for less soluble samples): Dissolve the crude sample in a volatile solvent (e.g., DCM, acetone). Add a small amount of silica gel (2-3 times the sample weight) and evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[12] Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (1-2 psi for flash chromatography) to start the flow.[12]

    • Begin collecting fractions in test tubes or vials. The size of the fractions should be appropriate for the column size (typically 10-20 mL for a medium-sized column).

    • If using a gradient elution, gradually increase the percentage of the polar solvent over time.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC. Spot multiple fractions on a single TLC plate to quickly identify which ones contain your pure product.[12]

    • Combine the fractions that show a single spot corresponding to your pure product.

    • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified Ethyl 3-hydroxypiperidine-1-carboxylate.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification process.

G start Problem Observed p1 Compound is not eluting (Stuck at the top) start->p1 p2 Poor Separation (Overlapping spots) start->p2 p3 Compound elutes too fast (Rf near solvent front) start->p3 p4 Streaking or Tailing of Spots start->p4 s1a Increase eluent polarity (e.g., higher % EtOAc or MeOH) p1->s1a s1b Consider a more polar solvent system (e.g., switch from EtOAc/Hex to MeOH/DCM) p1->s1b s2a Decrease eluent polarity p2->s2a s2b Use a shallower solvent gradient p2->s2b s2c Ensure proper column packing (no channels or cracks) p2->s2c s3a Decrease eluent polarity (e.g., lower % EtOAc) p3->s3a s4a Add a modifier to the eluent (e.g., 0.5% triethylamine or ammonia) p4->s4a s4b Ensure sample is not overloaded p4->s4b

Sources

Reference Data & Comparative Studies

Validation

The Strategic Choice in Scaffolding: A Comparative Guide to Ethyl 3-hydroxypiperidine-1-carboxylate and Ethyl 4-hydroxypiperidine-1-carboxylate in Drug Synthesis

In the intricate world of medicinal chemistry, the selection of a foundational scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The piperidine ring, a ubiquitous satu...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the selection of a foundational scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The piperidine ring, a ubiquitous saturated heterocycle, is a privileged scaffold, appearing in a vast array of approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block. However, even subtle variations in this core structure can lead to significant divergences in pharmacological activity, metabolic stability, and overall drug-like properties.

This guide provides an in-depth comparison of two closely related yet functionally distinct piperidine derivatives: Ethyl 3-hydroxypiperidine-1-carboxylate and Ethyl 4-hydroxypiperidine-1-carboxylate. We will delve into their synthetic accessibility, stereochemical considerations, and ultimately, their differential impact on the properties of bioactive molecules, supported by experimental evidence and established case studies.

Structural and Stereochemical Distinctions: More Than Just a Position

The fundamental difference between these two isomers lies in the position of the hydroxyl group on the piperidine ring. This seemingly minor shift from the 3-position to the 4-position has profound implications for the molecule's reactivity, conformational preference, and the spatial vectors available for further functionalization.

  • Ethyl 4-hydroxypiperidine-1-carboxylate possesses a plane of symmetry, rendering it achiral. The hydroxyl group can exist in either an axial or equatorial position, with the equatorial conformation being significantly favored to minimize 1,3-diaxial interactions. This defined orientation provides a predictable trajectory for building out molecular complexity. This compound is a key intermediate in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory drugs, and treatments for neurological disorders.[3]

  • Ethyl 3-hydroxypiperidine-1-carboxylate , in contrast, is chiral, with the hydroxyl group at a stereocenter. It exists as a racemic mixture of (R)- and (S)-enantiomers unless a specific stereoisomer is synthesized or resolved.[4][5] This introduces an additional layer of complexity and opportunity. The proximity of the hydroxyl group to the nitrogen atom can also influence the ring's pKa and reactivity through inductive effects. The stereospecific interactions of these enantiomers can be critical, as demonstrated in studies of high-affinity ligands for the dopamine transporter where the two enantiomers of a 3-hydroxy derivative showed a 122-fold difference in potency.[6]

The choice between these isomers is therefore one of the first critical decisions in a synthetic campaign, dictating the need for chiral resolution or asymmetric synthesis and influencing the ultimate shape and pharmacophore presentation of the final drug candidate.

G cluster_0 Isomeric Piperidine Scaffolds 3-OH Ethyl 3-hydroxypiperidine-1-carboxylate (Chiral, Racemic) Stereocenter Introduces Chirality (R/S Enantiomers) 3-OH->Stereocenter C3 Position 4-OH Ethyl 4-hydroxypiperidine-1-carboxylate (Achiral) Symmetry Plane of Symmetry (Achiral) 4-OH->Symmetry C4 Position

Caption: Structural differences between 3- and 4-hydroxypiperidine isomers.

Synthesis and Accessibility: A Tale of Two Pathways

Both building blocks are commercially available, but their synthetic routes and the ease of introducing stereochemical control differ significantly.

Ethyl 4-hydroxypiperidine-1-carboxylate is readily synthesized from 4-hydroxypiperidine, a bulk chemical. The reaction involves a straightforward N-acylation with ethyl chloroformate, typically in the presence of a base like triethylamine to neutralize the HCl byproduct.[7][8] The simplicity and high yield of this reaction make the 4-hydroxy isomer an economically attractive starting material.

Ethyl 3-hydroxypiperidine-1-carboxylate synthesis is more nuanced, particularly when enantiopurity is required. While the racemic mixture can be prepared from 3-hydroxypiperidine, obtaining single enantiomers often requires either:

  • Chiral Resolution: Classical resolution of racemic 3-hydroxypiperidine using a chiral acid, followed by N-protection.

  • Asymmetric Synthesis: Modern approaches involve the asymmetric reduction of N-Boc-3-piperidone using ketoreductases, often coupled with a cofactor regeneration system like glucose dehydrogenase, to produce enantiopure (S)-N-Boc-3-hydroxypiperidine, a key intermediate for drugs like ibrutinib.[][10]

This inherent synthetic challenge for the 3-hydroxy isomer means that its application in early-stage discovery can be more costly and time-consuming if stereochemistry is a critical parameter.

Comparative Synthetic Overview
FeatureEthyl 4-hydroxypiperidine-1-carboxylateEthyl 3-hydroxypiperidine-1-carboxylate
Starting Material 4-Hydroxypiperidine3-Hydroxypiperidine
Key Transformation N-AcylationN-Acylation
Chirality AchiralChiral (Racemic unless resolved/asymmetric synthesis)
Synthetic Complexity LowModerate to High (for enantiopure forms)
Cost-Effectiveness HighModerate

Reactivity and Application in Drug Scaffolding

The hydroxyl group in both isomers serves as a versatile synthetic handle for introducing a wide range of functionalities through reactions such as etherification, esterification, or Mitsunobu reactions. However, the position of this handle dictates the geometric possibilities of the resulting molecule.

Workflow: Functionalization of Hydroxypiperidine Scaffolds

G start Hydroxypiperidine Isomer (3-OH or 4-OH) step1 Activation of -OH Group (e.g., Mesylation, Tosylation) start->step1 step3 Alternative: Mitsunobu Reaction (PPh3, DEAD/DIAD) start->step3 step4 Alternative: Etherification (e.g., Williamson Ether Synthesis) start->step4 step2 Nucleophilic Substitution (SN2) (e.g., with R-NH2, R-OH, R-SH) step1->step2 end Functionalized Piperidine Scaffold for Drug Candidate step2->end step3->end step4->end

Caption: General synthetic routes for elaborating hydroxypiperidine cores.

Case Study: The 4-Hydroxy Position in Diverse Therapeutics

Ethyl 4-hydroxypiperidine-1-carboxylate is a versatile intermediate used in the synthesis of a wide range of pharmaceuticals.[11] It is a crucial building block for antihistamines like Bepotastine besilate, as well as for drugs targeting the central nervous system (CNS), such as antipsychotics and antidepressants.[12][13] Its achiral nature simplifies synthesis and avoids the complications of stereoisomers, making it a reliable choice for creating molecules where a direct, symmetrical extension from the piperidine core is beneficial. For instance, derivatives of 4-hydroxypiperidine have been synthesized and evaluated for significant analgesic activity.[14]

Case Study: The 3-Hydroxy Position in CNS Agents and Beyond

The 3-hydroxypiperidine scaffold is particularly valuable in the development of CNS agents and other complex therapeutics where specific stereochemistry is key to efficacy.[15][16] For example, it is a key intermediate in the synthesis of drugs for neurological disorders, analgesics, and antidepressants.[15][16][17] The chirality at the 3-position allows for the creation of stereoisomers that can exhibit differential binding affinities and functional activities, which is a critical aspect of modern drug design.[6] This scaffold is also used in the synthesis of thrombin receptor antagonists and various other pharmacologically active compounds.[][18]

Impact on Physicochemical and Pharmacokinetic Properties

The position of the hydroxyl group directly influences key drug-like properties such as polarity, hydrogen bonding potential, and metabolic stability.

  • Polarity and Lipophilicity (LogP): The introduction of a hydroxyl group increases polarity. While both isomers achieve this, the overall molecular shape and the potential for intramolecular hydrogen bonding in the 3-hydroxy isomer can lead to subtle differences in LogP and LogD values. These differences can be critical for optimizing properties like cell permeability and aqueous solubility.

  • Hydrogen Bonding: The 4-hydroxy group provides a hydrogen bond donor/acceptor that is spatially distant from the piperidine nitrogen. The 3-hydroxy group, however, presents these functionalities in closer proximity, which can lead to different binding interactions with a target protein. It can act as a "hinge-binder" or interact with a different set of residues compared to a 4-substituted analogue.

  • Metabolism: The piperidine ring is susceptible to metabolic modifications by cytochrome P450 enzymes, with common pathways including N-dealkylation and C-hydroxylation.[19][20] The position of the hydroxyl group can influence the sites and rates of further metabolism. A study on the metabolism of pibutidine, a drug containing a piperidine ring, showed that hydroxylation can occur at different positions on the ring, and these isomers can be distinguished using mass spectrometry techniques.[21] The steric environment around the hydroxyl group can influence the rate of Phase II metabolism (e.g., glucuronidation), with the more accessible 4-position potentially leading to faster clearance.

Experimental Data Synopsis
ParameterInfluence of 4-OH PositionInfluence of 3-OH PositionRationale
Stereochemistry Achiral, simplifies synthesisChiral, allows for stereoisomer explorationThe C4 position has a plane of symmetry.
Conformational Rigidity Less rigid (chair-chair interconversion)Can be more rigid due to intramolecular H-bondingProximity of OH and N at C3 can lock conformation.
Synthetic Accessibility HighModerate (requires resolution/asymmetric methods)Straightforward N-acylation vs. chiral control.
Binding Interactions Provides a direct vector for substitutionAllows for more nuanced 3D pharmacophore presentationSymmetrical vs. asymmetrical substitution pattern.
Metabolic Stability Potentially more susceptible to metabolismSteric hindrance may slow metabolismAccessibility of the hydroxyl group to metabolic enzymes.

Conclusion and Strategic Recommendations

The choice between Ethyl 3-hydroxypiperidine-1-carboxylate and its 4-hydroxy isomer is not a matter of inherent superiority but of strategic alignment with the goals of the drug discovery project.

Choose Ethyl 4-hydroxypiperidine-1-carboxylate when:

  • A direct, linear vector for substitution is desired.

  • The synthetic route needs to be as simple and cost-effective as possible.

  • Avoiding the introduction of a new stereocenter is a priority.

Choose Ethyl 3-hydroxypiperidine-1-carboxylate when:

  • Exploration of stereochemistry is necessary to optimize potency or selectivity.

  • A more conformationally constrained scaffold is desired.

  • The specific three-dimensional arrangement of functional groups afforded by the 3-substitution pattern is hypothesized to be beneficial for target engagement.

Ultimately, the decision rests on a thorough understanding of the target biology, the desired pharmacophore, and the practical considerations of the synthetic chemistry involved. Both isomers are powerful tools in the medicinal chemist's arsenal, and their judicious application will continue to enable the discovery of novel and effective therapeutics.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: Understanding 1-Ethyl-3-hydroxypiperidine's Role in Chemical Synthesis and Beyond.
  • Home Sunshine Pharma. (n.d.). Ethyl 4-hydroxypiperidine-1-carboxylate CAS 65214-82-6.
  • Sigma-Aldrich. (n.d.). Ethyl 4-hydroxypiperidine-1-carboxylate.
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  • ResearchGate. (2016). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • Tehrani, M. M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6.
  • Newman, A. H., et al. (1997). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry, 40(13), 2099-2107.
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Comparative

A Senior Application Scientist's Guide to the Comparative Biological Analysis of Ethyl 3-hydroxypiperidine-1-carboxylate Analogs

For researchers, scientists, and professionals in drug development, the piperidine scaffold represents a cornerstone in medicinal chemistry, featured in a vast array of therapeutic agents.[1] Among these, "Ethyl 3-hydrox...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the piperidine scaffold represents a cornerstone in medicinal chemistry, featured in a vast array of therapeutic agents.[1] Among these, "Ethyl 3-hydroxypiperidine-1-carboxylate" stands out as a versatile building block, particularly in the pursuit of novel analgesics and antidepressants.[2][3] The strategic modification of this core structure can lead to analogs with finely tuned biological activities. This guide provides a comprehensive framework for the comparative analysis of such analogs, rooted in established experimental protocols and a deep understanding of structure-activity relationships (SAR).

Introduction to the Pharmacological Potential of Ethyl 3-hydroxypiperidine-1-carboxylate Analogs

The core structure of Ethyl 3-hydroxypiperidine-1-carboxylate offers multiple points for chemical modification, each influencing the resulting compound's pharmacokinetic and pharmacodynamic properties. The piperidine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties that can enhance drug-like characteristics.[1] Modifications can be strategically designed to target a range of biological activities, including but not limited to:

  • Analgesic Activity: The piperidine moiety is a key component of many opioid receptor modulators.[4] Analogs can be designed to interact with mu (µ), delta (δ), and kappa (κ) opioid receptors, offering potential for novel pain management therapies.

  • Anticancer Activity: Numerous piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5] Modifications to the core structure can influence interactions with specific oncogenic targets.

  • Enzyme Inhibition: The piperidine scaffold is also present in inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV), a target in the management of type 2 diabetes.[4][6]

This guide will focus on the experimental workflows required to conduct a robust comparative analysis of a library of newly synthesized Ethyl 3-hydroxypiperidine-1-carboxylate analogs for these three key biological activities.

Experimental Design for Comparative Analysis

A systematic approach is crucial for generating reliable and comparable data. The following workflow outlines the key stages of a comprehensive biological evaluation of a library of Ethyl 3-hydroxypiperidine-1-carboxylate analogs.

G cluster_0 Compound Library Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary & Tertiary Evaluation A Synthesis of Analogs B Purification & Structural Verification (NMR, MS) A->B C In vitro Biological Assays B->C D Determination of IC50/EC50 Values C->D E Lead Compound Identification D->E H Structure-Activity Relationship (SAR) Analysis D->H F In vivo Studies (e.g., animal models) E->F G Toxicity & Pharmacokinetic Profiling F->G G->H

Caption: A generalized workflow for the biological evaluation of a chemical library.

Comparative Analysis of Analgesic Activity: Opioid Receptor Binding

The analgesic potential of the analogs can be initially assessed by determining their binding affinity for opioid receptors. A competitive radioligand binding assay is a standard and highly sensitive method for this purpose.[7]

Experimental Protocol: Mu-Opioid Receptor (MOR) Competitive Binding Assay

This protocol outlines the displacement of a radiolabeled MOR agonist by a test compound.[5]

Materials:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective mu-opioid agonist).[5]

  • Test Compounds: Synthesized Ethyl 3-hydroxypiperidine-1-carboxylate analogs.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[5]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Brandel or similar cell harvester with Whatman GF/C glass fiber filters.

  • Scintillation Fluid and Counter.

Procedure:

  • Reagent Preparation: Thaw the hMOR cell membranes on ice. Prepare the assay buffer.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 1 mL:

    • hMOR cell membranes (typically 10-20 µg of protein).

    • [³H]-DAMGO at a concentration near its Kd (e.g., 0.5 nM).[5]

    • Varying concentrations of the test analog.

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add 10 µM naloxone.[5]

  • Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[5]

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through a Whatman GF/C glass fiber filter using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Illustrative Comparative Data for Analgesic Activity
Compound IDModification from Parent CompoundKi (nM) for MOR
ParentEthyl 3-hydroxypiperidine-1-carboxylate520
Analog 1N-benzyl substitution85
Analog 23-O-acetyl substitution350
Analog 3N-phenethyl substitution45
Analog 4Ester hydrolysis to carboxylic acid>1000

Comparative Analysis of Anticancer Activity: Cytotoxicity Screening

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[9][10] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Protocol: MTT Assay

This protocol is designed for adherent cancer cells cultured in 96-well plates.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Complete cell culture medium.

  • Test Compounds: Synthesized Ethyl 3-hydroxypiperidine-1-carboxylate analogs.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom sterile culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test analogs and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression.

Illustrative Comparative Data for Anticancer Activity
Compound IDModification from Parent CompoundIC50 (µM) on MCF-7 cells
ParentEthyl 3-hydroxypiperidine-1-carboxylate>100
Analog 5N-(4-chlorobenzyl) substitution25.3
Analog 63-O-(4-nitrobenzoyl) substitution12.8
Analog 7N-propyl substitution85.2
Analog 8Ester to amide conversion45.6

Comparative Analysis of DPP-IV Inhibitory Activity

A fluorescence-based assay is a sensitive method for screening DPP-IV inhibitors. This assay typically uses a fluorogenic substrate that, when cleaved by DPP-IV, releases a fluorescent molecule.

Experimental Protocol: DPP-IV Inhibitor Screening Assay

This protocol is adapted from commercially available kits.[6]

Materials:

  • Human recombinant DPP-IV enzyme.

  • Fluorogenic Substrate: Gly-Pro-Aminomethylcoumarin (AMC).

  • Test Compounds: Synthesized Ethyl 3-hydroxypiperidine-1-carboxylate analogs.

  • Positive Control Inhibitor: Sitagliptin or Vildagliptin.

  • Assay Buffer: Tris-HCl buffer, pH 8.0.

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation: Prepare dilutions of the DPP-IV enzyme, substrate, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, DPP-IV enzyme, and the test analogs at various concentrations. Include wells for 100% initial activity (enzyme and buffer only), background (buffer only), and a positive control inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm for a set period (e.g., 30 minutes) at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compounds relative to the 100% initial activity.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression.

Illustrative Comparative Data for DPP-IV Inhibition
Compound IDModification from Parent CompoundIC50 (nM) for DPP-IV
ParentEthyl 3-hydroxypiperidine-1-carboxylate8,500
Analog 9N-cyanomethyl substitution150
Analog 103-amino substitution450
Analog 11N-cyclopropyl substitution2,100
Analog 12Ester to N-methylamide conversion980

Visualizing Key Pathways and Workflows

Simplified Mu-Opioid Receptor Signaling Pathway

Activation of the mu-opioid receptor leads to a cascade of intracellular events, primarily mediated by G-proteins, resulting in analgesia.

G cluster_0 Cell Membrane Opioid Agonist Opioid Agonist MOR Mu-Opioid Receptor Opioid Agonist->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel Modulation G_protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia

Caption: Simplified signaling cascade upon mu-opioid receptor activation.

Experimental Workflow for DPP-IV Inhibition Assay

G A Prepare Reagents (Enzyme, Substrate, Analogs) B Dispense into 96-well Plate (Analogs, Enzyme, Buffer) A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrate C->D E Kinetic Fluorescence Reading D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 Values G->H

Caption: Step-by-step workflow for the DPP-IV inhibition assay.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic and comparative biological evaluation of "Ethyl 3-hydroxypiperidine-1-carboxylate" analogs. By employing these standardized in vitro assays, researchers can efficiently screen compound libraries, identify lead candidates, and establish crucial structure-activity relationships. The illustrative data presented highlights how subtle structural modifications can significantly impact biological activity, underscoring the importance of rational drug design.

Further investigations should focus on the most promising analogs, progressing them to secondary assays, in vivo models, and comprehensive pharmacokinetic and toxicological profiling to fully elucidate their therapeutic potential.

References

  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.
  • Springer Nature. (2026). MTT Assay Protocol.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • BenchChem. (2025). Application Notes and Protocols: Mu Opioid Receptor Antagonist In Vitro Binding Assay. BenchChem.
  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
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  • Zenodo. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs.
  • Arzneimittelforschung. (2000). Design, Synthesis, and Biological Evaluation of Aromatic Ester Prodrugs of 1-(3'-hydroxypropyl)-2-methyl-3-hydroxypyridin-4-one (CP41)
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: Understanding 1-Ethyl-3-hydroxypiperidine's Role in Chemical Synthesis and Beyond.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
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Validation

A Comparative Guide to the Synthesis and Spectral Validation of Ethyl 3-hydroxypiperidine-1-carboxylate

Introduction Ethyl 3-hydroxypiperidine-1-carboxylate is a valuable heterocyclic building block in modern medicinal chemistry. Its piperidine core, decorated with a hydroxyl group and an N-ethoxycarbonyl protecting group,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-hydroxypiperidine-1-carboxylate is a valuable heterocyclic building block in modern medicinal chemistry. Its piperidine core, decorated with a hydroxyl group and an N-ethoxycarbonyl protecting group, serves as a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds. The precise stereochemistry and functionality of this molecule are paramount for its successful application in drug discovery pipelines, making robust and verifiable synthetic and analytical methods essential. This guide provides an in-depth analysis of a reliable synthetic route for Ethyl 3-hydroxypiperidine-1-carboxylate, a comprehensive guide to its spectral validation, and a comparative look at alternative synthetic strategies.

Part 1: Primary Synthesis Route: Ketone Reduction

The most common and straightforward method for synthesizing Ethyl 3-hydroxypiperidine-1-carboxylate is the reduction of the corresponding ketone, Ethyl 3-oxopiperidine-1-carboxylate. This method is favored for its high yield, operational simplicity, and the ready availability of the starting material.

Reaction Scheme & Mechanism

The core of this transformation is the reduction of a ketone to a secondary alcohol using a hydride-based reducing agent, typically sodium borohydride (NaBH₄).

Diagram 1: Synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate

G cluster_reactants Reactants cluster_solvent Solvent cluster_product Product start Ethyl 3-oxopiperidine-1-carboxylate product Ethyl 3-hydroxypiperidine-1-carboxylate start->product Reduction reagent Sodium Borohydride (NaBH₄) solvent Methanol (MeOH)

Mechanism Causality : Sodium borohydride serves as a source of hydride ions (H⁻)[1][2]. The electronegative oxygen of the ketone carbonyl group polarizes the C=O bond, making the carbonyl carbon electrophilic. The hydride ion attacks this electrophilic carbon, breaking the C=O π-bond and forming a new C-H bond. This results in an intermediate alkoxide ion. In the presence of a protic solvent like methanol, the alkoxide is protonated in a final step to yield the hydroxyl group of the final alcohol product[2]. Methanol is an excellent solvent choice as it readily dissolves the NaBH₄ and the piperidone starting material, and it serves as the necessary proton source for the final workup step.

Detailed Experimental Protocol
  • Dissolution: Dissolve Ethyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath and stir the solution until it reaches 0 °C. This is crucial to control the exothermic nature of the reduction and to minimize potential side reactions.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield Ethyl 3-hydroxypiperidine-1-carboxylate as a clear oil.

Part 2: Spectral Validation of the Synthesized Product

Rigorous characterization is essential to confirm the identity and purity of the synthesized molecule. The following section details the expected spectral data and provides a framework for validation.

Diagram 2: Workflow for Synthesis Validation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis cluster_validation Validation Synthesis Synthesize Compound Purification Purify via Chromatography Synthesis->Purification NMR Acquire ¹H & ¹³C NMR Purification->NMR IR Acquire IR Spectrum Purification->IR MS Acquire Mass Spectrum Purification->MS Compare Compare Experimental vs. Literature Data NMR->Compare IR->Compare MS->Compare Confirm Confirm Structure & Purity Compare->Confirm

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons and their connectivity within the molecule.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentExpected Data Notes
~4.15q2H-O-CH₂ -CH₃Quartet due to coupling with the methyl protons.
~3.80m1H-CH (OH)-Multiplet, position can vary.
~3.60 - 3.20m3HPiperidine ring protons adjacent to N and OHComplex multiplet region.
~1.90 - 1.40m4HRemaining piperidine ring protonsComplex multiplet region.
~1.25t3H-O-CH₂-CH₃ Triplet due to coupling with the methylene protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentExpected Data Notes
~155.5C =O (Carbamate)Characteristic downfield shift for a carbonyl carbon.
~67.0-C H(OH)Carbon bearing the hydroxyl group.
~61.0-O-C H₂-CH₃Methylene carbon of the ethyl group.
~45.0, ~43.0Piperidine C H₂ adjacent to NTwo distinct signals for the carbons flanking the nitrogen.
~32.0, ~24.0Remaining Piperidine C H₂The remaining two ring carbons.
~14.5-O-CH₂-C H₃Methyl carbon of the ethyl group.
IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
~3450 (broad)O-H stretchA broad peak is characteristic of an alcohol's hydroxyl group due to hydrogen bonding.
~2930C-H stretch (sp³)Aliphatic C-H bonds of the piperidine ring and ethyl group.
~1690 (strong)C=O stretch (Carbamate)A strong, sharp peak indicating the carbonyl of the ethyl carbamate group.
~1100C-O stretchAssociated with the alcohol C-O bond.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

Table 4: Mass Spectrometry Data (ESI+)

m/z ValueIonDescription
174.1[M+H]⁺The protonated molecular ion, confirming the molecular weight of 173.21 g/mol .
156.1[M-H₂O+H]⁺Loss of a water molecule from the protonated parent ion.

Part 3: Comparative Analysis of Alternative Synthetic Routes

While ketone reduction is a robust method, other strategies exist for the synthesis of 3-hydroxypiperidines. Understanding these alternatives provides valuable context for process development and optimization.

1. Hydrogenation of 3-Hydroxypyridine: This method involves the catalytic hydrogenation of commercially available 3-hydroxypyridine to produce 3-hydroxypiperidine, which is then protected with an ethyl chloroformate. This route is often used for large-scale industrial production but requires high-pressure hydrogenation equipment and noble metal catalysts (e.g., Rhodium, Ruthenium)[3].

2. Biocatalytic Asymmetric Reduction: For enantiomerically pure products (e.g., (S)- or (R)-3-hydroxypiperidine derivatives), biocatalytic methods using ketoreductase enzymes are increasingly employed[4][5][6]. These methods offer exceptional stereoselectivity under mild, environmentally friendly conditions but can require specialized enzymes and longer reaction times for optimization.

3. Ring-Opening of Epoxides: Another approach involves the synthesis of a suitable epoxy-precursor followed by nucleophilic ring-opening to install the hydroxyl group. This method can offer good stereocontrol but often involves more synthetic steps compared to the direct reduction method.

Table 5: Comparison of Synthetic Methodologies

FeatureKetone Reduction (NaBH₄)Catalytic HydrogenationBiocatalytic Reduction
Stereocontrol Racemic productRacemic productHigh (Enantioselective)[4][5]
Reaction Conditions Mild (0 °C to RT, atm. pressure)Harsh (High pressure/temp)[3]Mild (RT, aqueous buffer)
Reagents Inexpensive (NaBH₄)Noble metal catalysts (expensive)Specialized enzymes/cofactors
Scalability ExcellentExcellent (Industrial standard)Moderate to Good
Equipment Standard laboratory glasswareHigh-pressure reactorIncubator/shaker
Environmental Impact ModerateLow (if catalyst is recycled)Low (Green chemistry)
Key Advantage Simplicity and cost-effectivenessHigh throughput for large scaleAccess to single enantiomers

Conclusion

The synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate via the sodium borohydride reduction of its corresponding ketone stands out as a highly reliable, cost-effective, and accessible method for laboratory-scale synthesis. The validation of the final product is straightforward using a combination of NMR, IR, and Mass Spectrometry, which together provide unambiguous confirmation of the molecular structure and purity. While alternative methods like catalytic hydrogenation and biocatalysis offer advantages in industrial-scale production and stereocontrol, respectively, the ketone reduction protocol remains the benchmark for its balance of efficiency, simplicity, and reliability in a research and development setting.

References

  • Studies towards the total synthesis of dichomine - KOPS, University of Konstanz. [Link]

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts - Der Pharma Chemica. [Link]

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed, National Center for Biotechnology Information. [Link]

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase - MDPI. [Link]

  • Ethyl 4-hydroxypiperidine-1-carboxylate - PubChem, National Center for Biotechnology Information. [Link]

  • Synthetic method of (S)
  • Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google P
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  • 19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. [Link]

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Comparative

A Spectroscopic Guide to the Differentiation of Ethyl 3-hydroxypiperidine-1-carboxylate Isomers

This guide provides an in-depth comparative analysis of standard spectroscopic techniques for the structural elucidation and differentiation of constitutional and stereoisomers of Ethyl 3-hydroxypiperidine-1-carboxylate....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of standard spectroscopic techniques for the structural elucidation and differentiation of constitutional and stereoisomers of Ethyl 3-hydroxypiperidine-1-carboxylate. As a key heterocyclic building block, the precise characterization of its isomeric form is paramount in pharmaceutical development and medicinal chemistry, where stereochemistry and substituent placement dictate biological activity and safety profiles.[1][2]

Chapter 1: The Isomeric Landscape

Ethyl 3-hydroxypiperidine-1-carboxylate presents two primary forms of isomerism: constitutional (positional) isomerism, based on the location of the hydroxyl group, and stereoisomerism at the C-3 position, resulting in a pair of enantiomers. Distinguishing between these isomers is a critical analytical challenge. The primary isomers under consideration are:

  • Constitutional Isomers:

    • Ethyl 3-hydroxypiperidine-1-carboxylate

    • Ethyl 4-hydroxypiperidine-1-carboxylate

  • Stereoisomers (Enantiomers):

    • (R)-Ethyl 3-hydroxypiperidine-1-carboxylate

    • (S)-Ethyl 3-hydroxypiperidine-1-carboxylate

The differentiation of these closely related structures requires a multi-faceted spectroscopic approach, as no single technique can unambiguously resolve all isomeric forms.

G cluster_0 Isomers of Ethyl Hydroxypiperidine-1-carboxylate cluster_1 Constitutional Isomers cluster_2 Stereoisomers (Enantiomers) Core Core Structure Ethyl Piperidine-1-carboxylate Pos_3 Ethyl 3-hydroxypiperidine-1-carboxylate Core->Pos_3 -OH at C3 Pos_4 Ethyl 4-hydroxypiperidine-1-carboxylate Core->Pos_4 -OH at C4 Enan_R (R)-3-hydroxy Isomer Pos_3->Enan_R Chiral Center Enan_S (S)-3-hydroxy Isomer Pos_3->Enan_S Chiral Center G cluster_0 Chiral NMR Workflow Mix Enantiomeric Mixture (R)-Isomer + (S)-Isomer (Spectrally Indistinguishable) CDA Add Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) Mix->CDA Diastereomers Diastereomeric Mixture (R,R)-Ester + (S,R)-Ester (Spectrally Distinguishable) CDA->Diastereomers NMR ¹H or ¹⁹F NMR Analysis Diastereomers->NMR Quantify Quantify Enantiomeric Excess (ee) (via Peak Integration) NMR->Quantify

Caption: Workflow for enantiomeric resolution via NMR.

Data Interpretation: The protons (or fluorine atoms in ¹⁹F NMR) near the newly formed chiral center in the two diastereomers will experience slightly different magnetic environments. This results in separate signals for each diastereomer. The enantiomeric excess (ee) can be accurately determined by integrating the corresponding, now distinct, peaks.

Chapter 3: Mass Spectrometry (MS)

Mass spectrometry confirms molecular weight and provides structural insights through fragmentation analysis. While it cannot differentiate enantiomers alone, it is highly effective at distinguishing constitutional isomers.

Causality: All isomers of Ethyl 3-hydroxypiperidine-1-carboxylate have the same molecular weight (173.21 g/mol ). Differentiation relies on tandem mass spectrometry (MS/MS), where the protonated molecules ([M+H]⁺) are fragmented. [3]The position of the hydroxyl group dictates the stability of subsequent fragment ions, leading to distinct fragmentation patterns that serve as a structural fingerprint. [4][5] Experimental Protocol: ESI-MS/MS

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Ionization: Use an electrospray ionization (ESI) source in positive ion mode to generate the protonated molecule [M+H]⁺ at m/z 174.1.

  • MS Scan: Perform a full scan to confirm the presence of the precursor ion.

  • MS/MS Scan: Select the precursor ion (m/z 174.1) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Record the resulting product ion spectrum.

Data Interpretation & Comparison

The fragmentation of piperidine derivatives is often initiated by cleavage alpha to the nitrogen or through the loss of small neutral molecules. [4][6]

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Origin (3-OH Isomer) Proposed Origin (4-OH Isomer)
174.1 156.1 [M+H - H₂O]⁺ [M+H - H₂O]⁺
174.1 128.1 [M+H - C₂H₅OH]⁺ [M+H - C₂H₅OH]⁺
174.1 100.1 [M+H - COOC₂H₅]⁺ [M+H - COOC₂H₅]⁺

| 156.1 | Varies | Subsequent fragmentation influenced by the double bond position after water loss. | Subsequent fragmentation yields different stable ions due to symmetry. |

The key difference will arise from the fragmentation of the [M+H - H₂O]⁺ ion. The position of the resulting double bond within the ring will be different for the 3-OH and 4-OH isomers, leading to unique daughter ions in the MS/MS spectrum.

G cluster_3OH 3-OH Isomer Fragmentation cluster_4OH 4-OH Isomer Fragmentation M [M+H]⁺ m/z 174.1 M_3OH [M+H]⁺ M_4OH [M+H]⁺ LossH2O_3OH [M+H - H₂O]⁺ m/z 156.1 M_3OH->LossH2O_3OH - H₂O Frags_3OH Unique Fragments A, B... LossH2O_3OH->Frags_3OH LossH2O_4OH [M+H - H₂O]⁺ m/z 156.1 M_4OH->LossH2O_4OH - H₂O Frags_4OH Unique Fragments X, Y... LossH2O_4OH->Frags_4OH

Caption: Competing fragmentation pathways for isomers.

Chapter 4: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups but generally lacks the specificity to reliably differentiate between the constitutional isomers in this case.

Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. Both the 3-OH and 4-OH isomers contain the same functional groups: a hydroxyl (-OH), an N-H bond (within the piperidine ring structure), C-H bonds, a carbamate carbonyl (C=O), and C-N/C-O single bonds. While minor shifts in the "fingerprint region" (<1500 cm⁻¹) may exist due to differences in symmetry and bond strain, these are often too subtle for unambiguous assignment. The IR spectra of enantiomers are identical.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal and subtract it from the sample spectrum.

Data Interpretation & Comparison

Wavenumber (cm⁻¹)Vibrational ModeExpected Appearance (Both Isomers)
~3400O-H stretchBroad peak
~2850-2950C-H stretch (aliphatic)Sharp peaks
~1690C=O stretch (carbamate)Strong, sharp peak
~1450C-H bendMedium peak
~1240C-N stretchMedium peak
~1100C-O stretchMedium peak

Chapter 5: Comparative Summary

TechniqueDifferentiates Constitutional Isomers?Differentiates Enantiomers?Key StrengthsLimitations
NMR Spectroscopy Yes, definitively Yes, with chiral auxiliaries Provides unambiguous structural detail and allows for quantification of isomeric mixtures.Requires derivatization for enantiomers; can be time-consuming.
Mass Spectrometry Yes, with MS/MS No High sensitivity; provides unique fragmentation "fingerprints" for constitutional isomers.Cannot distinguish stereoisomers; requires careful optimization of collision energy.
IR Spectroscopy Unlikely/Not reliable No Fast, simple, excellent for confirming functional groups.Lacks specificity for subtle structural differences; identical for enantiomers.

References

  • Wenzel, T. J. (2007). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. Available at: [Link]

  • Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. Available at: [Link]

  • NIST. (n.d.). 4-Hydroxypiperidine. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). 1-Hydroxypiperidine. PubChem. Available at: [Link]

  • PubChem. (n.d.). 3-Hydroxypiperidine. PubChem. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxypiperidine-1-carboxylate. PubChem. Available at: [Link]

  • MDPI. (2021). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. Available at: [Link]

  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Available at: [Link]

  • da Silva, V. C., et al. (2012). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • SpectraBase. (n.d.). N-(2-Hydroxyethyl)piperidine. SpectraBase. Available at: [Link]

  • ResearchGate. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1-Ethyl-3-piperidinol. PubChem. Available at: [Link]

  • ChemBK. (2024). N-Boc-3-Hydroxypiperidine. ChemBK. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • PubChem. (n.d.). tert-butyl 4-hydroxypiperidine-1-carboxylate. PubChem. Available at: [Link]

  • NIST. (n.d.). 3-Piperidinol, 1-ethyl-. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

  • NIST. (n.d.). 3-Piperidinol, 1-ethyl-. NIST Chemistry WebBook. Available at: [Link]

  • PharmaCompass. (n.d.). (S)-N-Boc-3-hydroxypiperidine. PharmaCompass. Available at: [Link]

  • Howard, S. T., et al. (2018). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. PubMed Central. Available at: [Link]

Sources

Validation

The Ascendant Analgesic Potential of Ethyl 3-hydroxypiperidine-1-carboxylate Derivatives: A Comparative Efficacy Analysis

For Immediate Release: A Comprehensive Guide for Drug Development Professionals The quest for novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Within this...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Comprehensive Guide for Drug Development Professionals

The quest for novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Within this landscape, the piperidine scaffold has consistently emerged as a privileged structure, integral to a multitude of clinically significant therapeutics.[1][2][3] This guide provides a detailed comparative analysis of the biological efficacy of emerging Ethyl 3-hydroxypiperidine-1-carboxylate derivatives, juxtaposing their performance against established opioid analgesics. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data, elucidates experimental methodologies, and offers a forward-looking perspective on this promising class of compounds.

The Piperidine Moiety: A Foundation for Analgesic Drug Design

The six-membered nitrogen-containing heterocycle, piperidine, is a fundamental building block in the design of numerous drugs targeting the central nervous system (CNS). Its conformational flexibility allows for optimal interaction with a variety of biological targets, including opioid receptors, which are central to pain modulation.[4] The structural integrity of the piperidine ring is a critical determinant of the analgesic activity observed in molecules like morphine and its synthetic analogs.[4] Modifications to this core structure, such as the introduction of a hydroxyl group and an ethyl carboxylate moiety, offer a promising avenue for fine-tuning pharmacological activity and mitigating adverse effects.

Comparative Biological Efficacy: In Vitro and In Vivo Perspectives

While direct head-to-head clinical data for Ethyl 3-hydroxypiperidine-1-carboxylate derivatives is not yet available, preclinical investigations into structurally related N-substituted 3-hydroxypiperidine compounds provide valuable insights into their potential analgesic efficacy. These studies often employ standardized in vivo and in vitro assays to quantify and compare their effects with those of gold-standard opioids like morphine.

In Vitro Receptor Binding Affinity: A Measure of Target Engagement

The primary mechanism of action for many potent analgesics involves their interaction with opioid receptors, particularly the mu (µ)-opioid receptor. The binding affinity of a compound for this receptor is a key indicator of its potential analgesic potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand displacement assays.

While specific Ki values for Ethyl 3-hydroxypiperidine-1-carboxylate derivatives are not extensively published, studies on analogous N-substituted 4-(3-hydroxyphenyl)piperidines have demonstrated that modifications to the piperidine ring and its substituents can significantly influence opioid receptor affinity.[5][6] For instance, the presence and nature of the N-substituent are crucial for high-affinity binding.

Table 1: Comparative µ-Opioid Receptor Binding Affinities

CompoundReceptor TypeKi (nM)Reference CompoundKi (nM)
Morphineµ-opioid1.2N/AN/A
DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)µ-opioid0.537N/AN/A
Hypothetical Derivative 1µ-opioid<10Morphine1.2
Hypothetical Derivative 2µ-opioid10-50Morphine1.2

Note: Data for hypothetical derivatives are illustrative and based on general trends observed for N-substituted hydroxypiperidines. Specific experimental data for Ethyl 3-hydroxypiperidine-1-carboxylate derivatives is needed for a precise comparison. The binding affinity of morphine to the mu-opioid receptor is reported to be approximately 1.2 nM.[7] DAMGO, a standard µ-opioid agonist, exhibits a Ki of 0.537 nM.[8]

In Vivo Analgesic Activity: Assessing Pain Relief in Preclinical Models

The true therapeutic potential of a novel analgesic can only be ascertained through in vivo studies that model clinical pain states. The tail-flick and acetic acid-induced writhing tests in mice are two of the most widely used assays for this purpose.

The tail-flick test measures the latency of a mouse to withdraw its tail from a thermal stimulus.[3][9] An increase in this latency is indicative of a centrally mediated analgesic effect. The acetic acid-induced writhing test assesses visceral pain by counting the number of abdominal constrictions following the intraperitoneal injection of a mild irritant.[1][10] A reduction in the number of writhes suggests a peripherally or centrally acting analgesic.

Studies on various alkyl piperidine derivatives have demonstrated significant analgesic activity in these models, with some compounds exhibiting potency comparable to or greater than the standard drug, pethidine.[11] While direct comparative data for Ethyl 3-hydroxypiperidine-1-carboxylate derivatives against morphine is limited, the existing body of research on similar structures suggests a strong potential for potent analgesic effects.

Table 2: Comparative In Vivo Analgesic Efficacy (Hypothetical Data)

CompoundAssayDose (mg/kg)% Maximum Possible Effect (MPE) or % InhibitionReference Compound% MPE or % Inhibition
Hypothetical Derivative ATail-Flick Test1065%Morphine (5 mg/kg)80%
Hypothetical Derivative BAcetic Acid Writhing Test575%Morphine (1 mg/kg)90%

Note: This table presents hypothetical data to illustrate a comparative framework. ED50 values for morphine in the hot-plate assay, another measure of analgesia, have been reported to vary between strains of mice, for example, 6.8 mg/kg in OF1 mice.[12] The analgesic activity of novel compounds is often compared against such standards.

Experimental Protocols: A Foundation for Reproducible Science

To ensure the validity and reproducibility of the comparative data, it is imperative to adhere to standardized and well-documented experimental protocols.

Mu (µ)-Opioid Receptor Binding Assay

This assay determines the affinity of a test compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow for Radioligand Binding Assay

G prep Preparation of Reagents (Receptor Membranes, Radioligand, Test Compound) incubate Incubation (Mix reagents and allow to reach equilibrium) prep->incubate separate Separation of Bound and Free Ligand (Rapid filtration) incubate->separate detect Detection of Radioactivity (Scintillation counting) separate->detect analyze Data Analysis (Calculate IC50 and Ki values) detect->analyze G acclimate Animal Acclimatization baseline Baseline Nociceptive Testing acclimate->baseline administer Drug Administration (Test Compound or Vehicle/Standard) baseline->administer test Post-Treatment Nociceptive Testing administer->test analyze Data Analysis (Compare pre- and post-treatment responses) test->analyze

Caption: General workflow for in vivo analgesic assays in mice.

Tail-Flick Test Protocol:

  • Animal Acclimatization: Mice are allowed to acclimate to the testing environment. [3][9]2. Baseline Measurement: The baseline tail-flick latency is determined by applying a radiant heat source to the tail and recording the time taken for the mouse to withdraw its tail. [3]3. Drug Administration: The test compound, a vehicle control, or a standard analgesic like morphine is administered, typically via intraperitoneal or subcutaneous injection.

  • Post-Treatment Measurement: At predetermined time points after drug administration, the tail-flick latency is measured again.

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated to quantify the analgesic response.

Acetic Acid-Induced Writhing Test Protocol:

  • Animal Grouping and Acclimatization: Mice are divided into groups and allowed to acclimate. [1]2. Drug Administration: The test compound, vehicle, or a standard drug is administered.

  • Induction of Writhing: After a set absorption period, a dilute solution of acetic acid is injected intraperitoneally to induce writhing behavior. [1][10]4. Observation: The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a specific duration. [1]5. Data Analysis: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the vehicle control group.

Future Directions and Conclusion

The available preclinical data on N-substituted 3-hydroxypiperidine derivatives strongly suggest their potential as a promising new class of analgesic agents. Their structural similarity to known opioids, coupled with the versatility of the piperidine scaffold for chemical modification, provides a solid foundation for the development of compounds with enhanced efficacy and potentially improved safety profiles.

Further research should focus on the synthesis and comprehensive pharmacological evaluation of a focused library of Ethyl 3-hydroxypiperidine-1-carboxylate derivatives. Direct, head-to-head comparative studies with morphine and other clinically relevant analgesics are crucial to definitively establish their therapeutic potential. Elucidating their detailed mechanism of action, including their activity at other opioid receptor subtypes and their potential for off-target effects, will also be critical for their advancement towards clinical development.

References

  • RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Available from: [Link]

  • RJPTSimLab. Investigate the analgesic properties of morphine in mice using the tail-flick method. Available from: [Link]

  • Tail Flick TCP_TFL_001. Available from: [Link]

  • Pharmacology Discovery Services. Visceral Pain, Acetic Acid-Induced Writhing. Available from: [Link]

  • Leysen JE, Gommeren W. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. J Recept Res. 1986;6(5-6):439-63.
  • Tail Flick 疼痛閃尾測試. Available from: [Link]

  • protocols.io. Tail-flick test. Available from: [Link]

  • Lele BS. Acetic acid induced painful endogenous infliction in writhing test on mice. Indian J Pharmacol. 2011;43(5):620-1.
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  • Gendron L, et al. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR). Methods Mol Biol. 2017;1560:123-134.
  • Mamun-Or-Rashid, et al. Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Sch. Acad. J. Pharm., Apr 2017; 6(4):126-138.
  • Singh S, et al. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice. PLoS One. 2015;10(8):e0135476.
  • Ananthan S, et al. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. J Med Chem. 2005;48(11):3859-65.
  • Thomas JB, et al. Synthesis and in vitro opioid receptor functional antagonism of methyl-substituted analogues of (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). J Med Chem. 2009;52(23):7463-72.
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  • Thomas JB, et al. Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4. J Med Chem. 2009;52(23):7463-7472.
  • Lipiński PFJ, et al. IC 50 values from competitive radioligand displacement assay for the derivatives under the study.
  • Eurofins. mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Available from: [Link]

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Comparative

A Researcher's Guide to Investigating the Metabolism of Ethyl 3-hydroxypiperidine-1-carboxylate: A Comparative Analysis of In Vitro and In Vivo Methodologies

For researchers and drug development professionals, understanding the metabolic fate of a novel chemical entity is a cornerstone of preclinical assessment. This guide provides a comprehensive comparison of in vitro and i...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the metabolic fate of a novel chemical entity is a cornerstone of preclinical assessment. This guide provides a comprehensive comparison of in vitro and in vivo approaches for studying the metabolites of "Ethyl 3-hydroxypiperidine-1-carboxylate," a piperidine derivative. While specific metabolic data for this compound is not extensively published, this guide will leverage established principles of drug metabolism to predict its biotransformation and detail the experimental workflows required to elucidate its metabolic profile. Our focus will be on the causality behind experimental choices, ensuring a robust and self-validating study design.

The Central Role of Metabolism in Drug Development

The biotransformation of a xenobiotic, such as Ethyl 3-hydroxypiperidine-1-carboxylate, dictates its pharmacokinetic profile, efficacy, and potential for toxicity. The liver is the primary site of drug metabolism, where a suite of enzymes, most notably the cytochrome P450 (CYP) superfamily, modify compounds to facilitate their excretion.[1] These metabolic transformations can lead to the formation of active, inactive, or even toxic metabolites. Therefore, a thorough characterization of a compound's metabolic pathway is a critical step in drug discovery and is mandated by regulatory agencies like the FDA and EMA.[2][3]

Predicted Metabolic Pathways of Ethyl 3-hydroxypiperidine-1-carboxylate

Based on the structure of Ethyl 3-hydroxypiperidine-1-carboxylate and known metabolic pathways for similar piperidine-containing molecules, we can hypothesize several primary metabolic transformations.[4][5] These predictions form the basis of our analytical investigation.

The primary metabolic pathways are likely to involve:

  • Ester Hydrolysis: The ethyl ester moiety is susceptible to hydrolysis by esterases, primarily present in the liver and plasma, to yield the corresponding carboxylic acid.

  • Oxidation: The piperidine ring can undergo oxidation at various positions, catalyzed by CYP enzymes.[6] This can lead to the formation of hydroxylated metabolites or further oxidation to ketones.

  • N-dealkylation: While the nitrogen in the piperidine ring is part of a carbamate, more complex rearrangements or hydrolysis followed by enzymatic modification could occur, though this is generally a less common pathway for such structures compared to simple N-alkyl groups.[7][8]

  • Phase II Conjugation: The hydroxyl group on the piperidine ring and any newly formed hydroxyl groups from Phase I oxidation can be conjugated with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (via sulfotransferases, SULTs) to form more water-soluble metabolites for excretion.[9]

cluster_0 Predicted Metabolic Pathways Parent Ethyl 3-hydroxypiperidine-1-carboxylate Metabolite1 3-hydroxypiperidine-1-carboxylic acid (Ester Hydrolysis) Parent->Metabolite1 Esterases Metabolite2 Hydroxylated Metabolites (Oxidation) Parent->Metabolite2 CYP450s Metabolite3 Glucuronide/Sulfate Conjugates (Phase II Conjugation) Parent->Metabolite3 UGTs/SULTs Metabolite2->Metabolite3 UGTs/SULTs

Caption: Predicted metabolic pathways for Ethyl 3-hydroxypiperidine-1-carboxylate.

In Vitro Metabolism Studies: A First Look at Biotransformation

In vitro systems offer a controlled environment to investigate the fundamental metabolic pathways of a compound.[10] They are cost-effective, suitable for high-throughput screening, and allow for the study of specific enzyme kinetics.[1][11]

Key In Vitro Systems:
  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver homogenates and are a rich source of CYP and UGT enzymes.[12] They are the workhorse for studying Phase I and some Phase II metabolism.

  • S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes, providing a broader range of metabolic capabilities than microsomes alone.[9]

  • Hepatocytes: These are intact liver cells and represent the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors in a more physiologically relevant environment.[13]

Experimental Protocol: In Vitro Incubation with Human Liver Microsomes

This protocol aims to identify the primary oxidative metabolites of Ethyl 3-hydroxypiperidine-1-carboxylate.

Materials:

  • Ethyl 3-hydroxypiperidine-1-carboxylate

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Control compounds (e.g., testosterone for CYP3A4 activity)

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Incubation: In a microcentrifuge tube, combine the master mix, HLM (final protein concentration typically 0.5-1 mg/mL), and Ethyl 3-hydroxypiperidine-1-carboxylate (final concentration typically 1-10 µM).

  • Initiation: Pre-warm the mixture at 37°C for 5 minutes, then initiate the reaction by adding the pre-warmed NADPH solution.

  • Time Points: Incubate at 37°C with shaking. At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.

cluster_1 In Vitro Metabolism Workflow Start Prepare Master Mix (Buffer, NADPH system) Incubate Add Microsomes and Test Compound Start->Incubate React Initiate with NADPH at 37°C Incubate->React Quench Stop Reaction with Acetonitrile React->Quench Analyze Centrifuge and Analyze Supernatant by LC-MS/MS Quench->Analyze

Caption: General workflow for an in vitro metabolism study using liver microsomes.

In Vivo Metabolism Studies: The Whole Organism Perspective

While in vitro studies are invaluable, they cannot fully recapitulate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a living organism.[14][15] In vivo studies in animal models are therefore essential to understand the complete metabolic profile and to identify any metabolites that may only be formed in the context of a whole biological system.[16]

Animal Model Selection:

The choice of animal model is critical and should be based on similarities in metabolic pathways to humans.[17] Rodents, such as rats and mice, are commonly used in early-stage drug discovery.

Experimental Protocol: In Vivo Study in Rats

This protocol outlines a basic study to identify the major circulating and excreted metabolites of Ethyl 3-hydroxypiperidine-1-carboxylate in rats.

Materials:

  • Ethyl 3-hydroxypiperidine-1-carboxylate

  • Sprague-Dawley rats

  • Vehicle for dosing (e.g., saline, PEG400)

  • Metabolic cages for separate collection of urine and feces

  • Blood collection supplies (e.g., tubes with anticoagulant)

Procedure:

  • Dosing: Administer a single dose of Ethyl 3-hydroxypiperidine-1-carboxylate to the rats via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Sample Collection:

    • Blood: Collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) via tail vein or other appropriate method. Process to obtain plasma.

    • Urine and Feces: House the rats in metabolic cages and collect urine and feces at regular intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Sample Processing:

    • Plasma: Precipitate proteins with acetonitrile, centrifuge, and collect the supernatant.

    • Urine: Centrifuge to remove debris and dilute as needed.

    • Feces: Homogenize with a suitable solvent, extract the metabolites, and process the extract.

  • Analysis: Analyze all processed samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.

cluster_2 In Vivo Metabolism Workflow Dose Administer Compound to Animal Model Collect Collect Biological Samples (Blood, Urine, Feces) Dose->Collect Process Process Samples (e.g., Protein Precipitation, Extraction) Collect->Process Analyze Analyze by LC-MS/MS Process->Analyze

Sources

Validation

Head-to-head comparison of different synthetic routes to "Ethyl 3-hydroxypiperidine-1-carboxylate"

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chiral building blocks is paramount. Ethyl 3-hydroxypiperidine-1-carboxylate, a valuable intermediate in the...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chiral building blocks is paramount. Ethyl 3-hydroxypiperidine-1-carboxylate, a valuable intermediate in the synthesis of a variety of pharmaceutical agents, is one such molecule. Its stereochemistry often plays a crucial role in the biological activity of the final active pharmaceutical ingredient (API). This guide provides an in-depth, head-to-head comparison of the most common and cutting-edge synthetic routes to this important compound, offering field-proven insights and supporting experimental data to inform your synthetic strategy.

Introduction to the Synthetic Challenge

The synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate presents several key challenges, including the control of stereochemistry at the C3 position and the overall efficiency and scalability of the chosen route. The primary strategies employed to access this molecule can be broadly categorized into three main approaches: the reduction of a ketone precursor, the hydrogenation of a pyridine derivative, and asymmetric synthesis, most notably through chemoenzymatic methods. This guide will dissect each of these routes, providing a comparative analysis of their respective strengths and weaknesses.

Route 1: Reduction of Ethyl 3-oxopiperidine-1-carboxylate

This is arguably the most direct and frequently employed route to racemic Ethyl 3-hydroxypiperidine-1-carboxylate. The strategy relies on the synthesis of the corresponding ketone precursor, Ethyl 3-oxopiperidine-1-carboxylate, which is then reduced to the desired alcohol.

Synthesis of the Ketone Precursor

The starting material, Ethyl 3-oxopiperidine-1-carboxylate, can be prepared via several methods, with the Dieckmann condensation of a suitable acyclic precursor being a common approach.

Reduction of the Ketone

The choice of reducing agent is critical and influences the cost, safety, and scalability of the process.

Method 1A: Sodium Borohydride Reduction (Racemic)

Sodium borohydride (NaBH₄) is a mild and inexpensive reducing agent, making it a popular choice for laboratory-scale synthesis.

Experimental Protocol: Sodium Borohydride Reduction

  • To a solution of Ethyl 3-oxopiperidine-1-carboxylate (1 equivalent) in methanol at 0 °C, sodium borohydride (1.1 equivalents) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford Ethyl 3-hydroxypiperidine-1-carboxylate.

Method 1B: Catalytic Hydrogenation (Racemic)

For larger-scale syntheses, catalytic hydrogenation is often preferred due to its higher atom economy and simpler work-up.

Experimental Protocol: Catalytic Hydrogenation

  • Ethyl 3-oxopiperidine-1-carboxylate (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol.

  • A catalytic amount of a hydrogenation catalyst, such as 5% Platinum on Carbon (Pt/C) or Raney Nickel, is added to the solution.

  • The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (typically 50-100 psi) at room temperature until hydrogen uptake ceases.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield Ethyl 3-hydroxypiperidine-1-carboxylate.

Route 2: From 3-Hydroxypyridine

An alternative strategy involves the construction of the piperidine ring from a pyridine precursor. This route typically involves the N-acylation of 3-hydroxypyridine followed by the reduction of the pyridine ring.

N-Acylation and Hydrogenation

This two-step sequence provides a viable pathway to the target molecule, leveraging the commercial availability of 3-hydroxypyridine.

Experimental Protocol: Synthesis from 3-Hydroxypyridine

Step 1: N-Ethoxycarbonylation of 3-Hydroxypyridine

  • To a solution of 3-hydroxypyridine (1 equivalent) in a suitable solvent like dichloromethane or tetrahydrofuran, a base such as triethylamine or pyridine (1.2 equivalents) is added.

  • The mixture is cooled to 0 °C, and ethyl chloroformate (1.1 equivalents) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for several hours until completion.

  • The reaction mixture is washed with water and brine, and the organic layer is dried and concentrated to give the N-ethoxycarbonyl-3-hydroxypyridinium salt.

Step 2: Catalytic Hydrogenation

  • The crude pyridinium salt from the previous step is dissolved in a protic solvent like ethanol or acetic acid.

  • A hydrogenation catalyst, typically Platinum(IV) oxide (Adam's catalyst) or Rhodium on alumina, is added.

  • The mixture is hydrogenated at elevated pressure (e.g., 500 psi) and temperature (e.g., 50-80 °C) for 12-24 hours.

  • After filtration of the catalyst and removal of the solvent, the crude product is purified by distillation or chromatography to yield Ethyl 3-hydroxypiperidine-1-carboxylate.

Route 3: Asymmetric Synthesis via Chemoenzymatic Reduction

For applications where a specific enantiomer of Ethyl 3-hydroxypiperidine-1-carboxylate is required, asymmetric synthesis is essential. Chemoenzymatic methods, employing ketoreductases (KREDs), have emerged as a powerful and highly selective approach.

The Power of Biocatalysis

Ketoreductases are enzymes that can reduce ketones to alcohols with exquisite stereoselectivity, often producing the desired enantiomer in high enantiomeric excess (e.e.). These reactions are typically run in aqueous buffer systems under mild conditions. A cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), is commonly employed to recycle the expensive NAD(P)H cofactor.

Experimental Protocol: Asymmetric Enzymatic Reduction

  • A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is prepared containing NADP⁺, glucose, and glucose dehydrogenase.

  • The ketoreductase enzyme (a specific KRED that provides the desired (R) or (S) enantiomer) is added to the buffer.

  • Ethyl 3-oxopiperidine-1-carboxylate (1 equivalent), often dissolved in a water-miscible co-solvent like isopropanol, is added to the reaction mixture.

  • The reaction is stirred at a controlled temperature (typically 25-30 °C) for 24-48 hours, with the pH maintained at 7.0.

  • Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is then dried and concentrated to yield the enantiomerically enriched Ethyl 3-hydroxypiperidine-1-carboxylate. The enantiomeric excess is determined by chiral HPLC analysis.

Comparative Analysis

ParameterRoute 1A: NaBH₄ ReductionRoute 1B: Catalytic HydrogenationRoute 2: From 3-HydroxypyridineRoute 3: Asymmetric Enzymatic Reduction
Product RacemicRacemicRacemicEnantiomerically Enriched
Typical Yield >90%>95%60-70% (over 2 steps)>90%
Stereoselectivity NoneNoneNone>99% e.e. (typical)
Scalability Good for lab scaleExcellentModerateGood, with process optimization
Key Advantages Inexpensive, simpleHigh atom economy, simple work-upUtilizes cheap starting materialHigh stereoselectivity, mild conditions
Potential Challenges Handling of borohydrideRequires specialized equipmentHarsh reaction conditions, lower overall yieldEnzyme cost and stability, process development

Logical Workflow Diagrams

G cluster_0 Route 1: Ketone Reduction Ketone Precursor Ethyl 3-oxopiperidine- 1-carboxylate NaBH4 NaBH₄ Methanol Ketone Precursor->NaBH4 Method 1A H2_cat H₂, Catalyst (e.g., Pt/C) Ketone Precursor->H2_cat Method 1B Racemic Product Racemic Ethyl 3-hydroxypiperidine- 1-carboxylate NaBH4->Racemic Product H2_cat->Racemic Product

Figure 1. Workflow for the synthesis of racemic Ethyl 3-hydroxypiperidine-1-carboxylate via ketone reduction.

G cluster_1 Route 2: From 3-Hydroxypyridine 3HP 3-Hydroxypyridine N_Acylation N-Acylation (Ethyl Chloroformate) 3HP->N_Acylation Pyridinium_Salt N-Ethoxycarbonyl- 3-hydroxypyridinium Salt N_Acylation->Pyridinium_Salt Hydrogenation Catalytic Hydrogenation (e.g., PtO₂) Pyridinium_Salt->Hydrogenation Final_Product_R2 Racemic Ethyl 3-hydroxypiperidine- 1-carboxylate Hydrogenation->Final_Product_R2

Figure 2. Workflow for the synthesis of racemic Ethyl 3-hydroxypiperidine-1-carboxylate from 3-hydroxypyridine.

G cluster_2 Route 3: Asymmetric Chemoenzymatic Reduction Ketone_Precursor_R3 Ethyl 3-oxopiperidine- 1-carboxylate Enzymatic_Reduction Ketoreductase (KRED) Cofactor Regeneration Ketone_Precursor_R3->Enzymatic_Reduction Chiral_Product Enantiopure (R)- or (S)-Ethyl 3-hydroxypiperidine-1-carboxylate Enzymatic_Reduction->Chiral_Product

Figure 3. Workflow for the asymmetric synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate.

Conclusion and Recommendations

The optimal synthetic route to Ethyl 3-hydroxypiperidine-1-carboxylate is highly dependent on the specific requirements of the project.

  • For rapid, small-scale synthesis of the racemic material for initial screening or derivatization, the sodium borohydride reduction (Route 1A) offers a cost-effective and straightforward solution.

  • For large-scale production of the racemic compound , catalytic hydrogenation (Route 1B) is the superior choice due to its efficiency and ease of work-up.

  • For the synthesis of enantiomerically pure Ethyl 3-hydroxypiperidine-1-carboxylate , which is often a necessity for pharmaceutical applications, asymmetric chemoenzymatic reduction (Route 3) is the state-of-the-art method. It provides unparalleled stereoselectivity under mild, environmentally friendly conditions. While initial investment in enzyme screening and process development may be required, the benefits of obtaining a single enantiomer in high purity often outweigh these considerations.

By carefully considering the factors of cost, scale, and stereochemical requirements, researchers can select the most appropriate synthetic strategy to efficiently access this valuable building block for their drug discovery and development programs.

References

  • Reddy, K. L., et al. (2015). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-Keto Reductase. Applied Biochemistry and Biotechnology, 176(7), 2007-2018. [Link]

  • Ni, Y., et al. (2015). Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis. Journal of Molecular Catalysis B: Enzymatic, 120, 136-143. [Link]

  • Schiner, F., et al. (2018). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry, 14, 2816-2824. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The synthesis of the top-selling drugs of 2009 containing a six-membered heterocycle. Beilstein Journal of Organic Chemistry, 7, 122-164. [Link]

  • Voitovich, Y. V., & Gaponova, A. S. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(4), 1057. [Link]

Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-Hydroxypiperidine Derivatives

For researchers, medicinal chemists, and drug development professionals, the piperidine scaffold is a cornerstone of modern therapeutics.[1] Its privileged structure offers a unique combination of three-dimensional compl...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the piperidine scaffold is a cornerstone of modern therapeutics.[1] Its privileged structure offers a unique combination of three-dimensional complexity, metabolic stability, and synthetic tractability, making it a frequent starting point for the design of novel bioactive molecules.[2] This guide delves into the nuanced world of 3-hydroxypiperidine derivatives, with a particular focus on understanding the structure-activity relationships (SAR) that govern their biological activity. We will use "Ethyl 3-hydroxypiperidine-1-carboxylate" as our foundational scaffold to explore how modifications at key positions influence interactions with various biological targets.

The 3-hydroxypiperidine motif is a key pharmacophore found in a multitude of biologically active compounds, playing a critical role in their interaction with targets ranging from neurological receptors to enzymes.[3][4] The hydroxyl group at the C-3 position provides a crucial hydrogen bonding point, while the nitrogen at the 1-position offers a site for extensive modification to modulate physicochemical properties and target engagement.[5]

The Foundational Scaffold: Ethyl 3-hydroxypiperidine-1-carboxylate

Ethyl 3-hydroxypiperidine-1-carboxylate serves as an excellent starting point for SAR explorations. The ethyl carbamate at the N-1 position provides a neutral, synthetically versatile handle that can be readily modified or replaced. The hydroxyl group at the C-3 position introduces chirality and a key interaction point. The stereochemistry at this position is often critical for biological activity.

I. The Influence of N-1 Substitution on Biological Activity

The substituent at the N-1 position of the piperidine ring profoundly impacts a molecule's properties, including its basicity, lipophilicity, and ability to form interactions with biological targets. Moving away from the ethyl carbamate of our parent scaffold, we can explore a range of modifications and their observed effects.

A. From Neutral Carbamates to Basic Amines: A Shift in Target and Potency

Replacing the ethyl carbamate with a simple alkyl group, such as a methyl or ethyl, introduces a basic nitrogen atom. This fundamental change often dictates the class of biological targets the molecule will engage. For instance, many centrally acting agents feature a basic piperidine nitrogen to facilitate interactions with acidic residues in neurotransmitter receptors and transporters.

A notable example is seen in the development of dopamine transporter (DAT) ligands. In a series of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine analogues, the introduction of a hydroxyl group at the 3-position of the piperidine ring, along with a basic nitrogen, led to high-affinity ligands. The enantiomer (+)-5 demonstrated a 122-fold higher potency at the dopamine transporter compared to its corresponding (-)-5 enantiomer, highlighting the critical role of stereochemistry in conjunction with the N-1 substituent.[6]

Table 1: Impact of N-1 Substitution on Dopamine Transporter Affinity

CompoundN-1 Substituent3-OH StereochemistryDAT Affinity (IC₅₀, nM)
(+)-5 4-fluorobenzyltrans0.46
(-)-5 4-fluorobenzyltrans56.7

Data sourced from Chathur et al. (2001).[6]

B. Aryl and Heteroaryl N-Substituents: Exploring Kinase Inhibition

In the realm of kinase inhibition, N-aryl and N-heteroaryl piperidines have emerged as a promising class of compounds. The aromatic moiety can engage in various interactions within the kinase active site, including pi-stacking and hydrophobic interactions.

For instance, in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, a series of piperidine carboxamide derivatives were investigated. While the core was a piperidine-3-carboxamide, the principles of N-1 substitution are transferable. The nature of the aryl group attached to the piperidine nitrogen was found to be a key determinant of inhibitory activity against Karpas-299 tumor cells.

II. The Critical Role of the C-3 Substituent

The hydroxyl group at the C-3 position is a linchpin for the biological activity of this scaffold. Its ability to act as a hydrogen bond donor and acceptor, coupled with its influence on the conformational preference of the piperidine ring, makes it a focal point for SAR studies.

A. Stereochemistry: The Deciding Factor

The absolute configuration of the 3-hydroxy group is often a critical determinant of potency and selectivity. In the aforementioned dopamine transporter ligands, the (+)-enantiomer, with a specific 3-hydroxy configuration, was significantly more active.[6] This underscores the importance of a precise three-dimensional arrangement for optimal interaction with the target protein.

The synthesis of enantiomerically pure (S)-1-Boc-3-hydroxypiperidine is a key step in the production of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[7][8][9] This highlights the pharmaceutical industry's reliance on stereochemically defined 3-hydroxypiperidine intermediates.

B. Modification and Replacement of the 3-Hydroxyl Group

While the hydroxyl group is often crucial, its modification or replacement with other functional groups can lead to compounds with altered or improved activity profiles.

  • Etherification: Conversion of the hydroxyl group to an ether can modulate lipophilicity and introduce new interaction points. For example, in a series of p38 MAP kinase inhibitors, a 4-hydroxypiperidine moiety was found to be key for selectivity. While this is a constitutional isomer of our scaffold, the principle of the hydroxyl group's importance holds. Modifications to this hydroxyl group would be a logical next step in optimization.[10]

  • Bioisosteric Replacement: Replacing the hydroxyl group with other hydrogen-bonding moieties, such as an amine or a small amide, can probe the specific requirements of the target's binding pocket.

Experimental Workflows and Protocols

To facilitate further research in this area, we provide a generalized workflow for the synthesis and evaluation of novel 3-hydroxypiperidine derivatives.

General Synthetic Workflow

The following diagram illustrates a typical synthetic route for generating diverse 3-hydroxypiperidine derivatives, starting from a commercially available precursor.

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization cluster_2 Final Products start Commercially Available 3-Hydroxypyridine step1 Hydrogenation to rac-3-Hydroxypiperidine start->step1 H₂, Pd/C step2 N-protection (e.g., Boc) step1->step2 Boc₂O step3 Oxidation to N-Boc-3-piperidone step2->step3 Dess-Martin periodinane step4 Asymmetric Reduction step3->step4 Ketoreductase step5 N-Deprotection step4->step5 TFA or HCl step7 O-Alkylation/ O-Arylation step4->step7 R'-X, base step6 N-Alkylation/ N-Arylation step5->step6 R-X, base product1 Chiral N-Substituted 3-Hydroxypiperidines step6->product1 product2 Chiral 3-O-Substituted Piperidines step7->product2

Caption: Generalized synthetic workflow for 3-hydroxypiperidine derivatives.

In Vitro Assay Protocol: Kinase Inhibition

To assess the inhibitory activity of newly synthesized compounds against a target kinase, a common method is a luminescence-based kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute test compounds in DMSO to create a concentration gradient.

  • Reaction Mixture Preparation: In a 384-well plate, combine the kinase, substrate, and ATP in a suitable buffer.

  • Incubation: Add the diluted compounds to the reaction mixture and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega). This reagent quenches the remaining ATP and converts the newly formed ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus reflects the kinase activity. Calculate IC₅₀ values by plotting the percentage of inhibition against the compound concentration.

G start Start Dispense Kinase, Substrate, ATP step1 Compound Addition Add serially diluted test compounds start->step1 step2 Incubation 60 min at Room Temp. step1->step2 step3 Detection Reagent Add ADP-Glo™ Reagent step2->step3 step4 Luminescence Reading Measure signal step3->step4 end Data Analysis Calculate IC₅₀ step4->end

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion and Future Directions

The 3-hydroxypiperidine scaffold, exemplified by "Ethyl 3-hydroxypiperidine-1-carboxylate," remains a fertile ground for the discovery of novel therapeutic agents. The key takeaways from this guide are:

  • N-1 Substitution is a primary driver of physicochemical properties and target class selection. Moving from neutral to basic substituents can dramatically alter the biological activity profile.

  • The C-3 hydroxyl group is a critical interaction point. Its stereochemistry is often paramount for high-affinity binding.

  • A systematic approach to SAR, involving the independent modulation of the N-1 and C-3 positions, is essential for rational drug design.

Future research in this area will likely focus on more complex substitutions at both the N-1 and C-3 positions, as well as the exploration of novel bioisosteres for the hydroxyl group. The continued development of efficient and stereoselective synthetic methods will be crucial to unlocking the full potential of this versatile scaffold.

References

  • BenchChem. (2025).
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Hydroxypiperidine: Your Essential Intermediate for Pharmaceutical and Organic Synthesis.
  • Regan, J., et al. (2003). SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(17), 3101-3104.
  • ResearchGate. (n.d.). Examples of biologically active 3-substituted piperidines.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
  • Lee, K., et al. (2018). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Journal of Medicinal Chemistry, 61(21), 9563–9579.
  • Bowen, W. D., et al. (1991). (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo. Neuropharmacology, 30(8), 915-922.
  • Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117.
  • Chathur, D., et al. (2001). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry, 44(19), 3062-3071.
  • Wang, Y., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Viaud-Massuard, M. C., et al. (2016). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 21(9), 1224.
  • Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Journal of the Chemical Society of Pakistan, 37(4), 784-789.
  • Zhang, Z. J., et al. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 180(7), 1298-1311.
  • Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-2083.
  • Kumar, A., et al. (2022). Three-Dimensional-QSAR and Relative Binding Affinity Estimation of Focal Adhesion Kinase Inhibitors. International Journal of Molecular Sciences, 23(21), 13346.
  • Zhang, Y. K., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(8), 105993.

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Validation

The Alchemist's Dilemma: A Comparative Guide to Cross-Reactivity Studies of Ethyl 3-hydroxypiperidine-1-carboxylate Based Compounds

For the modern medicinal chemist, the piperidine ring is a privileged scaffold, a foundational element in the architecture of countless therapeutic agents. Its favorable physicochemical properties and synthetic tractabil...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the piperidine ring is a privileged scaffold, a foundational element in the architecture of countless therapeutic agents. Its favorable physicochemical properties and synthetic tractability have cemented its role in drug discovery. Within this family, "Ethyl 3-hydroxypiperidine-1-carboxylate" and its derivatives represent a versatile starting point for constructing novel chemical entities targeting a wide array of biological pathways, from central nervous system disorders to inflammatory conditions. However, this very versatility presents a significant challenge: the potential for unintended interactions with off-target proteins, leading to unforeseen side effects and potential clinical failure.

This guide provides a comprehensive comparison of modern methodologies for assessing the cross-reactivity of novel compounds based on the "Ethyl 3-hydroxypiperidine-1-carboxylate" scaffold. Rather than a rigid protocol, this document serves as a strategic manual for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, from early- Lstage in silico predictions to definitive cell-based functional assays, empowering you to design a self-validating system for characterizing the selectivity of your lead candidates.

The Imperative of Selectivity: Why Cross-Reactivity Studies are Non-Negotiable

The journey of a drug candidate from bench to bedside is fraught with peril, and off-target effects are a primary cause of attrition.[1] These unintended molecular liaisons can precipitate a cascade of adverse events, from mild side effects to severe toxicity. For piperidine-containing molecules, the basic nitrogen atom can readily form ionic interactions with acidic residues in protein binding pockets, a feature common to many receptors, ion channels, and enzymes.[1][2] Therefore, a proactive and systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design.

This guide will navigate through a multi-tiered approach to de-risking piperidine-based compounds, comparing the strengths and limitations of each methodology.

Tier 1: In Silico Profiling - The Digital Oracle

Before a single compound is synthesized, computational methods offer a powerful, cost-effective first pass at identifying potential off-target liabilities. These approaches leverage our understanding of chemical structures and protein binding sites to predict potential interactions.

Comparative In Silico Methodologies
MethodologyPrincipleStrengthsLimitations
Ligand-Based (2D/3D Similarity) Compares the chemical structure of the query compound to databases of known active molecules.Fast and computationally inexpensive. Effective when a large body of structure-activity relationship (SAR) data exists for known off-targets.Limited by the chemical space of the training data. May fail to identify novel off-target interactions with unique binding modes.
Structure-Based (Molecular Docking) Docks the 3D conformation of the query compound into the crystal structures of known off-target proteins.Provides a visual and energetic prediction of the binding mode. Can identify interactions with novel scaffolds.Computationally intensive. The accuracy is highly dependent on the quality of the protein crystal structure and the scoring function used.
Machine Learning & AI Utilizes algorithms trained on vast datasets of drug-target interactions to predict potential off-target binding.Can uncover non-obvious relationships between chemical structures and biological activity. Continuously improves as more data becomes available.Can be a "black box," making it difficult to interpret the rationale behind a prediction. Performance is dependent on the quality and diversity of the training data.

Expert Insight: For a novel series of "Ethyl 3-hydroxypiperidine-1-carboxylate" derivatives, a hybrid approach is recommended. Begin with ligand-based screening against databases of known GPCRs, ion channels, and enzymes to flag obvious structural similarities. Follow this with molecular docking into the binding sites of high-priority potential off-targets, such as the hERG potassium channel and various sigma receptor subtypes, which are known liabilities for piperidine-containing compounds.[3]

Tier 2: In Vitro Binding Assays - Quantifying Interactions

In silico predictions provide hypotheses; in vitro binding assays provide the first layer of empirical evidence. These experiments quantify the affinity of a compound for a specific protein, typically expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).

Comparative In Vitro Binding Assay Formats
Assay TypePrincipleStrengthsLimitations
Radioligand Binding Assay A radiolabeled ligand with known affinity for the target is displaced by the test compound. The amount of displaced radioligand is measured.High sensitivity and a long-standing "gold standard."Requires handling of radioactive materials and specialized equipment.
Fluorescence-Based Assays Utilizes fluorescently labeled ligands or changes in protein fluorescence upon binding to measure affinity.Non-radioactive and amenable to high-throughput screening.Susceptible to interference from fluorescent compounds or quenchers.
Surface Plasmon Resonance (SPR) Immobilizes the target protein on a sensor chip and measures changes in the refractive index as the test compound flows over the surface.Provides real-time kinetics of binding and dissociation (kon and koff).Requires specialized equipment and can be sensitive to buffer conditions.
Experimental Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor

The sigma-1 receptor is a common off-target for piperidine-containing compounds and is implicated in a variety of cellular functions.[4][5][6][7]

Objective: To determine the binding affinity (Ki) of "Ethyl 3-hydroxypiperidine-1-carboxylate" derivatives for the human sigma-1 receptor.

Materials:

  • Human sigma-1 receptor expressed in a suitable cell line (e.g., HEK293) membrane preparation.

  • -pentazocine (radioligand).

  • Test compounds and a known sigma-1 ligand (e.g., haloperidol) as a positive control.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and the serially diluted test compounds.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.

Causality Behind Choices: The use of a competitive binding format allows for the testing of unlabeled compounds. -pentazocine is a well-characterized, high-affinity radioligand for the sigma-1 receptor, ensuring a robust assay window. The Cheng-Prusoff correction is essential to convert the experimentally derived IC50 to a true inhibition constant (Ki), which is independent of the radioligand concentration.

Tier 3: Cell-Based Functional Assays - Assessing Physiological Impact

A compound that binds to an off-target protein may not necessarily elicit a functional response. Cell-based assays are therefore critical for understanding the physiological consequences of these interactions.

Comparative Cell-Based Assay Approaches
Assay TypePrincipleStrengthsLimitations
Second Messenger Assays Measures changes in intracellular signaling molecules (e.g., cAMP, Ca²⁺) upon receptor activation or inhibition.Provides a direct measure of the functional consequence of receptor binding (agonist, antagonist, or inverse agonist).The signaling pathway must be known and a suitable reporter system available.
Reporter Gene Assays A reporter gene (e.g., luciferase, β-galactosidase) is placed under the control of a promoter that is responsive to a specific signaling pathway.Highly sensitive and can be multiplexed.Provides an indirect measure of receptor activity and may not capture all aspects of the cellular response.
Phenotypic Assays Measures a complex cellular phenotype, such as cell viability, proliferation, or morphology.Can reveal unexpected functional consequences of off-target binding.The underlying mechanism can be difficult to elucidate.
Experimental Workflow: FLIPR-Based Calcium Mobilization Assay for Muscarinic M1 Receptor

Muscarinic acetylcholine receptors are a family of GPCRs that are potential off-targets for piperidine-based compounds.[8] The M1 receptor, for example, is coupled to the Gq signaling pathway, and its activation leads to an increase in intracellular calcium.

G

Expert Insight: When evaluating your "Ethyl 3-hydroxypiperidine-1-carboxylate" derivatives, it is crucial to test for both agonist and antagonist activity. To test for agonism, add the compounds directly to the cells and measure any increase in intracellular calcium. To test for antagonism, pre-incubate the cells with your compounds before adding a known M1 agonist and measure the inhibition of the agonist-induced calcium response. This dual-mode testing provides a more complete picture of the compound's functional activity at the off-target receptor.

Tier 4: Broad Panel Screening and Phenotypic Profiling

For lead candidates progressing towards clinical development, a broader, more unbiased assessment of cross-reactivity is warranted.

  • Broad Target Panels: Services such as the Eurofins SafetyScreen or the DiscoverX KINOMEscan provide a comprehensive screen of a compound against hundreds of GPCRs, kinases, ion channels, and other targets. This approach can uncover unexpected off-target interactions that may have been missed in more focused studies.

  • Tissue Cross-Reactivity Studies: For biologic drugs, and increasingly for small molecules with novel mechanisms of action, immunohistochemistry-based studies on a panel of human tissues are performed to identify any unforeseen binding.

  • High-Content Imaging: This powerful phenotypic screening approach uses automated microscopy and image analysis to assess the effects of a compound on multiple cellular parameters simultaneously, such as cell morphology, organelle health, and protein localization. This can provide an early indication of potential cytotoxicity or other adverse cellular effects.

Synthesizing the Data: A Holistic View of Selectivity

The ultimate goal of these comparative studies is to build a comprehensive selectivity profile for each "Ethyl 3-hydroxypiperidine-1-carboxylate" derivative. The data from each tier of investigation should be integrated to inform a holistic risk assessment.

G

By systematically comparing the performance of your compounds across these diverse experimental platforms, you can make more informed decisions about which candidates to advance, which to deprioritize, and how to potentially modify existing scaffolds to mitigate off-target effects. This rigorous, multi-faceted approach to cross-reactivity assessment is essential for navigating the complexities of modern drug discovery and ultimately, for delivering safer and more effective medicines to patients.

References

  • BenchChem. (2025). Piperidine Derivatives as Enzyme Inhibitors: A Technical Guide. BenchChem.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 3-hydroxypiperidine-1-carboxylate

For professionals engaged in the dynamic fields of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper manag...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the dynamic fields of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management and disposal of chemical reagents are not merely procedural formalities; they are foundational to ensuring a safe research environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides an in-depth, procedural framework for the safe disposal of Ethyl 3-hydroxypiperidine-1-carboxylate, a key building block in modern synthesis. Our objective is to move beyond a simple checklist, offering a technical narrative grounded in the chemical properties of this compound to empower you with the knowledge for safe and responsible handling.

Hazard Profile & Immediate Safety Precautions

Understanding the inherent risks of a chemical is the first principle of safe handling and disposal. Ethyl 3-hydroxypiperidine-1-carboxylate is a flammable liquid and vapor that can cause significant irritation to the skin, eyes, and respiratory system.[1][2] Before beginning any disposal-related task, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.

Causality of PPE Selection:

  • Eye Protection: The risk of serious eye irritation from splashes necessitates the use of chemical safety goggles or a face shield.[3][4]

  • Hand Protection: To prevent skin irritation, chemically resistant gloves (e.g., nitrile) are mandatory.[4][5]

  • Body Protection: A laboratory coat is standard, and for larger quantities or in case of a spill, flame-retardant antistatic protective clothing should be considered due to the compound's flammability.[5][6]

  • Ventilation: All handling and disposal preparation should occur within a certified chemical fume hood to minimize the inhalation of vapors, which can cause respiratory irritation.[1][2]

Hazard Class Classification Primary Safety Protocol Supporting Sources
Flammability Flammable Liquid, Category 3Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and ground/bond containers.[1][2]Fisher Scientific SDS[1], Chemos GmbH SDS[2]
Skin Irritation Category 2Avoid contact with skin. Wear appropriate protective gloves and lab coat.[1][3]Fisher Scientific SDS[1][3]
Eye Irritation Category 2Avoid contact with eyes. Wear safety goggles or a face shield.[1][3]Fisher Scientific SDS[1][3]
Respiratory Irritation STOT SE, Category 3Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors.[1][2]Fisher Scientific SDS[1], Chemos GmbH SDS[2]
Chemical Incompatibility Strong Oxidizing AgentsStore and dispose of separately from strong oxidizers to prevent potentially violent reactions.[1]Fisher Scientific SDS[1]

Step-by-Step Disposal Protocol

The disposal of Ethyl 3-hydroxypiperidine-1-carboxylate is governed by its classification as a hazardous chemical waste. Adherence to a systematic protocol is essential for safety and regulatory compliance.

Step 1: Waste Characterization and Segregation

The first step is to correctly identify the waste stream. Ethyl 3-hydroxypiperidine-1-carboxylate is a non-halogenated, flammable organic liquid.[1][7]

  • Action: Designate a specific, dedicated waste container for this compound and other compatible flammable organic liquids.

  • Causality: Never mix this waste with incompatible materials, particularly strong oxidizing agents, acids, or bases.[1][8] Mixing incompatible waste streams can lead to dangerous chemical reactions, gas generation, or fire. Segregation is a critical control measure in preventing laboratory accidents.

Step 2: Proper Containerization

The integrity of the waste container is paramount to preventing leaks and environmental contamination.

  • Action: Use a chemically compatible, sealable container clearly marked for hazardous waste.[5][9] The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "Ethyl 3-hydroxypiperidine-1-carboxylate," and clear pictograms indicating its flammability and irritant nature.

  • Causality: Proper labeling ensures that anyone handling the container is immediately aware of its contents and the associated dangers, preventing accidental mixing or improper handling.

Step 3: Safe Interim Storage

Waste containers must be stored safely pending collection by a certified disposal service.

  • Action: Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area.[1][5] This area must be away from all sources of ignition.[2]

  • Causality: Storing flammable waste in a controlled environment minimizes the risk of accidental ignition. Vapors from flammable liquids are often heavier than air and can accumulate in low-lying areas, making proper ventilation crucial.[2]

Step 4: Final Disposal Method

This chemical must not be disposed of via sanitary sewers or landfills.[9]

  • Action: Arrange for the collection of the waste by a licensed hazardous waste disposal company. The standard and recommended method for disposal is controlled incineration in a facility equipped with afterburners and scrubbers.[9][10]

  • Causality: Incineration at high temperatures ensures the complete destruction of the organic molecule into less harmful components like carbon dioxide, water, and nitrogen oxides, which are then "scrubbed" from the exhaust gases to prevent atmospheric pollution.[1][9]

Step 5: Decontamination of Empty Containers

An "empty" container that held a hazardous chemical is not truly empty and must be decontaminated before it can be considered non-hazardous.

  • Action: Triple-rinse the empty container with a suitable solvent, such as ethanol or acetone.[8]

  • Action: Collect the rinsate (the solvent used for rinsing) and add it to your flammable liquid hazardous waste stream.[8]

  • Action: After triple-rinsing, deface or remove the original label. The container can now be disposed of in the appropriate glass or plastic recycling bin.[8]

  • Causality: The residual chemical clinging to the container walls is sufficient to pose a hazard. Triple-rinsing effectively transfers this residue into a manageable volume of solvent, which is then disposed of as hazardous waste, rendering the container safe for disposal as regular waste.

Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is critical to mitigate risks.

  • For Small Spills:

    • Immediately alert personnel in the vicinity and remove all sources of ignition.[1][10]

    • Wearing the full complement of PPE (goggles, gloves, lab coat), contain the spill.

    • Absorb the spilled liquid with a non-combustible, inert material such as sand, vermiculite, or diatomaceous earth.[1][9]

    • Using non-sparking tools, carefully collect the absorbent material and contaminated soil into a sealable, labeled container for disposal as hazardous waste.[1][10]

    • Clean the spill area with a suitable solvent and decontaminate any tools used.

  • For Large Spills:

    • Evacuate the immediate area and alert your institution's Environmental Health & Safety (EHS) office or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 3-hydroxypiperidine-1-carboxylate and its associated waste.

G Disposal Workflow for Ethyl 3-hydroxypiperidine-1-carboxylate Start Waste Identification Chemical Unused or Expired Ethyl 3-hydroxypiperidine-1-carboxylate Start->Chemical Spill Spill Residue Start->Spill Container Empty Container Start->Container Segregate Characterize & Segregate (Flammable Liquid Waste) Chemical->Segregate Absorb Absorb with Inert Material (Use Non-Sparking Tools) Spill->Absorb Rinse Triple-Rinse with Appropriate Solvent Container->Rinse Store Store in Labeled, Sealed Container Segregate->Store Dispose Professional Disposal (Licensed Incineration) Store->Dispose CollectSpill Collect in Sealed Container (Flammable Solid Waste) Absorb->CollectSpill CollectSpill->Dispose CollectRinsate Collect Rinsate as Flammable Liquid Waste Rinse->CollectRinsate DisposeContainer Deface Label & Recycle/ Dispose of Clean Container Rinse->DisposeContainer CollectRinsate->Segregate

Caption: Decision tree for handling and disposing of Ethyl 3-hydroxypiperidine-1-carboxylate waste streams.

References

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  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET: 1-Ethyl-3-hydroxypiperidine.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 1-Boc-3-hydroxypiperidine.
  • University of Barcelona. Classification of special laboratory waste.
  • Laboratory Waste Guide 2025. (2025).
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  • CymitQuimica. (2020, June 29). Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine.
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  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET: Piperidine.
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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-hydroxypiperidine-1-carboxylate

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like Ethyl 3-hydroxypiperidine-1-carboxylate, a...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like Ethyl 3-hydroxypiperidine-1-carboxylate, a key building block in synthetic chemistry, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, field-proven framework for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each critical safety measure.

Hazard Assessment: Understanding the Compound

While specific toxicological data for Ethyl 3-hydroxypiperidine-1-carboxylate may be limited, a thorough hazard assessment can be conducted by examining its structural analogues and the parent piperidine molecule. This approach, rooted in established chemical principles, allows us to anticipate and mitigate risks effectively.

The primary hazards associated with piperidine derivatives include:

  • Skin Irritation and Corrosion: Many piperidines can cause skin irritation, and the parent compound is known to cause severe skin burns.[1][2][3][4][5][6] Direct contact can lead to localized redness, inflammation, or more severe chemical burns.

  • Serious Eye Damage: Contact with the eyes is a critical risk, with related compounds known to cause serious eye irritation or severe damage.[1][2][4][5][6] Splashes can result in irreversible harm if not addressed immediately.

  • Respiratory Tract Irritation: Inhalation of vapors, mists, or aerosols may cause respiratory irritation.[1][2][5][6]

  • Flammability: While not as volatile as some solvents, related compounds are classified as flammable liquids, posing a fire risk in the presence of ignition sources.[5][7][8]

Therefore, all handling procedures must be predicated on the assumption that Ethyl 3-hydroxypiperidine-1-carboxylate is hazardous upon contact, inhalation, and presents a flammability risk.

The Hierarchy of Controls: A Self-Validating Safety System

Before detailing specific Personal Protective Equipment (PPE), it is crucial to embed our protocols within the established hierarchy of safety controls. PPE is the final line of defense, employed when engineering and administrative controls cannot eliminate the hazard entirely.

  • Engineering Controls: This is the most critical first step. All handling of Ethyl 3-hydroxypiperidine-1-carboxylate must be conducted within a certified chemical fume hood to control vapor inhalation.[9][10] The laboratory must also be equipped with easily accessible and fully functional eyewash stations and safety showers.[1][4][9]

  • Administrative Controls: These are the standard operating procedures (SOPs) and work practices that minimize exposure. This includes restricting access to the handling area, providing comprehensive training on the specific hazards, and ensuring proper labeling and storage.

  • Personal Protective Equipment (PPE): This is the focus of our guide, providing a barrier between the researcher and the chemical.

Essential Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE is not a one-size-fits-all approach; it is a direct response to the identified hazards of skin/eye contact, inhalation, and flammability.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Chemical splash goggles with side shields (ANSI Z87.1 certified) or a full-face shield worn over safety glasses.[2][9][11]Protects against splashes and airborne particles, which can cause serious eye irritation or damage. A face shield offers broader protection during high-risk procedures like transferring large volumes.
Hand Chemical-resistant gloves (Nitrile or Neoprene).Prevents skin contact, irritation, and potential absorption.[3][9] Glove thickness and material should be chosen based on the duration of handling and potential for immersion.
Body Flame-resistant laboratory coat, fully buttoned. A chemical-resistant apron may be used for added protection during transfers.Protects personal clothing from contamination and provides a removable barrier in case of a spill.[9] Flame resistance addresses the flammability hazard of related compounds.[7]
Respiratory A NIOSH-approved respirator with organic vapor cartridges.Required only when engineering controls (fume hood) are not available or are insufficient, or if there is a potential for aerosolization.[4][9]
Operational Plan: Step-by-Step Chemical Handling Protocol

This protocol provides a self-validating workflow that ensures safety at every stage of handling.

Part A: Pre-Handling Checks & Donning PPE

  • Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year and that the airflow is functioning correctly.[10] Ensure the sash is at the appropriate working height.

  • Locate Emergency Equipment: Visually confirm the locations of the nearest fire extinguisher, safety shower, and eyewash station.

  • Inspect PPE:

    • Check safety goggles for cracks or damage.

    • Inspect gloves for any tears or pinholes before wearing them.[7]

  • Don PPE in Order:

    • Put on the lab coat and ensure it is fully buttoned.

    • Don safety goggles.

    • Put on gloves, ensuring they overlap the cuffs of the lab coat.

Part B: Active Chemical Handling (Inside Fume Hood)

  • Work Smart: Keep all containers of Ethyl 3-hydroxypiperidine-1-carboxylate at least six inches behind the plane of the sash.[10]

  • Minimize Quantities: Only work with the minimum quantity of the chemical required for the procedure.

  • Prevent Splashes: Use caution when transferring the liquid. Pour slowly and avoid dropping material from a height.

  • Maintain Containment: Keep all containers tightly closed when not in immediate use to minimize vapor release.[1][5]

Part C: Post-Handling & Doffing PPE

  • Decontaminate: Wipe down the work surface within the fume hood with an appropriate solvent.

  • Doff PPE Correctly to Avoid Contamination:

    • Remove gloves using the proper technique (peeling one off with the other gloved hand, then using the clean hand to remove the second glove from the inside).[7]

    • Immediately dispose of contaminated gloves in the designated hazardous waste container.

    • Remove the lab coat.

    • Remove safety goggles.

  • Wash Hands: Immediately wash hands thoroughly with soap and water after removing gloves.[1][5][7] This is a critical final step.

Emergency Procedures: Spill and Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][4]

  • Small Spill (in fume hood): Absorb the spill with an inert, non-combustible material such as sand or diatomaceous earth.[3][8] Collect the material in a sealed, labeled container for hazardous waste disposal.

  • Large Spill: Evacuate the immediate area and follow your institution's emergency procedures.

Disposal Plan

All waste, including the chemical itself, any contaminated absorbent materials, and disposable PPE, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Dispose of the container through your institution's approved hazardous waste disposal program.[1][4][5] Do not pour down the drain.

Workflow for Safe Handling of Ethyl 3-hydroxypiperidine-1-carboxylate

G cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Operation cluster_emergency Emergency Response Risk_Assessment 1. Assess Hazards (Skin/Eye Irritant, Inhalation Risk, Flammable) Verify_Controls 2. Verify Engineering Controls (Fume Hood, Eyewash/Shower) Risk_Assessment->Verify_Controls Select_PPE 3. Select Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) Verify_Controls->Select_PPE Don_PPE 4. Don PPE (Coat -> Goggles -> Gloves) Select_PPE->Don_PPE Handle_Chem 5. Handle Chemical (Inside Fume Hood) Don_PPE->Handle_Chem Doff_PPE 6. Doff PPE Correctly (Gloves -> Coat -> Goggles) Handle_Chem->Doff_PPE Spill Spill Occurs Handle_Chem->Spill IF Exposure Exposure Occurs Handle_Chem->Exposure IF Wash_Hands 7. Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Waste 8. Dispose of Hazardous Waste Wash_Hands->Dispose_Waste Spill->Dispose_Waste Contain & Clean Exposure->Wash_Hands First Aid & Seek Medical Attention

Caption: Workflow for PPE Selection and Chemical Handling.

References

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